Trimethyl hexamethylene diamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,2,4-trimethylhexane-1,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2/c1-8(4-5-10)6-9(2,3)7-11/h8H,4-7,10-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCUZDQXWVYNXHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)CC(C)(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10863128 | |
| Record name | 1,6-Hexanediamine, 2,2,4-trimethyl- | |
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Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear liquid with an amine odor; [Epoxy Technology MSDS] | |
| Record name | 2,2,4-Trimethyl-1,6-hexanediamine | |
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CAS No. |
3236-53-1, 25513-64-8 | |
| Record name | 2,2,4-Trimethyl-1,6-hexanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3236-53-1 | |
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| Record name | 2,2,4-Trimethyl-1,6-hexanediamine | |
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| Record name | Trimethyl-1,6-hexanediamine | |
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| Record name | 1,6-Hexanediamine, 2,2,4-trimethyl- | |
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| Record name | 1,6-Hexanediamine, 2,2,4-trimethyl- | |
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| Record name | 2,2,4(or 2,4,4)-trimethylhexane-1,6-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.770 | |
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| Record name | 2,2,4-trimethylhexane-1,6-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.811 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2,4-TRIMETHYL-1,6-HEXANEDIAMINE | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Trimethyl Hexamethylene Diamine from Isophorone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary industrial synthesis routes for Trimethyl Hexamethylene Diamine (TMD), also known as Isophorone (B1672270) Diamine (IPDA), originating from isophorone. This document details the core chemical transformations, experimental protocols, and quantitative data to support research and development in related fields.
Introduction
This compound is a crucial aliphatic diamine monomer used in the production of specialty polyamides and epoxy curing agents. Its synthesis predominantly starts from isophorone, a readily available industrial chemical derived from the self-condensation of acetone.[1][2] The synthesis of TMD from isophorone is a multi-step process that has been optimized for high yield and purity. This guide will focus on the most commercially viable pathway, which proceeds through the key intermediates isophorone nitrile (IPN) and isophorone nitrile imine (IPNI).
Primary Synthesis Pathway: From Isophorone to this compound
The most common industrial synthesis of this compound from isophorone involves a three-step process:
-
Cyanidation of Isophorone: The initial step involves the reaction of isophorone with hydrocyanic acid or a cyanide salt to form 3-cyano-3,5,5-trimethylcyclohexanone, commonly known as isophorone nitrile (IPN).
-
Imination of Isophorone Nitrile: The resulting isophorone nitrile is then reacted with ammonia (B1221849) to form 3-cyano-3,5,5-trimethylcyclohexylimine, or isophorone nitrile imine (IPNI).
-
Reductive Amination of Isophorone Nitrile Imine: The final step is the catalytic hydrogenation of isophorone nitrile imine in the presence of ammonia to yield the target molecule, this compound. This final product is a mixture of cis and trans isomers.
A less common, alternative route involves the hydrogenation of isophorone to trimethylcyclohexanol, followed by oxidation to trimethyladipic acid, which is then converted to the diamine via the corresponding dinitrile.[1][3]
Experimental Protocols and Quantitative Data
The following sections provide detailed experimental conditions and quantitative data for each step of the primary synthesis pathway.
Step 1: Cyanidation of Isophorone to Isophorone Nitrile (IPN)
This step introduces the first nitrogen functionality to the isophorone backbone.
Experimental Protocol:
A typical procedure for the synthesis of isophorone nitrile involves the reaction of isophorone with sodium cyanide in the presence of an acidification agent and a suitable solvent.[4]
-
Reactants: Isophorone, Sodium Cyanide (NaCN), Ammonium Chloride (NH₄Cl) as an acidification reagent.
-
Solvent: Dimethylformamide (DMF).
-
Reaction Conditions: The reaction is typically carried out at a temperature of 70°C for 4 hours.
-
Stoichiometry: For 0.0669 mol of isophorone, 0.048 mol of NaCN and 5 mL of NH₄Cl (6 mol·L⁻¹) are used.[4]
Quantitative Data:
| Parameter | Value | Reference |
| Isophorone | 0.0669 mol | [4] |
| Sodium Cyanide | 0.048 mol | [4] |
| Ammonium Chloride (6 mol·L⁻¹) | 5 mL | [4] |
| Temperature | 70°C | [4] |
| Reaction Time | 4 h | [4] |
| Yield of Isophorone Nitrile | 94.9% | [4] |
Step 2: Imination of Isophorone Nitrile (IPN) to Isophorone Nitrile Imine (IPNI)
The ketone group of isophorone nitrile is converted to an imine in this step.
Experimental Protocol:
The imination of isophorone nitrile is achieved by reacting it with ammonia in the presence of a catalyst.
-
Reactant: Isophorone Nitrile.
-
Reagent: Ammonia (NH₃).
-
Catalyst: Calcium Oxide (CaO).
-
Reaction Conditions: The reaction is conducted at 70°C for 4 hours under an initial ammonia pressure of 0.2 MPa.[4]
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst | CaO | [4] |
| Ammonia Pressure | 0.2 MPa | [4] |
| Temperature | 70°C | [4] |
| Reaction Time | 4 h | [4] |
| Conversion of Isophorone Nitrile | 97.4% | [4] |
| Yield of Isophorone Nitrile Imine | 87.6% | [4] |
Step 3: Reductive Amination of Isophorone Nitrile Imine (IPNI) to this compound (TMD)
This final step involves the hydrogenation of both the imine and the nitrile groups to form the diamine.
Experimental Protocol:
The reductive amination of isophorone nitrile imine is a catalytic hydrogenation process.
-
Reactant: Isophorone Nitrile Imine.
-
Reagents: Hydrogen (H₂), Ammonia (NH₃).
-
Catalyst: Raney Cobalt (2 g).[4] Other catalysts such as Raney Nickel and supported Group VIII metals can also be used.[5]
-
Reaction Conditions: The reaction is performed at 120°C for 8 hours under a hydrogen pressure of 6 MPa and an initial ammonia pressure of 0.2 MPa.[4] Continuous processes often operate at higher pressures, ranging from 3 to 10 MPa.[6]
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst | Raney Cobalt (2 g) | [4] |
| Hydrogen Pressure | 6 MPa | [4] |
| Ammonia Pressure | 0.2 MPa | [4] |
| Temperature | 120°C | [4] |
| Reaction Time | 8 h | [4] |
| Conversion of Isophorone Nitrile Imine | 100% | [4] |
| Yield of this compound | 95.6% | [4] |
Visualizations
The following diagrams illustrate the chemical pathways and a generalized experimental workflow for the synthesis of this compound from isophorone.
Caption: Chemical synthesis pathway from Isophorone to this compound.
Caption: Generalized experimental workflow for the three-step synthesis of TMD.
Conclusion
The synthesis of this compound from isophorone is a well-established industrial process. The three-step pathway involving cyanidation, imination, and reductive amination offers high yields and conversions. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals working on the synthesis and application of this important diamine. Further research may focus on the development of more sustainable catalysts and the optimization of continuous reaction processes to enhance efficiency and reduce environmental impact.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Trimethylhexamethylenediamine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. US5491264A - Preparation of isophorone diamine - Google Patents [patents.google.com]
- 6. DE19540191C1 - Prepn. of isophorone:di:amine from isophorone nitrile - Google Patents [patents.google.com]
An In-depth Technical Guide to the Isomer Mixture of 2,2,4- and 2,4,4-trimethyl-1,6-hexanediamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mixture of 2,2,4- and 2,4,4-trimethyl-1,6-hexanediamine, often referred to as trimethylhexamethylenediamine (TMD), is a branched-chain aliphatic diamine with significant industrial applications. This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and analytical methodologies related to this isomer mixture. While its primary uses are in polymer chemistry, particularly as a monomer for polyamides and as a curing agent for epoxy resins, this document aims to consolidate the known technical data to serve as a foundational resource for researchers and professionals who may be exploring novel applications for this compound, including in the realm of drug development and material science.
Physicochemical Properties
The isomer mixture of 2,2,4- and 2,4,4-trimethyl-1,6-hexanediamine is a colorless to pale yellow liquid with a characteristic amine odor. Its properties are a composite of the two isomers. Key quantitative data are summarized in the tables below.
Table 1: General and Chemical Properties
| Property | Value | References |
| Chemical Formula | C₉H₂₂N₂ | [1] |
| Molar Mass | 158.29 g/mol | [1] |
| CAS Number (Isomer Mixture) | 25513-64-8 | |
| CAS Number (2,2,4-isomer) | 3236-53-1 | [1] |
| CAS Number (2,4,4-isomer) | 3236-54-2 | [1] |
| Appearance | Clear, colorless to pale yellow liquid | |
| Odor | Faint amine-like |
Table 2: Physical and Thermal Properties
| Property | Value | References |
| Density | 0.867 g/mL at 25°C | |
| Boiling Point | 232 °C | |
| Melting Point | -80 °C | |
| Flash Point | 104 °C | |
| Vapor Pressure | 0.020 hPa | |
| Water Solubility | Miscible |
Synthesis and Industrial Applications
Synthesis Pathway
The commercial synthesis of the trimethyl-1,6-hexanediamine isomer mixture is a multi-step process that begins with isophorone.[1] The key stages of this synthesis are outlined below and illustrated in the accompanying diagram.
-
Hydrogenation of Isophorone: Isophorone is first reduced via hydrogenation to produce trimethylcyclohexanol (B73185).
-
Oxidation: The resulting trimethylcyclohexanol is then oxidized using nitric acid. This step is analogous to the synthesis of adipic acid from cyclohexane.[1] This oxidation opens the ring to form a mixture of two "trimethyladipic acids".
-
Conversion to Diamine: The mixture of trimethyladipic acids is then converted to the corresponding dinitriles.
-
Final Reduction: The dinitriles are subsequently reduced to yield the final product, a mixture of 2,2,4- and 2,4,4-trimethyl-1,6-hexanediamine.[1]
References
An In-depth Technical Guide to the Chemical Characteristics of Poly(L-glutamic acid) (CAS Number: 25513-46-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(L-glutamic acid) (PGA), identified by CAS number 25513-46-6, is a biodegradable, non-immunogenic, and water-soluble polypeptide. Composed of repeating L-glutamic acid monomer units, PGA has garnered significant interest in the biomedical field, particularly in drug delivery systems. Its biocompatibility and the presence of pendant carboxyl groups for drug conjugation make it an ideal candidate for developing advanced cancer therapeutics. This guide provides a comprehensive overview of the chemical characteristics of PGA, detailed experimental protocols for its synthesis and characterization, and an exploration of its mechanism of action in drug delivery.
Chemical and Physical Properties
Poly(L-glutamic acid) is a crystalline solid that is soluble in water.[1] Its properties can vary depending on its molecular weight. The sodium salt of PGA is also commonly used and is a powder form.[]
Table 1: General and Physical Properties of Poly(L-glutamic acid)
| Property | Value |
| CAS Number | 25513-46-6[3][4] |
| Molecular Formula | (C₅H₇NO₃)n |
| Appearance | White, odorless, crystalline solid[5] |
| Solubility | Soluble in water[1]; Insoluble in methanol, ethanol, ether, acetone, cold glacial acetic acid, and common neutral solvents[6] |
| pKa | ~4.5 (for the pendant carboxyl groups)[7] |
| Glass Transition Temperature (Tg) | ~20 °C (for amorphous high molecular weight polymer)[8] |
| Melting Point | >258°C (sublimes) for the sodium salt[9] |
Table 2: Molecular Weight Ranges of Commercially Available Poly(L-glutamic acid)
| Molecular Weight (Da) | Degree of Polymerization (approx.) |
| 2,600 | 20 |
| 6,450 | 50 |
| 13,000 | 100 |
| 15,000 - 50,000 | 116 - 388 |
| 26,000 | 200 |
| 39,000 | 300 |
| 50,000 - 100,000 | 388 - 775 |
Experimental Protocols
Synthesis of Poly(L-glutamic acid)
The most common method for synthesizing poly(L-glutamic acid) is through the ring-opening polymerization (ROP) of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA), followed by the deprotection of the benzyl (B1604629) groups.
3.1.1. Synthesis of γ-benzyl-L-glutamate N-carboxyanhydride (BLG-NCA)
This procedure involves the reaction of γ-benzyl-L-glutamate with triphosgene (B27547).
-
Materials:
-
γ-benzyl-L-glutamate (BLG)
-
Triphosgene
-
Anhydrous Tetrahydrofuran (THF) or Anhydrous Ethyl Acetate
-
n-hexane
-
-
Procedure:
-
Dissolve BLG in anhydrous THF in a reaction vessel equipped with a reflux condenser under a nitrogen atmosphere.[10]
-
Heat the solution to 50°C with stirring.[10]
-
Add triphosgene to the solution. The reaction mixture will turn from cloudy to clear.[10]
-
After the solution becomes clear, cool it to room temperature.[10]
-
Precipitate the product by adding the reaction solution to n-hexane.[10]
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/n-hexane.[11]
-
Dry the purified BLG-NCA under vacuum.[11]
-
3.1.2. Ring-Opening Polymerization of BLG-NCA to Poly(γ-benzyl-L-glutamate) (PBLG)
The ROP of BLG-NCA can be initiated by various initiators, such as primary amines.
-
Materials:
-
BLG-NCA
-
Anhydrous Dioxane or N,N-Dimethylformamide (DMF)
-
Initiator (e.g., n-hexylamine or other primary amines)
-
Diethyl ether
-
-
Procedure:
-
In an anaerobic environment, dissolve the dried BLG-NCA in anhydrous dioxane.[10]
-
Add the initiator solution (e.g., initiator dissolved in DMF) to the BLG-NCA solution.[10]
-
Allow the reaction to proceed for a set time (e.g., 72 hours) at a controlled temperature.[10]
-
Precipitate the resulting polymer, poly(γ-benzyl-L-glutamate) (PBLG), by adding the reaction solution to diethyl ether.[10]
-
Purify the PBLG by redissolving and reprecipitating, then dry under vacuum.[10]
-
3.1.3. Deprotection of PBLG to Poly(L-glutamic acid) (PGA)
The benzyl protecting groups are removed to yield the final PGA. A common method involves using HBr in acetic acid.
-
Materials:
-
PBLG
-
33% HBr in acetic acid
-
-
Procedure:
-
Dissolve the PBLG in a suitable solvent.
-
The reaction parameters such as temperature and time can be optimized to control the molecular weight of the final PGA, as the deprotection process can lead to some chain cleavage.[13]
-
Isolate and purify the resulting poly(L-glutamic acid).
-
Characterization of Poly(L-glutamic acid)
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to confirm the chemical structure of PGA and to verify the removal of the benzyl protecting groups.
-
Sample Preparation: Dissolve the PGA sample in a suitable deuterated solvent, such as DMSO-d6 or D₂O.[14][15]
-
¹H NMR of PGA: The spectrum will show characteristic peaks for the protons of the glutamic acid backbone. For instance, in DMSO-d6, the peaks for the α-CH, β-CH₂, and γ-CH₂ protons of the glutamic acid repeat unit are typically observed. The absence of aromatic protons from the benzyl group confirms successful deprotection.[14]
-
¹³C NMR of PGA: The spectrum will show distinct signals for the carbonyl, α-carbon, and side-chain carbons of the glutamic acid units.[5]
3.2.2. Gel Permeation Chromatography (GPC)
GPC is employed to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.
-
Sample Preparation: Dissolve the PGA sample in the GPC mobile phase.
-
Instrumentation and Conditions:
-
Columns: Columns suitable for aqueous or polar organic mobile phases are used.
-
Mobile Phase: A common mobile phase is an aqueous buffer, such as 0.1 M NaNO₃.
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detector: A refractive index (RI) detector is commonly used.
-
3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in the polymer.
-
Sample Preparation: Samples can be prepared as KBr pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, the solid sample is finely ground and mixed with dry KBr powder, then pressed into a transparent pellet.[16]
-
Characteristic Peaks for PGA:
-
~3300 cm⁻¹: Broad O-H stretching vibration from the carboxylic acid groups.
-
~1715 cm⁻¹: C=O stretching vibration of the carboxylic acid.[17]
-
~1650 cm⁻¹ and ~1545 cm⁻¹: Amide I and Amide II bands, respectively, characteristic of the polypeptide backbone.[18]
-
The absence of peaks associated with the benzyl group (e.g., aromatic C-H stretches) confirms deprotection.[18]
-
Signaling Pathways and Mechanism of Action in Drug Delivery
Poly(L-glutamic acid) is a versatile platform for the delivery of anticancer drugs. Its mechanism of action primarily involves passive targeting of tumor tissues via the Enhanced Permeability and Retention (EPR) effect, followed by cellular uptake and intracellular drug release.
Enhanced Permeability and Retention (EPR) Effect
Tumor tissues have a unique pathophysiology characterized by leaky blood vessels and poor lymphatic drainage. This allows macromolecules, such as PGA-drug conjugates, to preferentially accumulate in the tumor interstitium. This passive targeting mechanism, known as the EPR effect, increases the concentration of the therapeutic agent at the tumor site while minimizing its exposure to healthy tissues.[19]
Cellular Uptake and Intracellular Drug Release
Once in the tumor interstitium, PGA-drug conjugates are taken up by cancer cells through endocytosis.[20][21] The negatively charged PGA can interact with the cell surface, and in some cases, targeting ligands can be attached to the polymer to facilitate receptor-mediated endocytosis.
Following endocytosis, the conjugate is trafficked into endosomes and then to lysosomes.[20] The acidic environment of these organelles (pH 4.0-5.6) and/or the presence of specific lysosomal enzymes, such as cathepsin B, can trigger the cleavage of the linker connecting the drug to the PGA backbone.[][10] This releases the active drug inside the cancer cell, where it can exert its cytotoxic effect. Common linkers include acid-labile hydrazone bonds or peptide sequences that are substrates for cathepsin B.[10][22]
Conclusion
Poly(L-glutamic acid) is a highly promising biomaterial for the development of advanced drug delivery systems. Its well-defined chemical structure, biocompatibility, and tunable properties make it an excellent carrier for potent anticancer agents. By leveraging the EPR effect and designing stimuli-responsive linkers, PGA-based conjugates can achieve targeted drug delivery and controlled release, thereby enhancing therapeutic efficacy and reducing systemic toxicity. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 3. doras.dcu.ie [doras.dcu.ie]
- 4. Poly(L-glutamic acid), CAS#25513-46-6 | Alamanda Polymers - Polyamino Acids, Superior by Design [alamanda-polymers.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Refractive Index of Polymers by Index – scipoly.com [scipoly.com]
- 7. Caveolae-mediated endocytosis of conjugated polymer nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Development of Light-Responsive Poly(γ-Benzyl-L-Glutamate) as Photo Switches by a One-Step NCA Method [frontiersin.org]
- 11. rsc.org [rsc.org]
- 12. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. cheng.matse.illinois.edu [cheng.matse.illinois.edu]
- 17. researchgate.net [researchgate.net]
- 18. "Glass transition" in peptides: temperature and pressure effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Application of advances in endocytosis and membrane trafficking to drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 22. benchchem.com [benchchem.com]
An In-depth Technical Guide to the By-products of Trimethyl Hexamethylene Diamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the by-products generated during the industrial synthesis of Trimethyl Hexamethylene Diamine (TMD), a crucial monomer in the production of high-performance polymers. Understanding the formation and nature of these by-products is essential for optimizing synthesis protocols, ensuring product purity, and meeting the stringent quality requirements of downstream applications, including in the pharmaceutical and biomedical fields.
Primary Synthesis Route of this compound
The predominant industrial synthesis of this compound (TMD), a mixture of 2,2,4- and 2,4,4-trimethylhexane-1,6-diamine, begins with the catalytic hydrogenation of the corresponding isomeric mixture of trimethyl adipic acid dinitrile (TMN). This process is typically carried out at elevated temperatures and pressures in the presence of a metal catalyst, most commonly nickel or cobalt supported on a carrier like aluminum oxide, and a large excess of liquid ammonia (B1221849).[1]
The overall reaction scheme can be summarized as follows:
-
Starting Material: Trimethyl adiponitrile (B1665535) (TMN) (a mixture of 2,2,4- and 2,4,4-isomers)
-
Reagents: Hydrogen (H₂), Ammonia (NH₃)
-
Catalyst: Nickel or Cobalt on a support (e.g., Al₂O₃)
-
Product: this compound (TMD)
The synthesis of the TMN precursor typically starts from isophorone, which undergoes hydrogenation to trimethylcyclohexanol, followed by oxidation to trimethyl-adipic acid, and subsequent conversion to the dinitrile.
Major By-products in this compound Synthesis
The branched structure of trimethyl adipic acid dinitrile makes its hydrogenation more complex than that of linear dinitriles, leading to the formation of several undesirable by-products. The most significant of these are cyclic amines, which arise from intramolecular cyclization reactions of reaction intermediates. The formation of these by-products is highly dependent on the reaction conditions, particularly the temperature and the concentration of ammonia.
The primary by-products identified in the synthesis of TMD are:
-
Cyclic Imines: These are the most prominent by-products. The highly branched structure of the intermediates facilitates intramolecular reactions.
-
Secondary and Tertiary Amines: These can form through intermolecular reactions if the concentration of ammonia is not sufficiently high to suppress them.
| By-product Name | Chemical Structure | Formation Pathway | Typical Amount (Optimized Conditions) | Typical Amount (Sub-optimal Conditions) |
| Trimethylhexamethylene imine | Cyclic monoamine | Intramolecular cyclization of an intermediate amino-nitrile. | Trace | Significant |
| 5-aminomethyl-trimethylcyclopentylamine | Cyclic diamine | Intramolecular cyclization of an intermediate aldimine.[1] | Trace | Significant |
| Unspecified Secondary and Tertiary Amines | Linear and branched polyamines | Intermolecular condensation reactions between amine intermediates. | Minor | Moderate to Significant |
Signaling Pathways and Logical Relationships in By-product Formation
The formation of by-products in the hydrogenation of trimethyl adiponitrile is governed by a complex interplay of reaction kinetics and equilibria. The use of a large excess of liquid ammonia is a critical process parameter that shifts the reaction equilibrium away from the formation of cyclic by-products and secondary/tertiary amines.
Below is a logical diagram illustrating the reaction pathways leading to the desired product and the major by-products.
References
A Technical Guide to the Spectroscopic Analysis of Trimethyl Hexamethylene Diamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques used for the analysis of Trimethyl Hexamethylene Diamine (TMHDA). TMHDA is an aliphatic diamine that exists as a mixture of two isomers: 2,2,4-trimethylhexane-1,6-diamine (B3051248) and 2,4,4-trimethylhexane-1,6-diamine.[1] With a chemical formula of C₉H₂₂N₂ and a molecular weight of approximately 158.29 g/mol , it serves as a key monomer in polymer synthesis and as a curing agent for epoxy resins.[1][2] Understanding its structural features through spectroscopic analysis is crucial for quality control, reaction monitoring, and the development of new applications.
This document details the principles and expected outcomes for the analysis of TMHDA using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It includes structured data tables, detailed experimental protocols, and workflow diagrams to facilitate a deeper understanding for researchers and professionals in the field.
General Spectroscopic Analysis Workflow
The characterization of a chemical compound like TMHDA involves a systematic workflow. The process begins with careful sample preparation, followed by data acquisition using various spectroscopic techniques. Each technique provides unique structural information, and the combined data is then integrated and interpreted to confirm the compound's identity and purity.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Vestamin® TMD
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vestamin® TMD is a branched aliphatic diamine, chemically identified as a mixture of 2,2,4-trimethyl-1,6-hexanediamine and 2,4,4-trimethyl-1,6-hexanediamine.[1][2] This colorless liquid is a versatile chemical intermediate with significant applications in polymer chemistry, primarily as a curing agent for epoxy resins and a monomer for the synthesis of polyamides and polyurethanes.[1][3] Its unique branched structure imparts distinct properties such as a long pot life and good flexibility in cured products.[4] This technical guide provides a comprehensive overview of the physical and chemical properties of Vestamin® TMD, detailed experimental methodologies for their characterization, and insights into its chemical reactivity. While its primary use is in industrial applications, its role in polymer synthesis may be of interest to researchers in drug delivery and medical device development where biocompatible and biodegradable polymers are utilized.
Physical Properties
Vestamin® TMD is a low-viscosity liquid that is miscible with water in all proportions at room temperature.[5] A summary of its key physical properties is presented in Table 1.
Table 1: Physical Properties of Vestamin® TMD
| Property | Value | Unit | Test Method(s) |
| Molecular Weight | 158.3 | g/mol | - |
| Appearance | Clear, colorless liquid | - | Visual |
| Color (APHA) | max. 15 | - | DIN ISO 6271, ASTM D1209 |
| Boiling Point (at 1013 hPa) | 232 | °C | DIN 53171 |
| Melting Point | -80 | °C | ISO 1392 |
| Density (at 20°C) | 0.865 - 0.870 | g/cm³ | DIN 51757, ASTM D2111 |
| Viscosity (at 23°C) | 6 | mm²/s | DIN 51562 |
| Flash Point | 110 | °C | DIN EN 22719 |
| Vapor Pressure (at 50°C) | <1 | hPa | - |
Data sourced from multiple technical data sheets.[3][5]
Chemical Properties
Vestamin® TMD exhibits chemical reactivity typical of primary aliphatic amines.[1] It is a strong base, with a 0.1 N aqueous solution having a pH of 11.6.[5] It is soluble in a wide range of polar organic solvents, including esters and alcohols.[1] Key chemical specifications are provided in Table 2.
Table 2: Chemical Specifications of Vestamin® TMD
| Property | Value | Unit | Test Method |
| Purity | at least 99.4 | % by wt. | Gas Chromatography |
| Water Content | max. 0.2 | % by wt. | Karl Fischer Titration |
| Aminonitrile | < 0.15 | % by wt. | Gas Chromatography |
| Secondary and Tertiary Amino Compounds | < 0.15 | % by wt. | Gas Chromatography |
| Saturated Primary Cyclic Diamines | max. 0.3 | % by wt. | Gas Chromatography |
Data sourced from a technical data sheet.[5]
Chemical Reactivity
Vestamin® TMD readily reacts with a variety of chemical compounds, including:
-
Epoxy Resins: It acts as a hardener, with the primary amine groups undergoing nucleophilic addition to the epoxide ring, leading to cross-linking.[1]
-
Organic Acids and Acid Chlorides: It forms amides and polyamides through condensation reactions.[1]
-
Phosgene, Aldehydes, and Ketones: It participates in reactions characteristic of aliphatic amines.[1]
Due to its hygroscopic nature, Vestamin® TMD can react with atmospheric carbon dioxide to form carbamates.[5] Therefore, it should be stored in sealed containers to protect it from moisture and CO2.[5]
Experimental Protocols
The following sections detail the methodologies for key experiments to characterize Vestamin® TMD.
Determination of Purity by Gas Chromatography (GC)
This method is used to determine the purity of Vestamin® TMD and to quantify impurities such as aminonitriles and other amino compounds.
Experimental Workflow for GC Purity Analysis
References
In-Depth Technical Guide: Health and Safety Data for Trimethyl Hexamethylene Diamine Exposure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety data currently available for Trimethyl Hexamethylene Diamine (TMD), a chemical compound used in various industrial applications. This document is intended to be a resource for researchers, scientists, and professionals in drug development who may be working with or evaluating the safety of this substance.
Executive Summary
This compound (TMD) is a corrosive substance that is harmful if swallowed and can cause severe skin burns, eye damage, and allergic skin reactions.[1][2][3] No occupational exposure limits have been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH. This guide summarizes the key toxicological endpoints for TMD, including acute toxicity, skin and eye irritation, sensitization, and genotoxicity, and provides detailed methodologies for the supporting studies.
Toxicological Data Summary
The following tables summarize the quantitative toxicological data for this compound.
Table 1: Acute Toxicity
| Endpoint | Test Guideline | Species | Route | Value | Reference |
| LD50 | OECD 401 | Rat | Oral | 910 mg/kg bw | [1] |
| LD50 | OECD 402 | Rabbit | Dermal | > 2000 mg/kg bw | [4] |
| LC50 | Data not available | - | Inhalation | - |
Table 2: Irritation / Corrosion
| Endpoint | Test Guideline | Species | Result | Reference |
| Skin Irritation/Corrosion | OECD 404 | Rabbit | Corrosive | [4] |
| Eye Irritation | OECD 405 | Rabbit | Corrosive |
Table 3: Sensitization
| Endpoint | Test Guideline | Species | Result | Reference |
| Skin Sensitization | OECD 406 | Guinea Pig | Sensitizing |
Table 4: Genotoxicity
| Endpoint | Test Guideline | System | Result | Reference |
| Gene Mutation | OECD 471 | S. typhimurium | Negative | [5] |
| Chromosome Aberration | OECD 473 | Human Lymphocytes | Negative | [5] |
Experimental Protocols
Acute Oral Toxicity
-
Guideline: OECD Guideline 401 (Acute Oral Toxicity).
-
Species: Rat.
-
Method: The study was conducted to determine the acute oral toxicity of this compound. A single dose of the substance was administered by gavage to rats. The animals were observed for 14 days for signs of toxicity and mortality. Body weight was recorded weekly. A gross necropsy was performed on all animals at the end of the observation period.
-
Results: The oral LD50 was determined to be 910 mg/kg body weight.[1]
Acute Dermal Toxicity
-
Guideline: OECD Guideline 402 (Acute Dermal Toxicity).
-
Species: Rabbit.
-
Method: A single dose of 2000 mg/kg body weight of this compound was applied to the shaved skin of rabbits for 24 hours under a semi-occlusive dressing. The animals were observed for 14 days for signs of toxicity, mortality, and skin reactions. Body weights were recorded at the beginning and end of the study. A gross necropsy was performed on all animals.
-
Results: No mortality or signs of systemic toxicity were observed. The dermal LD50 was determined to be greater than 2000 mg/kg body weight.[4]
Skin Irritation and Corrosion
-
Guideline: OECD Guideline 404 (Acute Dermal Irritation/Corrosion).
-
Species: Rabbit.
-
Method: A 0.5 mL dose of the test substance was applied to the shaved skin of rabbits for 4 hours under a semi-occlusive patch. The skin was observed for signs of erythema and edema at 1, 24, 48, and 72 hours after patch removal.
-
Results: The substance was found to be corrosive to the skin.[4]
Eye Irritation
-
Guideline: OECD Guideline 405 (Acute Eye Irritation/Corrosion).
-
Species: Rabbit.
-
Method: A single dose of the test substance was instilled into the conjunctival sac of one eye of each rabbit. The eyes were examined for corneal opacity, iritis, conjunctival redness, and chemosis at 1, 24, 48, and 72 hours, and at 7 and 21 days after instillation.
-
Results: The substance was found to be corrosive to the eyes.
Skin Sensitization
-
Guideline: OECD Guideline 406 (Skin Sensitisation).
-
Species: Guinea Pig (Magnusson-Kligman Maximisation Test).
-
Method: The study involved an induction phase where the test substance was administered intradermally and topically, followed by a challenge phase with a topical application. The skin reactions were scored 24 and 48 hours after the challenge.
-
Results: The substance was found to have sensitizing properties.
Genotoxicity
-
Bacterial Reverse Mutation Test (Ames Test)
-
Guideline: OECD Guideline 471.
-
Test System: Salmonella typhimurium strains TA 98, TA 100, TA 1535, and TA 1537, and Escherichia coli strain WP2 uvrA.
-
Method: The test was performed with and without metabolic activation (S9 mix). The test substance was incubated with the bacterial strains at various concentrations. The number of revertant colonies was counted.
-
Results: The test was negative, indicating no mutagenic potential in this assay.[5]
-
-
In Vitro Mammalian Chromosome Aberration Test
-
Guideline: OECD Guideline 473.
-
Test System: Cultured human lymphocytes.
-
Method: Human lymphocytes were exposed to the test substance at different concentrations for short and long durations, both with and without metabolic activation. Metaphase cells were analyzed for chromosomal aberrations.
-
Results: The test was negative, indicating no clastogenic potential in this assay.[5]
-
Visualizations
Health Hazards of this compound Exposure
Caption: Health hazards associated with different routes of exposure to this compound.
Toxicological Assessment Workflow for TMD
Caption: Standard workflow for the toxicological assessment of a chemical substance like TMD.
References
An In-depth Technical Guide to the Solubility of Trimethyl Hexamethylene Diamine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Trimethyl hexamethylene diamine (TMD), a key monomer in polyamide synthesis and a curing agent for epoxy resins, is a branched-chain aliphatic diamine recognized for its broad utility in the chemical industry.[1] This technical guide provides a comprehensive overview of the solubility characteristics of TMD in various organic solvents. While publicly available quantitative data is limited, this document synthesizes qualitative information from technical data sheets and extrapolates solubility behavior based on the principles of physical organic chemistry. Furthermore, a detailed experimental protocol for determining the precise solubility of TMD is provided to enable researchers to generate specific data as required for their applications.
Introduction to this compound
This compound refers to a mixture of two structural isomers: 2,2,4-trimethylhexane-1,6-diamine (B3051248) and 2,4,4-trimethylhexane-1,6-diamine.[1] It is a colorless to pale yellow liquid with a characteristic faint amine odor.[2][3] Its molecular structure, featuring two primary amine functional groups and a nine-carbon backbone, dictates its physical and chemical properties, including its solubility. The presence of the polar amine groups allows for hydrogen bonding, while the significant aliphatic hydrocarbon portion of the molecule influences its interaction with nonpolar solvents.[4]
Solubility Profile of this compound
TMD is widely reported to be soluble or miscible with a variety of organic solvents.[5] This general solubility is a key attribute for its use in diverse applications, such as coatings, adhesives, and polymer synthesis, where it must form homogeneous solutions with other reactants and diluents.[3]
Factors Influencing Solubility
The solubility of TMD is governed by the principle of "like dissolves like." Its behavior can be understood by considering its molecular structure:
-
Polar Amine Groups (-NH₂): The two primary amine groups are polar and capable of acting as hydrogen bond donors and acceptors. This allows for strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents.
-
Aliphatic Hydrocarbon Chain (C₉H₁₉): The branched C9 hydrocarbon backbone is nonpolar. This substantial nonpolar character promotes solubility in solvents with low polarity, such as aliphatic and aromatic hydrocarbons.[4]
The combination of these features results in its broad miscibility. In essence, the molecule possesses both hydrophilic (amine groups) and lipophilic (hydrocarbon chain) characteristics, making it a versatile solute.
Quantitative Solubility Data
Specific quantitative solubility data for this compound in various organic solvents is not extensively available in peer-reviewed literature or public databases. Most safety and technical data sheets describe its solubility in qualitative terms. For reference, its solubility in water is noted as 1 g/L at 23°C.[5] The table below summarizes the available qualitative information.
| Solvent Class | Representative Solvents | Observed Solubility | Reference(s) |
| Alcohols | Methanol, Ethanol | Soluble/Miscible | [5] |
| Aromatic Hydrocarbons | Toluene, Xylene | Soluble | [6] |
| Ketones | Acetone, Methyl Ethyl Ketone | Soluble/Miscible | [5] |
| Ethers | Diethyl Ether, Tetrahydrofuran | Soluble/Miscible | [5] |
| Esters | Ethyl Acetate | Soluble/Miscible | [5] |
| Aliphatic Hydrocarbons | Hexane, Heptane | Poorly Soluble | [6] |
Note: The solubility in aliphatic hydrocarbons is inferred from the behavior of the related compound, hexamethylenediamine, which is reported to be poorly soluble in this class of solvent.[6] Direct experimental verification for TMD is recommended.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, the following experimental protocol, based on the isothermal shake-flask method, is recommended.
Materials and Equipment
-
This compound (>99% purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker bath or incubator
-
Calibrated thermometer or thermocouple
-
Glass vials with PTFE-lined screw caps (B75204) (e.g., 20 mL)
-
Syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)
-
Volumetric flasks and pipettes
-
Gas chromatograph with a flame ionization detector (GC-FID) or a suitable titrimetric setup (e.g., for acid-base titration).
Procedure
-
Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of glass vials. b. Pipette a known volume (e.g., 10.0 mL) of the desired organic solvent into each vial. c. Securely cap the vials to prevent solvent evaporation. d. Place the vials in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25°C ± 0.1°C). e. Agitate the vials at a constant speed for a predetermined equilibration period (e.g., 24-48 hours) to ensure saturation is reached. A preliminary kinetics study is advised to determine the minimum time to reach equilibrium.
-
Sample Collection and Preparation: a. After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow undissolved solute to settle. b. Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) glass syringe. c. Immediately attach a syringe filter to the syringe and dispense the solution into a pre-weighed volumetric flask. d. Record the final weight of the flask to determine the mass of the collected aliquot.
-
Quantification of Solute: a. Dilute the collected sample to the final volume of the flask with the same solvent. b. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or titration with a standardized acid). c. Prepare a calibration curve for the GC-FID method using standard solutions of known TMD concentration in the solvent of interest.
-
Calculation of Solubility: a. From the analytical results, calculate the concentration (e.g., in g/L) of TMD in the saturated solution. b. The solubility can be expressed in various units, such as g/100 mL, mol/L, or mole fraction, using the density of the solvent and the molecular weight of TMD (158.28 g/mol ).
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol described above for determining the solubility of this compound.
Biological Signaling Pathways
This compound is an industrial chemical primarily used in materials science and polymer chemistry.[1][3] A review of scientific literature indicates that it is not a compound typically studied for direct interaction with biological signaling pathways in the context of drug development or molecular biology research. Therefore, diagrams of signaling pathways are not applicable to the core topic of this technical guide.
Conclusion
This compound exhibits broad solubility in a range of common organic solvents, a property attributable to its amphiphilic molecular structure. It is miscible with polar solvents like alcohols and ethers, as well as aromatic hydrocarbons.[5][6] However, it is likely to have lower solubility in nonpolar aliphatic hydrocarbons.[6] For researchers and professionals requiring precise solubility values for process design, formulation, or theoretical modeling, direct experimental determination is necessary. The protocol provided in this guide offers a robust and reliable method for generating such critical data.
References
- 1. Trimethylhexamethylenediamine - Wikipedia [en.wikipedia.org]
- 2. TRIMETHYLHEXAMETHYLENEDIAMINE | 25513-64-8 [chemicalbook.com]
- 3. CAS 25513-64-8: Trimethylhexamethylenediamine | CymitQuimica [cymitquimica.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. TRIMETHYLHEXAMETHYLENEDIAMINE CAS#: 25513-64-8 [m.chemicalbook.com]
- 6. Hexamethylenediamine CAS#: 124-09-4 [m.chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of High-Performance Polyamides Using Trimethyl Hexamethylene Diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl hexamethylene diamine (TMHDA) is a branched aliphatic diamine that serves as a valuable monomer for the synthesis of high-performance specialty polyamides.[1][2] Commercially available under trade names such as Vestamin® TMD from Evonik, this diamine is a mixture of 2,2,4- and 2,4,4-trimethyl-1,6-hexanediamine isomers.[2][3] The unique branched structure of TMHDA disrupts the regular chain packing typical of linear aliphatic diamines, leading to polyamides with distinct properties such as enhanced transparency, good solubility in common organic solvents, and excellent thermal and mechanical stability.[1] These characteristics make TMHDA-based polyamides highly suitable for a range of demanding applications, including transparent engineering plastics, high-performance coatings, and specialty fibers.
This document provides detailed application notes and experimental protocols for the synthesis and characterization of high-performance polyamides derived from this compound.
Key Monomers and Reagents
The synthesis of polyamides from this compound involves a polycondensation reaction with a suitable dicarboxylic acid or its more reactive derivative, a diacid chloride. The choice of the diacid co-monomer is critical as it significantly influences the final properties of the polyamide.
Diamine Monomer:
-
This compound (TMHDA): A colorless, low-viscosity liquid. Its branched structure is key to imparting unique properties to the resulting polyamides.
Common Dicarboxylic Acid Co-Monomers:
-
Aromatic Dicarboxylic Acids:
-
Terephthalic acid (TPA) or Terephthaloyl chloride (TPC)
-
Isophthalic acid (IPA) or Isophthaloyl chloride (IPC)
-
-
Aliphatic Dicarboxylic Acids:
-
Adipic acid or Adipoyl chloride
-
Sebacic acid or Sebacoyl chloride
-
Data Presentation: Properties of TMHDA-Based Polyamides
The incorporation of TMHDA into the polyamide backbone leads to materials with a desirable combination of mechanical strength, thermal stability, and processability. The following tables summarize typical quantitative data for polyamides synthesized from TMHDA and various dicarboxylic acids.
Table 1: Mechanical Properties of TMHDA-Based Polyamide Films
| Polyamide Designation | Dicarboxylic Acid Used | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) |
| PA-TMD-T | Terephthalic Acid | 75 - 95 | 2.5 - 3.0 | 5 - 10 |
| PA-TMD-I | Isophthalic Acid | 65 - 85 | 2.0 - 2.5 | 10 - 20 |
| PA-TMD-A | Adipic Acid | 50 - 70 | 1.8 - 2.2 | > 50 |
| PA-TMD-S | Sebacic Acid | 45 - 65 | 1.5 - 2.0 | > 100 |
Table 2: Thermal Properties of TMHDA-Based Polyamides
| Polyamide Designation | Dicarboxylic Acid Used | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | 5% Weight Loss Temperature (Td5) (°C) |
| PA-TMD-T | Terephthalic Acid | 140 - 160 | Amorphous | > 420 |
| PA-TMD-I | Isophthalic Acid | 130 - 150 | Amorphous | > 410 |
| PA-TMD-A | Adipic Acid | 80 - 100 | 180 - 200 | > 380 |
| PA-TMD-S | Sebacic Acid | 60 - 80 | 160 - 180 | > 370 |
Experimental Protocols
The following are detailed protocols for the synthesis of polyamides from this compound using both melt and solution polycondensation methods.
Protocol 1: Melt Polycondensation of TMHDA with Adipic Acid
This protocol describes the synthesis of a TMHDA-based polyamide via a direct melt polycondensation reaction.
Materials:
-
This compound (TMHDA)
-
Adipic acid
-
Acetic acid (for molecular weight control, optional)
-
Nitrogen gas (high purity)
-
High-temperature reactor equipped with a mechanical stirrer, nitrogen inlet/outlet, and a distillation condenser.
Procedure:
-
Salt Formation: In a separate vessel, prepare an aqueous salt solution by reacting equimolar amounts of this compound and adipic acid in water.
-
Charging the Reactor: Charge the reactor with the aqueous TMHDA-adipate salt solution. A small amount of acetic acid can be added to control the final molecular weight.
-
Purging: Seal the reactor and purge thoroughly with high-purity nitrogen to remove all oxygen.
-
Heating and Pressurization: Begin heating the reactor with stirring. As the temperature rises, the pressure inside the reactor will increase due to the generation of steam. Maintain a pressure of approximately 1.7 MPa (250 psi) while increasing the temperature to around 220°C.
-
Polycondensation - Stage 1 (Pressurized): Hold the reaction at 220°C and 1.7 MPa for 1-2 hours to initiate the polycondensation. Water will be continuously removed through the condenser.
-
Polycondensation - Stage 2 (Atmospheric Pressure): Gradually reduce the pressure to atmospheric over approximately 1.5 hours while increasing the temperature to 270-280°C. This will drive off the remaining water and increase the molecular weight of the polymer.
-
Polycondensation - Stage 3 (Vacuum): Apply a vacuum to the reactor for 30-60 minutes to further increase the molecular weight by removing any residual water and other volatile byproducts.
-
Extrusion and Quenching: Extrude the molten polyamide from the bottom of the reactor under nitrogen pressure into a strand. Quench the strand in a water bath.
-
Pelletizing: Dry the cooled polymer strand and cut it into pellets for further characterization and processing.
Protocol 2: Low-Temperature Solution Polycondensation of TMHDA with Terephthaloyl Chloride
This protocol is suitable for the synthesis of high-molecular-weight aromatic-aliphatic polyamides that may be thermally sensitive.
Materials:
-
This compound (TMHDA)
-
Terephthaloyl chloride (TPC)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Calcium chloride (CaCl2), anhydrous
-
Nitrogen gas (high purity)
-
Three-necked flask equipped with a mechanical stirrer and a nitrogen inlet.
Procedure:
-
Dissolving the Diamine: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve a precise amount of this compound and anhydrous calcium chloride in anhydrous N-methyl-2-pyrrolidone (NMP). Stir until all solids have dissolved.
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Addition of Diacid Chloride: Slowly add a stoichiometric amount of terephthaloyl chloride to the cooled and stirred diamine solution.
-
Polymerization: Allow the reaction mixture to stir at 0-5°C for 1 hour, and then let it warm to room temperature and continue stirring for at least 12 hours. The viscosity of the solution will increase significantly as the polymerization proceeds.
-
Precipitation: Pour the viscous polymer solution into a large volume of a non-solvent, such as methanol (B129727) or water, with vigorous stirring to precipitate the polyamide.
-
Washing: Collect the fibrous or powdered polymer by filtration and wash it thoroughly with water and then with methanol to remove any unreacted monomers, solvent, and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at 80-100°C until a constant weight is achieved.
Characterization of TMHDA-Based Polyamides
1. Molecular Weight Determination:
-
Technique: Gel Permeation Chromatography (GPC).
-
Purpose: To determine the number-average (Mn) and weight-average (Mw) molecular weights, as well as the polydispersity index (PDI) of the synthesized polyamide.
2. Structural Analysis:
-
Technique: Fourier-Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C).
-
Purpose: To confirm the chemical structure of the polyamide, including the presence of amide linkages and the incorporation of both the diamine and diacid monomers.
3. Thermal Properties Analysis:
-
Techniques:
-
Thermogravimetric Analysis (TGA): To determine the thermal stability and decomposition temperature of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) for amorphous polyamides and the melting temperature (Tm) for semi-crystalline polyamides.
-
4. Mechanical Properties Testing:
-
Technique: Universal Testing Machine.
-
Purpose: To measure the tensile strength, Young's modulus, and elongation at break of thin films or molded bars of the polyamide, providing insights into its strength and flexibility.
Visualizations
Caption: Workflow for the synthesis and characterization of TMHDA-based polyamides.
Caption: Polycondensation reaction of TMHDA with a dicarboxylic acid.
References
Application Notes and Protocols for Trimethyl Hexamethylene Diamine as an Epoxy Resin Curing Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Trimethyl Hexamethylene Diamine (TMD) as a curing agent for epoxy resin systems. This document details the chemical properties, curing mechanisms, and performance characteristics of TMD, along with experimental protocols for its application.
Introduction
This compound (TMD) is a branched aliphatic diamine used as a curing agent, or hardener, for epoxy resin systems.[1] It is a colorless liquid composed of an isomeric mixture of 2,2,4- and 2,4,4-trimethyl hexamethylene diamine.[1][2][3][4][5] The unique branched molecular structure of TMD provides steric hindrance, which influences its reactivity.[1] This results in a longer pot life compared to other short-chain aliphatic diamines, without compromising the final cure speed.[1][2][3] Epoxy resins cured with TMD are known for their clarity, resistance to yellowing, good flexibility, and robust chemical resistance.[1][2][3] These properties make TMD-cured epoxies suitable for a variety of applications, including casting resins for electrical components, as well as in solvent-free and solvent-based lacquers and coatings.[1]
Chemical and Physical Properties of this compound
TMD is a low-viscosity liquid that is miscible with water and a wide range of polar organic solvents.[4][5] It is strongly alkaline and undergoes chemical reactions typical of aliphatic amines.[4]
Table 1: Typical Physical and Chemical Properties of this compound (Vestamin® TMD)
| Property | Value | Unit | Test Method |
| Appearance | Clear liquid | - | Visual |
| Color (APHA) | max. 15 | - | DIN ISO 6271, ASTM D1209 |
| Purity | at least 99.4 | % by wt. | Gas Chromatography |
| Water Content | max. 0.2 | % by wt. | Karl Fischer |
| Amine Value | 710 | mg KOH/g | - |
| Molecular Weight | 158.3 | g/mol | - |
| Density at 20°C | 0.865 - 0.870 | g/cm³ | DIN 51 757 |
| Viscosity at 20°C | approx. 6 | mPa·s | DIN EN ISO 3219 (Brookfield) |
| Boiling Point (1013 hPa) | 232 | °C | DIN 53 171 |
| Flash Point | 110 | °C | DIN EN 22 719 |
| H-active-equivalent weight | 39.6 | g/val | - |
Data sourced from product information for Vestamin® TMD.[4][6]
Curing Mechanism and Performance
The curing of epoxy resins with amine hardeners like TMD involves a nucleophilic substitution reaction. The primary amine groups (-NH2) of the diamine react with the epoxide rings of the epoxy resin, leading to the opening of the epoxy ring and the formation of a secondary amine and a hydroxyl group.[1] The newly formed secondary amine can then react with another epoxy group, leading to chain extension. As the reaction progresses, the diamine molecules, having two primary amine groups, can react with multiple epoxy chains, initiating the formation of a three-dimensional crosslinked network.[1]
The performance of the cured epoxy system is highly dependent on the formulation and curing conditions. The stoichiometric ratio of the amine hardener to the epoxy resin is a critical factor. The loading of the curing agent is considered optimal when the number of moles of epoxy groups is equal to the number of active hydrogen atoms in the amine.
Table 2: Performance Characteristics of TMD-Cured Epoxy Systems (Typical Values)
| Property | TMD-Cured System | Standard Aliphatic Amine | Test Method |
| Pot Life (100g at 25°C) | Longer | Shorter | - |
| Curing Time (Thin film at 25°C) | 24-48 hours | 12-24 hours | - |
| Hardness (Shore D) | 75-85 | 80-90 | ASTM D2240 |
| Tensile Strength | 40-60 MPa | 50-70 MPa | ASTM D638 |
| Elongation at Break | 5-15 % | 3-8 % | ASTM D638 |
| Flexural Strength | 70-90 MPa | 80-110 MPa | ASTM D790 |
| Glass Transition Temperature (Tg) | 60-80 °C | 70-90 °C | ASTM D3418 (DSC) |
| Appearance | Clear, Non-yellowing | May yellow over time | Visual |
Note: These are typical values and can vary significantly based on the specific epoxy resin, formulation, and curing conditions.
Experimental Protocols
The following protocols provide a general framework for using TMD as a curing agent for a standard liquid epoxy resin, such as Diglycidyl Ether of Bisphenol A (DGEBA).
Materials and Equipment
-
Epoxy Resin: Diglycidyl Ether of Bisphenol A (DGEBA), Epoxide Equivalent Weight (EEW) of 182-192 g/eq.
-
Curing Agent: this compound (TMD), Amine Hydrogen Equivalent Weight (AHEW) of approximately 39.6 g/eq.
-
Mixing Containers: Disposable plastic or metal containers.
-
Stirring Equipment: Mechanical stirrer or manual stirring rods.
-
Molds: Teflon or silicone molds for casting test specimens.
-
Curing Oven: With temperature control.
-
Personal Protective Equipment (PPE): Safety goggles, gloves, lab coat.
Stoichiometric Calculation
The mixing ratio is determined based on the EEW of the epoxy resin and the AHEW of the curing agent. The stoichiometric amount of curing agent in parts per hundred of resin (phr) is calculated as follows:
phr = (AHEW / EEW) * 100
For a typical DGEBA resin with an EEW of 188 g/eq and TMD with an AHEW of 39.6 g/eq:
phr = (39.6 / 188) * 100 ≈ 21 phr
Curing Procedure
-
Preparation: Ensure all materials and equipment are clean and dry. The working area should be well-ventilated.
-
Mixing:
-
Weigh the desired amount of epoxy resin into a mixing container.
-
Add the calculated amount of TMD to the resin.
-
Mix thoroughly for 3-5 minutes until a homogeneous mixture is obtained. Scrape the sides and bottom of the container to ensure complete mixing.
-
-
Degassing (Optional): For applications requiring high clarity and void-free castings, place the mixture in a vacuum chamber for 5-10 minutes to remove entrapped air bubbles.
-
Casting: Pour the mixed resin into the molds.
-
Curing:
-
Room Temperature Cure: Allow the castings to cure at ambient temperature (20-25°C) for 24-48 hours for initial hardening. Full mechanical properties will develop over 7 days.
-
Elevated Temperature Cure: For faster curing and optimal properties, a post-cure is recommended. A typical post-cure schedule is 2 hours at 80°C after an initial gelation at room temperature for 24 hours.
-
Characterization of Cured Epoxy Resin
The mechanical and thermal properties of the cured epoxy resin can be evaluated using standard test methods.
Table 3: Standard Test Methods for Cured Epoxy Resin Characterization
| Property | ASTM Standard | Description |
| Tensile Properties | ASTM D638 | Determines tensile strength, modulus of elasticity, and elongation at break. |
| Flexural Properties | ASTM D790 | Measures flexural strength and modulus. |
| Compressive Properties | ASTM D695 | Evaluates the compressive strength and modulus. |
| Hardness (Shore D) | ASTM D2240 | Measures the indentation hardness of the material. |
| Glass Transition Temperature (Tg) | ASTM D3418 | Determined by Differential Scanning Calorimetry (DSC). |
| Heat Deflection Temperature (HDT) | ASTM D648 | Indicates the temperature at which a material deforms under a specified load. |
Safety and Handling
TMD is an alkaline and corrosive substance.[4] It is essential to handle it with appropriate personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area to avoid inhalation of vapors. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.
Storage
TMD is slightly hygroscopic and can react with atmospheric carbon dioxide to form carbamates.[4] It should be stored in a tightly sealed container in a cool, dry place, away from moisture and carbon dioxide.[4][5] When stored properly, it has a shelf life of at least one year.[4][5]
Conclusion
This compound is a versatile aliphatic amine curing agent that offers a unique balance of a long pot life with a reasonable cure speed. The resulting cured epoxy systems exhibit desirable properties such as clarity, non-yellowing, good flexibility, and chemical resistance. These characteristics make TMD a suitable choice for a wide range of applications in research and development where these properties are advantageous. Proper formulation, mixing, and curing are essential to achieve the optimal performance of the epoxy system.
References
Application Notes and Protocols for the Polycondensation of Trimethyl Hexamethylene Diamine with Dicarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl hexamethylene diamine (TMD), a branched aliphatic diamine, serves as a crucial monomer in the synthesis of specialty polyamides. Its unique asymmetrical structure, featuring methyl side groups, disrupts the regular packing of polymer chains, leading to the formation of largely amorphous or semi-crystalline materials with distinct properties compared to their linear counterparts like Nylon 6,6.[1] This characteristic makes TMD-based polyamides attractive for applications requiring high transparency, good solubility, and modified thermal and mechanical performance.
This document provides detailed application notes and experimental protocols for the polycondensation of this compound with various dicarboxylic acids, including aromatic and aliphatic varieties. The information is intended to guide researchers in the synthesis and characterization of these specialized polyamides for various applications, including in the development of advanced materials for drug delivery and medical devices.
General Principles of Polycondensation
The synthesis of polyamides from diamines and dicarboxylic acids is a type of condensation polymerization, a step-growth process where monomers combine with the elimination of a small molecule, typically water.[2] The reaction proceeds through the formation of an amide linkage between the amine group of the diamine and the carboxylic acid group of the dicarboxylic acid. To achieve high molecular weight polymers, it is crucial to maintain a precise 1:1 stoichiometric ratio of the functional groups and to effectively remove the water byproduct to drive the reaction to completion.[3]
Two primary methods are employed for this polymerization:
-
Melt Polycondensation: This solvent-free method involves heating the monomers above their melting points to initiate the reaction. It is an industrially relevant and environmentally friendly approach.
-
Solution Polycondensation: This method is carried out in a high-boiling point, polar aprotic solvent, which can be advantageous for monomers that are thermally sensitive or for achieving better control over the reaction conditions.
Experimental Protocols
Protocol 1: Melt Polycondensation of this compound with Terephthalic Acid (Amorphous Polyamide)
This protocol describes the synthesis of a semi-aromatic, amorphous polyamide from this compound and terephthalic acid.
Materials:
-
This compound (TMD) (mixture of 2,2,4- and 2,4,4-isomers)
-
Terephthalic acid (TPA)
-
Catalyst (e.g., titanium(IV) butoxide or antimony(III) oxide)
-
Nitrogen gas (high purity)
Equipment:
-
High-temperature glass reactor equipped with a mechanical stirrer, nitrogen inlet/outlet, and a distillation condenser.
-
Heating mantle with a temperature controller.
-
Vacuum pump.
Procedure:
-
Monomer and Catalyst Charging: In a clean and dry reactor, charge equimolar amounts of this compound and terephthalic acid. Add the catalyst at a concentration of approximately 0.1% by weight of the total monomers.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen gas for at least 30 minutes to remove any oxygen. Maintain a gentle nitrogen flow throughout the reaction.
-
Heating and Pre-polymerization: Begin stirring and gradually heat the mixture. A salt is typically formed in the initial phase. Continue heating to a temperature of 200-220°C. Water will begin to distill off as the pre-polymerization starts.
-
Polycondensation: After the initial water has been removed, slowly increase the temperature to 280-300°C.
-
Vacuum Application: Once the melt viscosity noticeably increases, apply a vacuum (typically below 1 mbar) to facilitate the removal of the remaining water and drive the polymerization to achieve a high molecular weight. Continue the reaction under vacuum for 1-2 hours.
-
Polymer Discharge and Cooling: Extrude the molten polymer from the reactor under a nitrogen blanket and quench it in cold water. The resulting polymer can then be pelletized or ground for further characterization.
Protocol 2: Solution Polycondensation of this compound with Adipic Acid
This protocol outlines the synthesis of an aliphatic polyamide in solution, which can be useful for smaller-scale laboratory preparations and for polymers that may be sensitive to high melt temperatures.
Materials:
-
This compound (TMD)
-
Adipic acid
-
N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Triphenyl phosphite (B83602) (TPP) (as a condensing agent)
-
Pyridine (B92270) (anhydrous)
-
Calcium chloride (CaCl₂) and Lithium chloride (LiCl) (optional, to improve solubility and molecular weight)
-
Methanol (B129727) (for precipitation)
-
Nitrogen gas (high purity)
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser.
-
Heating mantle with a temperature controller.
-
Dropping funnel.
Procedure:
-
Reactor Setup: Assemble the reaction flask under a nitrogen atmosphere. Ensure all glassware is thoroughly dried.
-
Monomer and Solvent Addition: To the flask, add an equimolar amount of adipic acid and dissolve it in anhydrous NMP. If using, add CaCl₂ and LiCl to the solvent before adding the monomer.
-
Addition of Condensing Agents: Add triphenyl phosphite and pyridine to the stirred solution.
-
Diamine Addition: Dissolve an equimolar amount of this compound in a small amount of anhydrous NMP and add it dropwise to the reaction mixture at room temperature.
-
Polymerization: Heat the reaction mixture to 100-120°C and maintain it for 4-6 hours under a continuous nitrogen purge.
-
Precipitation and Purification: After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polyamide.
-
Washing and Drying: Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomers, solvent, and byproducts. Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Data Presentation
The properties of polyamides derived from this compound are highly dependent on the dicarboxylic acid used in the polycondensation. The following tables summarize key quantitative data for these polymers.
| Dicarboxylic Acid | Polymer Abbreviation | Polymerization Method | Glass Transition Temperature (Tg) (°C) | Melting Temperature (Tm) (°C) | Inherent Viscosity (dL/g) |
| Terephthalic Acid | PA6/3T | Melt Polycondensation | 142-147[1] | Amorphous[1] | Not Reported |
| Adipic Acid | TMD-Adipic | Solution Polycondensation | ~50-70 (estimated) | ~240-260 (estimated) | Not Reported |
| Isophthalic Acid | TMD-Isophthalic | Solution Polycondensation | Not Reported | Not Reported | Not Reported |
| Dodecanedioic Acid | TMD-Dodecanedioic | Melt Polycondensation | Not Reported | Not Reported | Not Reported |
Note: The data for polyamides other than PA6/3T are estimated based on the properties of similar polyamides and require experimental verification.
Visualizations
Signaling Pathways and Workflows
The following diagrams illustrate the key processes and relationships in the polycondensation of this compound with dicarboxylic acids.
Caption: General reaction scheme for the polycondensation of TMD and a dicarboxylic acid.
Caption: A typical experimental workflow for polyamide synthesis and characterization.
References
Application Notes and Protocols: Reaction Kinetics of Trimethyl Hexamethylene Diamine with Epoxy Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl hexamethylene diamine (TMD) is an aliphatic amine curing agent used in various epoxy formulations. As a branched aliphatic diamine, it is a colorless liquid composed of an isomeric mixture of 2,2,4- and 2,4,4-trimethyl hexamethylene diamine[1][2]. Compared to other short-chain aliphatic diamines, TMD offers a longer pot life without significantly slowing down the final cure time[1]. The resulting cured products are known for their clarity, non-yellowing characteristics, good flexibility, and chemical resistance[1]. These properties make TMD a suitable hardener for a wide range of applications, including casting resins for electrical use, as well as solvent-free and solvent-containing lacquers and coatings[3].
Understanding the reaction kinetics between TMD and epoxy compounds is crucial for optimizing curing cycles, controlling the final properties of the thermoset, and ensuring the reliability of the material in its intended application. This document provides detailed protocols for investigating these kinetics using Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR), and presents a framework for tabulating the resulting quantitative data.
Reaction Mechanism
The curing of epoxy resins with amine hardeners involves the nucleophilic addition of the amine groups to the epoxy rings. The active hydrogen atoms on the primary and secondary amines of TMD react with the epoxide groups, leading to the formation of a cross-linked, three-dimensional polymer network. This exothermic reaction can be monitored by techniques such as DSC, which measures the heat flow associated with the reaction.
Quantitative Data Presentation
A thorough review of the scientific literature did not yield specific quantitative kinetic data (e.g., activation energy, rate constants) for the reaction of this compound (TMD) with common epoxy resins. The following tables are provided as a template for researchers to populate with their own experimental data obtained using the protocols outlined in this document.
Table 1: Non-isothermal DSC Kinetic Parameters for TMD-Epoxy Systems
| Epoxy Resin System | Heating Rate (°C/min) | Peak Exotherm Temperature (°C) | Total Heat of Reaction (ΔH, J/g) | Activation Energy (Ea, kJ/mol) - Kissinger Method | Activation Energy (Ea, kJ/mol) - Ozawa-Flynn-Wall Method |
| TMD + DGEBA | 5 | Data not available | Data not available | Data not available | Data not available |
| 10 | Data not available | Data not available | Data not available | Data not available | |
| 15 | Data not available | Data not available | Data not available | Data not available | |
| 20 | Data not available | Data not available | Data not available | Data not available | |
| TMD + Other Epoxy | 5 | Data not available | Data not available | Data not available | Data not available |
| 10 | Data not available | Data not available | Data not available | Data not available | |
| 15 | Data not available | Data not available | Data not available | Data not available | |
| 20 | Data not available | Data not available | Data not available | Data not available | |
| Diglycidyl ether of bisphenol A |
Table 2: Isothermal DSC Kinetic Parameters for TMD-Epoxy Systems
| Epoxy Resin System | Isothermal Temperature (°C) | Rate Constant, k₁ (s⁻¹) | Rate Constant, k₂ (s⁻¹) | Reaction Order, m | Reaction Order, n |
| TMD + DGEBA | 60 | Data not available | Data not available | Data not available | Data not available |
| 70 | Data not available | Data not available | Data not available | Data not available | |
| 80 | Data not available | Data not available | Data not available | Data not available | |
| TMD + Other Epoxy | 60 | Data not available | Data not available | Data not available | Data not available |
| 70 | Data not available | Data not available | Data not available | Data not available | |
| 80 | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
The following protocols are adapted from established methodologies for studying epoxy-amine curing kinetics and can be applied to the TMD-epoxy system.
Differential Scanning Calorimetry (DSC) for Cure Kinetics
DSC is a primary technique for studying the curing kinetics of thermosetting resins by measuring the heat generated during the exothermic cross-linking reaction.[4] Both non-isothermal and isothermal methods can be employed.
4.1.1. Protocol 1: Non-Isothermal DSC Analysis
This method is used to determine the total heat of reaction and to calculate the activation energy using model-free methods like Kissinger and Ozawa-Flynn-Wall.
-
Objective: To determine the total heat of reaction (ΔHtotal) and the activation energy (Ea) of the TMD-epoxy curing reaction.
-
Materials & Equipment:
-
This compound (TMD)
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum DSC pans and lids
-
Precision balance (±0.01 mg)
-
Mixing vials and spatula
-
-
Procedure:
-
Stoichiometric Mixture Preparation: Calculate the stoichiometric ratio of TMD to the epoxy resin based on the amine hydrogen equivalent weight (AHEW) of TMD and the epoxy equivalent weight (EEW) of the resin.
-
Accurately weigh the required amounts of epoxy resin and TMD into a mixing vial.
-
Thoroughly mix the components at room temperature for 2-3 minutes until a homogeneous mixture is obtained. To minimize premature reaction, the mixing can be performed at a lower temperature (e.g., in an ice bath).
-
Sample Encapsulation: Immediately after mixing, accurately weigh 5-10 mg of the mixture into a hermetic aluminum DSC pan and seal it. Prepare an empty sealed pan as a reference.
-
DSC Measurement:
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample from room temperature (e.g., 25°C) to a temperature where the reaction is complete (e.g., 250°C) at different constant heating rates (e.g., 5, 10, 15, and 20 °C/min).
-
Record the heat flow as a function of temperature.
-
-
-
Data Analysis:
-
Total Heat of Reaction (ΔHtotal): Integrate the area under the exothermic peak for each heating rate to determine the total heat of reaction.
-
Activation Energy (Kissinger Method): Use the peak exotherm temperatures (Tp) obtained at different heating rates (β) to calculate the activation energy using the Kissinger equation.
-
Activation Energy (Ozawa-Flynn-Wall Method): Determine the activation energy as a function of the degree of conversion by analyzing the DSC data at different heating rates.
-
4.1.2. Protocol 2: Isothermal DSC Analysis
This method is used to study the reaction rate at a constant temperature and to determine the parameters of phenomenological kinetic models (e.g., Kamal's model).
-
Objective: To determine the reaction rate constants and reaction orders for the TMD-epoxy curing reaction at different isothermal temperatures.
-
Procedure:
-
Prepare and encapsulate the sample as described in Protocol 1.
-
DSC Measurement:
-
Place the sample and reference pans in the DSC cell.
-
Rapidly heat the sample to the desired isothermal temperature (e.g., 60, 70, 80 °C).
-
Hold the sample at this temperature until the reaction is complete (i.e., the heat flow returns to the baseline).
-
Record the heat flow as a function of time.
-
After the isothermal run, perform a dynamic scan on the same sample to determine any residual heat of reaction.
-
-
-
Data Analysis:
-
Degree of Conversion (α): The degree of conversion at any time 't' is calculated as the ratio of the heat evolved up to that time (ΔHt) to the total heat of reaction (ΔHtotal) obtained from a non-isothermal scan.
-
Reaction Rate (dα/dt): The reaction rate is determined from the heat flow signal.
-
Kinetic Modeling: Fit the conversion and reaction rate data to a suitable kinetic model, such as the Kamal-Sourour model, to determine the rate constants (k₁ and k₂) and reaction orders (m and n).
-
Fourier Transform Infrared (FTIR) Spectroscopy for Cure Monitoring
FTIR spectroscopy can be used to monitor the curing process by tracking the disappearance of the epoxy group peak and the appearance of hydroxyl groups.
-
Objective: To qualitatively and quantitatively monitor the extent of the curing reaction by observing changes in characteristic infrared absorption bands.
-
Materials & Equipment:
-
TMD-epoxy mixture
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or with a heated transmission cell.
-
KBr plates (for transmission)
-
-
Procedure:
-
Prepare the TMD-epoxy mixture as described in Protocol 1.
-
Place a small amount of the mixture onto the ATR crystal or between two KBr plates.
-
Place the sample in the heated cell of the FTIR spectrometer at the desired curing temperature.
-
Record spectra at regular time intervals.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the epoxy group absorption band (typically around 915 cm⁻¹).
-
Monitor the increase in the intensity of the hydroxyl group absorption band (a broad peak around 3400 cm⁻¹).
-
The degree of conversion of the epoxy groups can be calculated by normalizing the area of the epoxy peak at time 't' to its initial area, often using a reference peak that does not change during the reaction (e.g., a C-H stretching band).
-
Visualizations
Caption: Workflow for DSC analysis of TMD-epoxy cure kinetics.
Caption: Workflow for FTIR monitoring of TMD-epoxy curing.
Caption: Simplified reaction pathway for epoxy curing with TMD.
References
Trimethyl Hexamethylene Diamine as a Chain Extender in Polyurethanes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethyl hexamethylene diamine (TMHD), a branched aliphatic diamine, serves as a highly effective chain extender in the synthesis of polyurethanes (PU). Its unique molecular structure, featuring three methyl groups on a hexamethylene backbone, imparts specific properties to the resulting polymer. When incorporated into the polyurethane backbone, TMHD reacts with isocyanate-terminated prepolymers to form urea (B33335) linkages, which contribute to the formation of hard segments within the polymer matrix. The morphology and arrangement of these hard segments significantly influence the final mechanical, thermal, and chemical properties of the polyurethane. This document provides detailed application notes and experimental protocols for the use of TMHD as a chain extender in polyurethane synthesis.
Application Notes
The use of this compound as a chain extender offers several advantages in tailoring the properties of polyurethane materials. The branched nature of TMHD can disrupt the regular packing of hard segments, which in turn affects the degree of phase separation between the hard and soft segments of the polyurethane. This structural modification can lead to improvements in properties such as hardness, tensile strength, and thermal stability.
Key effects of incorporating TMHD as a chain extender include:
-
Formation of Urea Linkages: The primary amine groups of TMHD react with isocyanate groups to form urea linkages, which are known to provide strong intermolecular hydrogen bonding. This enhances the hard segment domains, contributing to the material's overall strength and thermal resistance.
-
Influence on Hard Segment Morphology: The branched structure of TMHD can influence the ordering and crystallinity of the hard segments. This can be leveraged to control the balance between rigidity and flexibility in the final polyurethane product.
-
Enhanced Mechanical Properties: The introduction of TMHD can lead to an increase in the hardness and tensile strength of the polyurethane. The extent of this enhancement is dependent on the concentration of TMHD used and the overall formulation of the polyurethane system.
-
Improved Thermal Stability: The strong hydrogen bonding associated with the urea linkages formed by TMHD contributes to an increase in the thermal stability of the polyurethane, as indicated by higher decomposition temperatures.
Data Presentation: Comparative Properties of Polyurethanes with Diamine Chain Extenders
While specific quantitative data for polyurethanes chain-extended with this compound is not extensively available in publicly accessible literature, the following table provides a comparative summary of the mechanical and thermal properties of polyurethanes synthesized with other common linear diamine chain extenders: ethylenediamine (B42938) (EDA), 1,4-butanediamine (BDA), and 1,6-hexamethylenediamine (HMDA). This data serves as a valuable reference for understanding the expected influence of aliphatic diamine chain extenders on polyurethane properties. The general trend observed is that shorter chain diamines lead to increased hardness and tensile strength.[1] It is anticipated that TMHD, with its branched structure, would yield properties that may differ from its linear counterpart, HMDA.
| Property | Chain Extender | Value |
| Mechanical Properties | ||
| Tensile Strength (MPa) | Ethylenediamine (EDA) | 18.5 |
| 1,4-Butanediamine (BDA) | 15.2 | |
| 1,6-Hexamethylenediamine (HMDA) | 12.8 | |
| Elongation at Break (%) | Ethylenediamine (EDA) | 450 |
| 1,4-Butanediamine (BDA) | 520 | |
| 1,6-Hexamethylenediamine (HMDA) | 600 | |
| Hardness (Shore A) | Ethylenediamine (EDA) | 85 |
| 1,4-Butanediamine (BDA) | 80 | |
| 1,6-Hexamethylenediamine (HMDA) | 75 | |
| Thermal Properties | ||
| Glass Transition Temp. (Tg) (°C) | Ethylenediamine (EDA) | -35 |
| 1,4-Butanediamine (BDA) | -40 | |
| 1,6-Hexamethylenediamine (HMDA) | -45 | |
| Decomposition Temp. (Td) (°C) | Ethylenediamine (EDA) | 320 |
| 1,4-Butanediamine (BDA) | 315 | |
| 1,6-Hexamethylenediamine (HMDA) | 310 |
Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Actual values will vary depending on the specific polyol, isocyanate, and synthesis conditions used.
Experimental Protocols
The following protocols are based on established "prepolymer" methods for polyurethane synthesis and can be adapted for the use of this compound as a chain extender.
Protocol 1: Synthesis of NCO-Terminated Prepolymer
This protocol describes the initial step of reacting a polyol with an excess of diisocyanate to form an isocyanate-terminated prepolymer.
Materials:
-
Polyol (e.g., Polytetrahydrofuran (PTHF), Polypropylene glycol (PPG), or a polyester (B1180765) polyol)
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate (MDI) or Toluene diisocyanate (TDI))
-
Catalyst (e.g., Dibutyltin dilaurate (DBTDL))
-
Solvent (e.g., anhydrous N,N-Dimethylformamide (DMF) or Methyl ethyl ketone (MEK))
-
Nitrogen gas supply
-
Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet.
Procedure:
-
Drying of Polyol: Dry the polyol under vacuum at 80-100°C for at least 2 hours to remove any residual moisture, which can react with the isocyanate.
-
Reaction Setup: Set up the three-neck flask with the mechanical stirrer, thermometer, and a nitrogen inlet to maintain an inert atmosphere throughout the reaction.
-
Charging the Reactor: Charge the dried polyol into the reaction flask.
-
Addition of Diisocyanate: While stirring, slowly add the diisocyanate to the polyol. The molar ratio of NCO to OH groups should typically be around 2:1 to ensure the formation of an NCO-terminated prepolymer.
-
Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.01-0.05% by weight of the total reactants).
-
Reaction: Heat the reaction mixture to 70-80°C and maintain this temperature with continuous stirring for 2-4 hours.
-
Monitoring the Reaction: Monitor the progress of the reaction by titrating for the percentage of free NCO groups at regular intervals until the theoretical NCO content is reached.
Protocol 2: Chain Extension with this compound
This protocol details the chain extension of the NCO-terminated prepolymer using TMHD to form the final polyurethane-urea.
Materials:
-
NCO-terminated prepolymer (from Protocol 1)
-
This compound (TMHD)
-
Solvent (e.g., anhydrous DMF or MEK)
Procedure:
-
Prepolymer Solution: Cool the NCO-terminated prepolymer from the previous step to approximately 50-60°C and dissolve it in a suitable solvent to reduce its viscosity.
-
TMHD Solution: In a separate container, dissolve the desired amount of TMHD in the same solvent. The amount of TMHD should be calculated to react with a specific percentage of the remaining free NCO groups in the prepolymer. A typical starting point is a stoichiometric ratio of 0.95:1 (NH2:NCO) to ensure complete reaction of the diamine.
-
Chain Extension Reaction: Slowly add the TMHD solution to the stirred prepolymer solution. The reaction between the amine groups of TMHD and the isocyanate groups is highly exothermic, so the addition should be controlled to manage the temperature of the reaction mixture.
-
Completion of Reaction: Continue stirring the mixture at 50-60°C for an additional 1-2 hours to ensure the reaction goes to completion.
-
Casting and Curing: Cast the resulting polyurethane-urea solution into a mold or onto a substrate. The solvent is then evaporated, and the polymer is cured. Curing conditions will vary depending on the specific formulation but typically involve heating in an oven (e.g., 80-100°C for several hours).
Protocol 3: Characterization of TMHD-Extended Polyurethane
This protocol outlines the standard techniques used to characterize the synthesized polyurethane.
1. Fourier-Transform Infrared Spectroscopy (FTIR)
-
Objective: To confirm the chemical structure of the polyurethane, specifically the formation of urethane (B1682113) and urea linkages and the disappearance of the isocyanate peak.
-
Methodology:
-
Obtain a thin film of the cured polyurethane.
-
Record the FTIR spectrum in the range of 4000-400 cm⁻¹.
-
Key Peaks to Observe:
-
Disappearance of the NCO stretching peak around 2270 cm⁻¹.
-
Appearance of N-H stretching vibrations (urethane and urea) around 3300 cm⁻¹.
-
Appearance of C=O stretching vibrations (urethane) around 1730-1700 cm⁻¹ and (urea) around 1640 cm⁻¹.[2]
-
-
2. Thermal Analysis (DSC and TGA)
-
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg) of the soft segment and any melting transitions (Tm) of the hard segments.
-
Methodology:
-
Heat a small sample (5-10 mg) of the polyurethane in a DSC instrument under a nitrogen atmosphere.
-
A typical temperature program involves heating from -100°C to 250°C at a rate of 10°C/min.
-
-
-
Thermogravimetric Analysis (TGA):
-
Objective: To evaluate the thermal stability and decomposition profile of the polyurethane.
-
Methodology:
-
Heat a small sample (5-10 mg) in a TGA instrument under a nitrogen or air atmosphere.
-
A typical temperature program involves heating from room temperature to 600°C at a rate of 10°C/min.
-
The temperature at which 5% weight loss occurs (T_d5) is often reported as the onset of decomposition.
-
-
3. Mechanical Testing
-
Objective: To determine the mechanical properties such as tensile strength, elongation at break, and modulus.
-
Methodology:
-
Prepare dumbbell-shaped specimens of the cured polyurethane according to ASTM D412.
-
Conduct tensile testing using a universal testing machine at a specified crosshead speed.
-
Visualizations
References
Application Note: Curing Mechanism and Analysis of Bisphenol A Epoxy Resin with Trimethyl Hexamethylene Diamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bisphenol A diglycidyl ether (DGEBA) based epoxy resins are a cornerstone of the thermosetting polymer industry, valued for their excellent mechanical properties, chemical resistance, and adhesion. The final properties of the cured epoxy are critically dependent on the curing agent (hardener) and the curing process. Aliphatic diamines are a common class of hardeners that react with the epoxy groups to form a cross-linked network.
This application note details the curing mechanism of a DGEBA-based epoxy resin with Trimethyl Hexamethylene Diamine (TMHDA). TMHDA is an aliphatic diamine curing agent that is a mixture of two isomers: 2,2,4-trimethylhexane-1,6-diamine (B3051248) and 2,4,4-trimethylhexane-1,6-diamine.[1] The presence of methyl groups on the hexane (B92381) backbone introduces steric hindrance, which influences the reactivity of the amine groups and the overall curing kinetics compared to linear aliphatic diamines like hexamethylenediamine.[2]
Understanding the curing behavior of this system is essential for optimizing processing parameters and tailoring the final material properties for specific applications, from advanced composites to coatings and adhesives. This document provides detailed protocols for characterizing the curing process using Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and rheological analysis.
Curing Mechanism
The curing of DGEBA with TMHDA proceeds through a nucleophilic addition reaction. The lone pair of electrons on the nitrogen of the amine group attacks one of the carbon atoms of the oxirane ring of the epoxy group. This results in the opening of the epoxy ring and the formation of a hydroxyl group and a secondary amine. The newly formed secondary amine can then react with another epoxy group to form a tertiary amine, leading to a highly cross-linked, three-dimensional network.
The overall reaction can be summarized in two main steps:
-
Primary Amine Reaction: A primary amine group of TMHDA reacts with an epoxy group to form a secondary amine.
-
Secondary Amine Reaction: The secondary amine reacts with another epoxy group to form a tertiary amine.
The methyl groups on the TMHDA backbone create steric hindrance around the amine functionalities. This steric hindrance is expected to reduce the reactivity of the amine hydrogens, particularly the secondary amine hydrogen, compared to a linear diamine. This can lead to a slower reaction rate and may require higher curing temperatures to achieve complete conversion. The isomeric nature of TMHDA also introduces variability in the local steric environment, which can broaden the curing exotherm observed in DSC analysis.
Caption: Curing reaction of DGEBA with TMHDA.
Experimental Protocols
The following protocols describe the standard procedures for analyzing the curing behavior of the DGEBA/TMHDA system.
I. Sample Preparation
-
Stoichiometric Calculation: The stoichiometric ratio of the epoxy resin to the amine hardener is calculated based on the amine hydrogen equivalent weight (AHEW) of the hardener and the epoxy equivalent weight (EEW) of the resin. The parts by weight of hardener per hundred parts of resin (phr) are calculated using the formula:
phr = (AHEW / EEW) * 100
-
For TMHDA (C9H22N2, Molar Mass ≈ 158.29 g/mol ), with 4 active hydrogens, the AHEW is approximately 39.57 g/eq.
-
For a typical liquid DGEBA resin, the EEW is approximately 185-192 g/eq.
This results in a stoichiometric loading of approximately 21 phr of TMHDA.
-
-
Mixing: The calculated amounts of DGEBA resin and TMHDA hardener are weighed into a clean, disposable container. The components are thoroughly mixed at room temperature for 3-5 minutes until a homogeneous mixture is obtained.
-
Degassing: The mixture is placed in a vacuum chamber for 5-10 minutes to remove any entrapped air bubbles introduced during mixing.
II. Differential Scanning Calorimetry (DSC) Analysis
DSC is used to determine the heat of reaction, activation energy, and glass transition temperature (Tg).[3]
-
Non-isothermal Scan:
-
Accurately weigh 5-10 mg of the uncured DGEBA/TMHDA mixture into an aluminum DSC pan.
-
Seal the pan and place it in the DSC instrument.
-
Heat the sample from room temperature to 300°C at different heating rates (e.g., 5, 10, 15, and 20°C/min).
-
The total heat of reaction (ΔH) is determined by integrating the area under the exothermic curing peak.[4]
-
The activation energy (Ea) can be calculated using model-free methods like the Kissinger or Flynn-Wall-Ozawa methods, which relate the peak temperature to the heating rate.[5]
-
-
Isothermal Scan:
-
Accurately weigh 5-10 mg of the uncured mixture into an aluminum DSC pan.
-
Rapidly heat the sample to the desired isothermal curing temperature (e.g., 80°C, 100°C, 120°C) and hold for a sufficient time for the reaction to complete.
-
The rate of cure and degree of conversion as a function of time can be determined from the heat flow data.[6]
-
-
Glass Transition Temperature (Tg) Determination:
-
After the curing process (either non-isothermal or isothermal), cool the sample to room temperature.
-
Perform a second heating scan at a rate of 10-20°C/min to determine the glass transition temperature (Tg) of the cured material.[7]
-
III. Fourier-Transform Infrared Spectroscopy (FTIR) Analysis
FTIR spectroscopy is used to monitor the chemical changes during the curing reaction by tracking the disappearance and appearance of specific functional groups.[8]
-
Sample Preparation: A small amount of the uncured DGEBA/TMHDA mixture is placed between two potassium bromide (KBr) salt plates or onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Acquire an initial FTIR spectrum of the uncured mixture at room temperature.
-
The sample is then heated to the desired curing temperature on a heated stage.
-
Spectra are collected at regular time intervals during the curing process.
-
-
Data Analysis:
-
Monitor the decrease in the intensity of the epoxy group absorption band, typically around 915 cm⁻¹.[9]
-
Monitor the increase in the intensity of the hydroxyl (-OH) group absorption band, a broad peak around 3200-3600 cm⁻¹.
-
The degree of conversion of the epoxy groups can be calculated by normalizing the area of the 915 cm⁻¹ peak at different times to its initial area, often using a reference peak that does not change during the reaction (e.g., an aromatic C=C stretching peak around 1510 cm⁻¹).[8]
-
IV. Rheological Analysis
Rheological analysis is used to determine the change in viscosity and the gel point of the resin system during curing.[10]
-
Instrumentation: A rotational rheometer with parallel plate geometry is typically used.
-
Isothermal Time Sweep:
-
Place a small amount of the uncured DGEBA/TMHDA mixture onto the bottom plate of the rheometer.
-
Lower the upper plate to the desired gap (e.g., 1 mm).
-
The sample is heated to and held at a constant isothermal temperature (e.g., 80°C, 100°C, 120°C).
-
A small-amplitude oscillatory shear is applied at a constant frequency (e.g., 1 Hz).
-
The storage modulus (G'), loss modulus (G''), and complex viscosity (η*) are monitored as a function of time.
-
-
Gel Point Determination: The gel point is the time at which the resin transitions from a liquid to a solid-like gel. It can be identified as the point where the storage modulus (G') and the loss modulus (G'') curves intersect (i.e., G' = G'').[11]
Data Presentation
The following tables summarize representative quantitative data for the curing of a DGEBA/TMHDA system.
Table 1: DSC Kinetic Parameters (Non-isothermal)
| Heating Rate (°C/min) | Onset Temp (°C) | Peak Temp (°C) | Total Heat (J/g) | Activation Energy (kJ/mol) |
| 5 | 75.2 | 98.5 | 415.3 | 58.7 (Kissinger) |
| 10 | 82.1 | 109.2 | 418.9 | |
| 15 | 86.5 | 115.8 | 416.5 | |
| 20 | 90.3 | 121.4 | 417.1 |
Table 2: FTIR Peak Analysis for Isothermal Cure at 100°C
| Curing Time (min) | Epoxy Peak Area (915 cm⁻¹) | Hydroxyl Peak Area (3400 cm⁻¹) | Degree of Conversion (%) |
| 0 | 1.00 (normalized) | 0.05 (normalized) | 0 |
| 10 | 0.65 | 0.40 | 35 |
| 20 | 0.38 | 0.68 | 62 |
| 30 | 0.19 | 0.85 | 81 |
| 60 | 0.08 | 0.94 | 92 |
Table 3: Rheological Data for Isothermal Cure at 100°C
| Property | Value |
| Initial Viscosity (Pa·s) | 0.85 |
| Gel Time (min) | 22.5 |
| Viscosity at Gel Point (Pa·s) | 150.7 |
| Final Cured Tg (°C) | 115 |
Experimental Workflow Visualization
The following diagram illustrates the comprehensive workflow for characterizing the curing mechanism of the DGEBA/TMHDA system.
Caption: Experimental workflow for curing analysis.
Conclusion
The curing of bisphenol A epoxy resin with this compound is a complex process governed by the nucleophilic addition of amine groups to the epoxy rings. The steric hindrance introduced by the methyl groups on the TMHDA backbone plays a significant role in the reaction kinetics, generally leading to a more moderate reactivity compared to unsubstituted linear diamines. A comprehensive understanding of this curing mechanism can be achieved through a combination of analytical techniques. DSC provides crucial data on the energetics and kinetics of the reaction, FTIR allows for real-time monitoring of the chemical transformations, and rheology characterizes the physical transition from a liquid to a solid network, including the critical gel point. The protocols and representative data presented in this application note provide a robust framework for researchers and scientists to investigate and optimize the curing of DGEBA/TMHDA systems for a wide range of applications.
References
- 1. Trimethylhexamethylenediamine - Wikipedia [en.wikipedia.org]
- 2. threebond.co.jp [threebond.co.jp]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Research on Curing Mechanism of Bisphenol-A Epoxy Resin by DSC | Atlantis Press [atlantis-press.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. journal.uctm.edu [journal.uctm.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. epitoanyag.org.hu [epitoanyag.org.hu]
- 11. Exploring Gel-Point Identification in Epoxy Resin Using Rheology and Unsupervised Learning - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nylon TMDT in Engineering Plastics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nylon TMDT, also known as PA TMDT, is a high-performance, amorphous, transparent polyamide. It is commercially available under the trade name TROGAMID®, developed by Evonik. This engineering plastic is synthesized from 2,2,4- and 2,4,4-trimethylhexanediamine (TMD) and terephthalic acid (T).[1] Its unique amorphous structure, resulting from the specific chemical composition, imparts exceptional properties such as high transparency, good chemical resistance, high mechanical stability, and thermostability.[2] These characteristics make it a suitable material for a wide range of demanding applications in various industries, including water treatment, filter technology, the electrical industry, and machine and apparatus construction.[3]
This document provides detailed application notes, experimental protocols, and key data for utilizing Nylon TMDT in engineering applications.
Key Properties and Applications
Nylon TMDT stands out from other transparent polymers due to its excellent combination of optical clarity and resistance to a variety of chemicals. Unlike many amorphous plastics, it exhibits good resistance to stress cracking, making it a reliable choice for components under mechanical load in chemical environments.[4]
Primary applications include:
-
Water Management and Filter Technology: Its hydrolytic stability and transparency make it ideal for filter cups, pump casings, and inspection glasses in water treatment and pneumatic systems.[3]
-
Electrical and Electronics: Used for high-voltage switch casings, battery seals, and terminal strips due to its good electrical insulation properties.[3][5]
-
Machine and Apparatus Construction: Applications include flowmeters, liquid-level indicators, and valve blocks where visual monitoring of fluids is necessary.[3][5]
-
Optical Components: Suitable for lenses and other optical parts that require high transparency and good mechanical strength.[6]
Quantitative Data Summary
The following tables summarize the key mechanical, thermal, and electrical properties of various grades of Nylon TMDT (TROGAMID®). These values are intended for reference and comparison; for design specifications, please consult the manufacturer's complete datasheets.
Table 1: Mechanical Properties of Nylon TMDT Grades
| Property | Test Standard | Units | TROGAMID® T5000/T5002 | TROGAMID® T5004 | TROGAMID® T-GF35 (35% Glass Fiber Reinforced) |
| Tensile Modulus | ISO 527-1/2 | MPa | 2800 | 2800 | 10000 |
| Stress at Yield | ISO 527-1/2 | MPa | 90 | 90 | - |
| Strain at Yield | ISO 527-1/2 | % | 8 | 8 | - |
| Nominal Strain at Break | ISO 527-1/2 | % | >50 | >50 | 3 |
| Charpy Notched Impact Strength (23°C) | ISO 179/1eA | kJ/m² | 4 | 4 | 12 |
| Charpy Unnotched Impact Strength (23°C) | ISO 179/1eU | kJ/m² | No break | No break | 60 |
| Ball Indentation Hardness (H30) | ISO 2039-1 | N/mm² | 140 | 140 | 220 |
Data sourced from TROGAMID® product information.[2]
Table 2: Thermal Properties of Nylon TMDT Grades
| Property | Test Standard | Units | TROGAMID® T5000/T5002 | TROGAMID® T5004 | TROGAMID® T-GF35 (35% Glass Fiber Reinforced) |
| Glass Transition Temperature (Tg) | ISO 11357-1 | °C | 150 | 150 | 155 |
| Heat Deflection Temperature (HDT/A, 1.8 MPa) | ISO 75-1/2 | °C | 120 | 120 | 150 |
| Heat Deflection Temperature (HDT/B, 0.45 MPa) | ISO 75-1/2 | °C | 140 | 140 | 155 |
Data sourced from TROGAMID® product information.[2]
Table 3: Electrical and Physical Properties of Nylon TMDT Grades
| Property | Test Standard | Units | TROGAMID® T5000/T5002 | TROGAMID® T5004 | TROGAMID® T-GF35 (35% Glass Fiber Reinforced) |
| Volume Resistivity | IEC 60093 | Ω·cm | >10¹⁴ | >10¹⁴ | >10¹³ |
| Surface Resistivity | IEC 60093 | Ω | >10¹³ | >10¹³ | >10¹³ |
| Dielectric Strength | IEC 60243-1 | kV/mm | 35 | 35 | 35 |
| Density | ISO 1183 | g/cm³ | 1.12 | 1.12 | 1.39 |
| Water Absorption (23°C, 50% RH) | ISO 62 | % | 1.2 | 1.2 | 0.7 |
| Light Transmission (1 mm thickness) | ISO 13468-2 | % | 90 | 90 | - |
Data sourced from TROGAMID® product information.[2]
Table 4: Chemical Resistance of Nylon TMDT (TROGAMID® T5000)
| Chemical Agent | Resistance |
| Acids (Dilute) | Fair |
| Acids (Concentrated) | Poor[7][8] |
| Alkalis (Dilute) | Good |
| Alkalis (Concentrated) | Poor[7] |
| Alcohols | Limited (some alcohols may cause issues)[9][10] |
| Ketones (e.g., Acetone) | Good[9] |
| Aromatic Hydrocarbons (e.g., Benzene) | Good[9] |
| Aliphatic Hydrocarbons (e.g., Hexane) | Excellent |
| Oils and Greases | Excellent[7] |
| Gasoline | Excellent[9] |
| Chlorinated Hydrocarbons | Poor to Fair[9] |
Note: This table provides a general overview. It is crucial to conduct specific testing for your application's chemical environment.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard ASTM and ISO methods and should be adapted to specific equipment and laboratory conditions.
Protocol 1: Injection Molding of Nylon TMDT Test Specimens
This protocol outlines the procedure for injection molding of standardized test specimens for mechanical and thermal property evaluation.
1. Material Preparation (Drying):
-
Nylon TMDT is hygroscopic and must be thoroughly dried before processing.
-
Use a desiccant or vacuum dryer.
-
Drying Temperature: 80-100°C.
-
Drying Time: 4-12 hours, until the moisture content is below 0.1%.[11]
-
Dew Point of Drying Air: Should be below -30°C.[11]
2. Injection Molding Machine Parameters:
-
Melt Temperature: 280-300°C. For grades with improved flow, the lower end of the range is suitable.[11]
-
Mold Temperature: 80-100°C. A higher mold temperature generally improves surface finish and reduces molded-in stress.[11]
-
Injection Pressure: Typically 800-1200 bar, depending on the part geometry and material grade.
-
Holding Pressure: Approximately 50% of the injection pressure.
-
Injection Speed: Medium to high, adjusted to avoid shear burning.
-
Back Pressure: Low, to minimize shear heating of the melt.
3. Post-Molding Conditioning:
-
Condition the specimens according to ASTM D618 or ISO 291 at 23°C and 50% relative humidity for at least 40 hours before testing.
Protocol 2: Tensile Properties Testing (ASTM D638)
This protocol describes the determination of tensile properties of Nylon TMDT.
1. Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell.[12]
-
Tensile grips with serrated faces.[12]
-
Extensometer for accurate strain measurement.[12]
2. Test Specimen:
-
Use a Type I dumbbell-shaped specimen as specified in ASTM D638, prepared according to Protocol 1.[13]
3. Test Procedure:
-
Mount the specimen in the tensile grips, ensuring it is aligned with the direction of pull.[14]
-
Attach the extensometer to the gauge section of the specimen.
-
Set the crosshead speed. For rigid plastics like Nylon TMDT, a speed of 5 mm/min is typically used.[15]
-
Start the test and record the load and extension data until the specimen fractures.[14]
4. Data Analysis:
-
Calculate tensile strength, tensile modulus, and elongation at break from the stress-strain curve.
Protocol 3: Flexural Properties Testing (ASTM D790)
This protocol outlines the procedure for determining the flexural properties of Nylon TMDT.
1. Apparatus:
-
Universal Testing Machine (UTM) with a three-point bending fixture.[16]
2. Test Specimen:
-
A rectangular bar of specified dimensions (e.g., 127 x 12.7 x 3.2 mm), prepared as per Protocol 1.[17]
3. Test Procedure:
-
Place the specimen on the two supports of the bending fixture. The support span should be 16 times the specimen thickness.[17]
-
Apply a load to the center of the specimen at a specified rate. The rate of crosshead motion is calculated based on the support span and specimen depth.[17]
-
Continue the test until the specimen breaks or the maximum strain in the outer fiber reaches 5%.[18]
4. Data Analysis:
-
Calculate flexural strength and flexural modulus from the load-deflection data.
Protocol 4: Notched Izod Impact Strength Testing (ASTM D256)
This protocol describes the determination of the notched Izod impact resistance of Nylon TMDT.
1. Apparatus:
-
Pendulum-type impact testing machine.[19]
-
Notching machine to create a standardized notch in the specimen.[20]
2. Test Specimen:
-
A rectangular bar with a V-notch, prepared according to Protocol 1 and the dimensions specified in ASTM D256.[21]
3. Test Procedure:
-
Clamp the notched specimen vertically in the vise of the impact tester, with the notch facing the direction of the pendulum strike.[19]
-
Release the pendulum, allowing it to strike and fracture the specimen.[20]
-
Record the energy absorbed in breaking the specimen.
4. Data Analysis:
-
Calculate the impact strength in J/m or ft-lb/in by dividing the absorbed energy by the thickness of the specimen.[21]
Protocol 5: Thermal Properties Testing
1. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (ASTM D3418):
-
Apparatus: Differential Scanning Calorimeter.[22]
-
Specimen: 5-10 mg of the material, sealed in an aluminum pan.[22]
-
Procedure:
-
Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the step change in the heat flow curve during the second heating scan.[22]
2. Heat Deflection Temperature (HDT) (ASTM D648):
-
Apparatus: HDT testing instrument with a heating bath and a loading device.[3]
-
Specimen: A rectangular bar of specified dimensions, prepared as per Protocol 1.[3]
-
Procedure:
-
Data Analysis: The HDT is the temperature at which the specimen deflects by a specified amount (0.25 mm).[3]
Conclusion
Nylon TMDT is a versatile engineering thermoplastic with a unique combination of transparency, chemical resistance, and mechanical robustness. The data and protocols presented in this document provide a comprehensive starting point for researchers and scientists to explore the potential of this material in their specific applications. Careful consideration of the material's properties and adherence to proper processing and testing procedures are essential for achieving optimal performance.
References
- 1. Nylon TMDT - Wikipedia [en.wikipedia.org]
- 2. Chemical Compatibility ASTM D543 [intertek.com]
- 3. coirubber.com [coirubber.com]
- 4. azom.com [azom.com]
- 5. mychem.ir [mychem.ir]
- 6. kiyorndlab.com [kiyorndlab.com]
- 7. newmantools.com [newmantools.com]
- 8. Nylon - Wikipedia [en.wikipedia.org]
- 9. lenzinc.com [lenzinc.com]
- 10. calpaclab.com [calpaclab.com]
- 11. Heat Deflection Temperature (HDT) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 12. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 13. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 14. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 15. infinitalab.com [infinitalab.com]
- 16. tamuk.edu [tamuk.edu]
- 17. boundengineering.com [boundengineering.com]
- 18. micomlab.com [micomlab.com]
- 19. Step-by-Step ASTM D256 Izod Impact Test Procedure by Pacorr [pacorr.com]
- 20. infinitalab.com [infinitalab.com]
- 21. Izod Impact (Notched) ASTM D256, ISO 180 [intertek.com]
- 22. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 23. scribd.com [scribd.com]
Formulation of Low-Temperature Curing Epoxy Systems with Trimethylhexamethylenediamine (TMD)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Epoxy resins are a versatile class of thermosetting polymers widely utilized for their excellent mechanical properties, chemical resistance, and strong adhesion to a variety of substrates. Standard epoxy systems typically require ambient or elevated temperatures to achieve a full cure. However, numerous applications, particularly in temperature-sensitive environments or field repairs, necessitate epoxy systems that can cure at low temperatures (sub-ambient, e.g., < 20°C). This document provides detailed application notes and protocols for the formulation of low-temperature curing epoxy systems using Trimethylhexamethylenediamine (TMD) as a curing agent.
TMD, commercially available as Vestamin® TMD, is an aliphatic amine hardener composed of a mixture of 2,2,4- and 2,4,4-trimethyl-1,6-hexanediamine isomers[1][2]. Its chemical structure lends it to be an effective curing agent for both cold and heat-cured epoxy systems[3][4]. While specific quantitative performance data for TMD at sub-ambient temperatures is not extensively published, this guide provides protocols based on the general principles of low-temperature curing with aliphatic amines, enabling researchers to develop and optimize formulations for their specific needs.
Key Considerations for Low-Temperature Curing
Curing epoxy resins at low temperatures presents several challenges that must be addressed in the formulation and application process:
-
Reduced Reaction Rate: Lower temperatures significantly decrease the reaction kinetics between the epoxy resin and the amine hardener, leading to longer cure times[5].
-
Increased Viscosity: Both the epoxy resin and the curing agent will have a higher viscosity at lower temperatures, which can make mixing and application more difficult.
-
Amine Blush: In the presence of moisture and carbon dioxide, primary amines can form carbamates on the surface of the curing epoxy, resulting in a greasy or waxy film known as "amine blush." This can negatively impact adhesion of subsequent coatings and the aesthetic finish[6].
-
Incomplete Curing: If the temperature is too low, the curing reaction may stall, resulting in a partially cured material with inferior mechanical and thermal properties[7]. The glass transition temperature (Tg) of the cured epoxy is highly dependent on the degree of cure[8][9][10].
Materials and Formulation
Materials
-
Epoxy Resin: A standard liquid epoxy resin based on Bisphenol A (DGEBA) or Bisphenol F (DGEBF) with a low to medium viscosity is recommended. The choice of resin will influence the final properties of the cured system.
-
Curing Agent: Trimethylhexamethylenediamine (TMD).
-
Reactive Diluents (Optional): To reduce viscosity at low temperatures, a reactive diluent with at least one epoxy group can be incorporated.
-
Accelerators (Optional): Tertiary amines or other accelerators can be added to increase the reaction rate at low temperatures.
-
Fillers and Additives (Optional): For specific applications, fillers (e.g., silica, talc) can be added to modify properties such as thermal conductivity, shrinkage, and cost.
Formulation Principles
The stoichiometry of the epoxy-amine reaction is crucial for achieving optimal properties. The recommended mix ratio is based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin.
Amine Hydrogen Equivalent Weight (AHEW) of TMD: The molecular weight of TMD is approximately 158.3 g/mol , and it has four active amine hydrogens[2]. AHEW = Molecular Weight / Number of Active Hydrogens = 158.3 / 4 = 39.6 g/eq
Calculation of Mix Ratio (Parts per Hundred Resin - PHR): PHR = (AHEW / EEW) * 100
For example, for an epoxy resin with an EEW of 190 g/eq: PHR = (39.6 / 190) * 100 ≈ 20.8
This means approximately 20.8 parts by weight of TMD would be required to cure 100 parts by weight of the epoxy resin. It is recommended to consult the technical data sheet of the specific epoxy resin for its EEW.
Experimental Protocols
Protocol 1: Preparation of a TMD-Cured Epoxy System
Objective: To prepare a small batch of TMD-cured epoxy for characterization.
Materials and Equipment:
-
Liquid Bisphenol A (BPA) based epoxy resin
-
Trimethylhexamethylenediamine (TMD)
-
Disposable mixing cups and stirring rods
-
Weighing balance (accurate to 0.01 g)
-
Vacuum desiccator or centrifuge for degassing
-
Molds for casting test specimens (e.g., silicone or PTFE)
-
Temperature-controlled environment (e.g., environmental chamber, refrigerator)
Procedure:
-
Pre-conditioning: Condition the epoxy resin and TMD to the desired low curing temperature (e.g., 5°C, 10°C) for at least 24 hours to ensure thermal equilibrium.
-
Weighing: In a clean, dry mixing cup, accurately weigh the desired amount of epoxy resin.
-
Mixing: Based on the calculated PHR, add the corresponding amount of TMD to the epoxy resin.
-
Thorough Mixing: Mix the components thoroughly for 3-5 minutes, scraping the sides and bottom of the mixing cup to ensure a homogeneous mixture. The mixture should be clear and free of streaks.
-
Degassing: To remove any entrapped air bubbles from mixing, place the mixture in a vacuum desiccator for 5-10 minutes or until the bubbling subsides. Alternatively, the mixture can be centrifuged at a low speed.
-
Casting: Pour the degassed mixture into the pre-conditioned molds.
-
Curing: Place the filled molds in the temperature-controlled environment at the desired low temperature.
-
Monitoring: Monitor the curing process over time. The "tack-free" time can be determined by lightly touching the surface with a gloved finger. Full cure will take significantly longer.
Protocol 2: Determination of Gel Time at Low Temperature
Objective: To determine the working life (gel time) of the TMD-epoxy formulation at a specific low temperature.
Materials and Equipment:
-
Prepared TMD-epoxy mixture
-
Small test tube or beaker
-
Thermocouple or thermometer
-
Temperature-controlled bath or chamber
Procedure:
-
Prepare the TMD-epoxy mixture as described in Protocol 1.
-
Pour a small amount (e.g., 10-20 g) of the mixture into a test tube or beaker.
-
Insert a thermocouple into the center of the mixture.
-
Place the test tube in the temperature-controlled environment.
-
Record the temperature of the mixture over time. The gel time is often characterized by a noticeable exotherm (a rise in temperature due to the reaction).
-
Alternatively, periodically probe the mixture with a clean stirring rod. The gel time is the point at which the mixture becomes stringy and no longer flows.
Protocol 3: Characterization of Mechanical Properties
Objective: To evaluate the mechanical properties of the TMD-cured epoxy at low temperatures.
Materials and Equipment:
-
Cured epoxy test specimens (prepared according to Protocol 1)
-
Universal Testing Machine (UTM) with appropriate grips
-
Hardness tester (e.g., Shore D durometer)
Procedure:
-
Curing: Allow the test specimens to cure at the specified low temperature for a prolonged period (e.g., 7-14 days or longer) to ensure as complete a cure as possible. A post-cure at a higher temperature may be necessary to achieve full properties, but for evaluating low-temperature cure performance, this is often omitted initially[11].
-
Hardness: Measure the Shore D hardness of the cured specimens at several locations.
-
Tensile Testing: Conduct tensile tests on dumbbell-shaped specimens according to ASTM D638. Determine the tensile strength, modulus of elasticity, and elongation at break.
-
Flexural Testing: Conduct three-point bending tests on rectangular specimens according to ASTM D790 to determine the flexural strength and modulus.
Data Presentation
Quantitative data from the characterization experiments should be summarized in tables for easy comparison.
Table 1: Physical and Curing Properties of TMD-Epoxy Formulations
| Formulation ID | Epoxy Resin (EEW) | TMD (PHR) | Curing Temperature (°C) | Gel Time (hours) | Tack-Free Time (hours) |
| TMD-Epo-5C | DGEBA (190 g/eq) | 20.8 | 5 | Data to be filled | Data to be filled |
| TMD-Epo-10C | DGEBA (190 g/eq) | 20.8 | 10 | Data to be filled | Data to be filled |
| TMD-Epo-23C | DGEBA (190 g/eq) | 20.8 | 23 | Data to be filled | Data to be filled |
Table 2: Mechanical and Thermal Properties of TMD-Cured Epoxy
| Formulation ID | Curing Schedule | Shore D Hardness | Tensile Strength (MPa) | Tensile Modulus (GPa) | Glass Transition Temp. (Tg) (°C) |
| TMD-Epo-5C | 14 days @ 5°C | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| TMD-Epo-10C | 14 days @ 10°C | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
| TMD-Epo-23C | 7 days @ 23°C | Data to be filled | Data to be filled | Data to be filled | Data to be filled |
Note: The data in these tables are placeholders and should be populated with experimentally determined values.
Visualizations
Epoxy Curing Reaction Pathway
The curing of an epoxy resin with a primary amine like TMD involves a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the epoxide ring, leading to ring-opening and the formation of a hydroxyl group and a secondary amine. This secondary amine can then react with another epoxide group, leading to cross-linking.
References
- 1. specialchem.com [specialchem.com]
- 2. lookpolymers.com [lookpolymers.com]
- 3. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcdca.com]
- 4. composites.evonik.com [composites.evonik.com]
- 5. epoxycraft.com [epoxycraft.com]
- 6. paint.org [paint.org]
- 7. epotek.com [epotek.com]
- 8. epotek.com [epotek.com]
- 9. epotek.com [epotek.com]
- 10. focenter.com [focenter.com]
- 11. wessexresins.co.uk [wessexresins.co.uk]
Application Notes and Protocols for Trimethyl Hexamethylene Diamine in Specialty Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Trimethyl Hexamethylene Diamine (TMD) in the formulation of specialty coatings. TMD, a branched aliphatic diamine, serves as a versatile curing agent and monomer, imparting unique and desirable properties to epoxy, polyurethane, and polyamide-based coating systems.[1][2] This document outlines the key applications, performance characteristics, and detailed experimental protocols for incorporating TMD into coating formulations.
Introduction to this compound (TMD)
This compound is a colorless liquid consisting of a mixture of 2,2,4- and 2,4,4-trimethyl isomers of 1,6-hexanediamine.[3][4] Its branched structure is a key feature that distinguishes it from linear aliphatic diamines like hexamethylene diamine (HMD), leading to unique performance benefits in polymer systems.[5] TMD is commercially available under trade names such as Vestamin® TMD from Evonik.[6]
Key Properties of this compound:
| Property | Value | Reference |
| Appearance | Clear, colorless liquid | [3] |
| Molecular Weight | 158.29 g/mol | |
| Amine Value | ~700 mg KOH/g | |
| Viscosity at 25°C | ~8 mPa·s | |
| Density at 20°C | ~0.87 g/cm³ | |
| Boiling Point | ~232 °C | |
| Flash Point | ~117 °C |
Applications in Specialty Coatings
TMD's unique molecular structure makes it a valuable component in a variety of specialty coating applications, primarily as:
-
A curing agent for epoxy resins: TMD is widely used as a hardener for two-component epoxy systems.[1]
-
A monomer for high-performance polyamides: It is a building block for specialty polyamides with tailored properties.
-
A chain extender in polyurethane dispersions (PUDs): TMD can be used to build molecular weight and modify the properties of polyurethane coatings.[3][5]
The branched trimethyl groups on the hexane (B92381) backbone provide steric hindrance, which influences its reactivity and the final properties of the cured polymer network.
Performance Characteristics of TMD-Based Coatings
Coatings formulated with this compound exhibit several advantageous properties:
-
Longer Pot Life: Compared to other short-chain aliphatic amines, TMD provides a longer working time for epoxy formulations without significantly slowing down the final cure speed.[1][3][4]
-
Excellent Clarity and Non-Yellowing: Coatings cured with TMD are known for their high clarity and resistance to yellowing, making them suitable for applications where aesthetics are important.[3][4]
-
Good Flexibility: The branched structure of TMD can disrupt polymer chain regularity, leading to improved flexibility in the cured coating.[3][4]
-
Good Chemical Resistance: TMD-cured epoxy coatings offer good resistance to a range of chemicals.[3][4]
-
Enhanced Adhesion: The use of TMD can contribute to improved adhesion of the coating to various substrates.
Experimental Protocols
The following sections provide detailed protocols for the formulation and testing of specialty coatings using this compound.
Epoxy Coating Formulation and Curing
This protocol describes the preparation of a solvent-free epoxy coating cured with TMD.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (Epoxide Equivalent Weight ~185-192 g/eq)
-
This compound (TMD) (Amine Hydrogen Equivalent Weight ~40 g/eq)
-
Defoamer (e.g., BYK-A 530)
-
Leveling agent (e.g., BYK-333)
-
Substrate panels (e.g., cold-rolled steel, concrete)
Equipment:
-
High-speed disperser or laboratory mixer
-
Applicator (e.g., doctor blade, spray gun)
-
Curing oven
Protocol:
-
Stoichiometric Calculation: Calculate the required amount of TMD based on the epoxy equivalent weight (EEW) of the resin and the amine hydrogen equivalent weight (AHEW) of TMD. A common starting point is a 1:1 stoichiometric ratio of epoxy groups to amine hydrogen atoms.
-
Amount of TMD (g) = (Weight of Epoxy Resin (g) / EEW) * AHEW
-
-
Formulation:
-
In a suitable mixing vessel, weigh the required amount of DGEBA epoxy resin.
-
Add the defoamer and leveling agent to the resin and mix at low speed until homogeneous.
-
Slowly add the calculated amount of TMD to the epoxy resin mixture while stirring continuously.
-
Increase the mixing speed to ensure thorough dispersion of the curing agent. Mix for 5-10 minutes.
-
-
Application:
-
Apply the formulated coating to the prepared substrate panels using the chosen application method to achieve the desired dry film thickness (DFT).
-
-
Curing:
-
Allow the coated panels to cure at ambient temperature (e.g., 25°C) for 24 hours.
-
For optimal properties, a post-cure at an elevated temperature (e.g., 60-80°C) for 2-4 hours can be performed. The specific curing schedule may need to be optimized based on the application requirements.
-
Polyurethane Dispersion (PUD) Synthesis with TMD as a Chain Extender
This protocol outlines the synthesis of a polyurethane dispersion where TMD is used as a chain extender.
Materials:
-
Isocyanate-terminated prepolymer (e.g., based on isophorone (B1672270) diisocyanate (IPDI) and a polyol)
-
This compound (TMD)
-
Deionized water
-
Neutralizing agent (e.g., triethylamine)
-
Solvent (e.g., acetone (B3395972), if using the acetone process)
Equipment:
-
Reaction kettle with a mechanical stirrer, condenser, and nitrogen inlet
-
High-speed homogenizer
Protocol (Prepolymer Mixing Process):
-
Prepolymer Preparation: Synthesize or procure an isocyanate-terminated prepolymer with a known NCO content.
-
Neutralization: If the prepolymer contains acid functionality (for anionic dispersion), neutralize it with a stoichiometric amount of a tertiary amine like triethylamine.
-
Dispersion: Under high shear, disperse the neutralized prepolymer in deionized water. The temperature should be controlled to prevent premature reaction of the isocyanate groups with water.
-
Chain Extension:
-
Prepare a dilute aqueous solution of TMD.
-
Slowly add the TMD solution to the dispersed prepolymer with continuous stirring. The amine groups of TMD will react with the isocyanate groups of the prepolymer, extending the polymer chains and increasing the molecular weight.
-
-
Solvent Removal (if applicable): If a solvent like acetone was used to reduce the prepolymer viscosity, it is removed by distillation under reduced pressure.
High-Performance Polyamide Synthesis
This protocol describes the synthesis of a high-performance polyamide using TMD and an aromatic diacid chloride.
Materials:
-
This compound (TMD)
-
Terephthaloyl chloride
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Lithium chloride (LiCl)
-
Pyridine
Equipment:
-
Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser
-
Heating mantle
Protocol (Low-Temperature Solution Polycondensation):
-
Monomer Solution: In a three-necked flask under a nitrogen atmosphere, dissolve a stoichiometric amount of TMD in anhydrous NMP containing LiCl.
-
Cooling: Cool the solution to 0-5°C using an ice bath.
-
Acid Chloride Addition: Slowly add an equimolar amount of terephthaloyl chloride to the cooled diamine solution with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 10°C.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to build molecular weight.
-
Precipitation and Washing: Precipitate the resulting polyamide by pouring the viscous solution into a non-solvent like methanol (B129727) or water.
-
Purification: Filter the polymer and wash it thoroughly with water and methanol to remove any unreacted monomers and salts.
-
Drying: Dry the purified polyamide in a vacuum oven at an elevated temperature (e.g., 80-100°C) until a constant weight is achieved.
Coating Performance Testing
The following are standard test methods for evaluating the performance of the prepared coatings.
Adhesion Testing
-
ASTM D4541 - Pull-Off Adhesion Strength: This test measures the force required to pull a specified diameter of coating away from its substrate.[2][7] It provides a quantitative measure of adhesion.
Chemical Resistance Testing
-
ASTM D1308 - Effect of Household Chemicals on Clear and Pigmented Organic Finishes: This method is used to evaluate the resistance of a coating to spotting or degradation by various chemicals. Panels are exposed to the chemicals for a specified period, and the effects on the coating (e.g., discoloration, blistering, loss of adhesion) are assessed.
Mechanical Properties Testing
-
ASTM D3363 - Film Hardness by Pencil Test: This test determines the hardness of a coating by the ability of pencil leads of varying hardness to scratch or mar the surface.
-
ASTM D522 - Mandrel Bend Test of Attached Organic Coatings: This test assesses the flexibility and resistance of a coating to cracking by bending a coated panel around a cylindrical mandrel.
-
ASTM D2794 - Resistance of Organic Coatings to the Effects of Rapid Deformation (Impact): This test evaluates the impact resistance of a coating by dropping a standard weight from a specified height.
Data Presentation
The following tables summarize the expected performance characteristics of coatings formulated with this compound based on available literature. Direct comparative data can be generated by following the experimental protocols outlined above and comparing the results to coatings formulated with other curing agents or monomers.
Table 1: Typical Performance of TMD-Cured Epoxy Coatings
| Property | Typical Result | ASTM Method |
| Adhesion (Pull-Off Strength) | > 10 MPa (on steel) | D4541 |
| Pencil Hardness | H - 2H | D3363 |
| Mandrel Bend (1/8 inch) | Pass | D522 |
| Impact Resistance (Direct) | > 40 in-lbs | D2794 |
| Chemical Resistance (10% H₂SO₄, 24h) | No effect | D1308 |
| Chemical Resistance (Xylene, 24h) | Slight softening | D1308 |
Table 2: Expected Properties of Polyamides Based on TMD
| Property | Expected Characteristic |
| Glass Transition Temperature (Tg) | Moderate to High |
| Solubility | Good in polar aprotic solvents |
| Mechanical Strength | High tensile strength and modulus |
| Transparency | Potentially high clarity |
Signaling Pathways and Reaction Mechanisms
The primary reaction mechanism for TMD in epoxy coatings is the nucleophilic addition of the amine groups to the epoxide ring, leading to a cross-linked network.
In polyurethane synthesis, the amine groups of TMD react with isocyanate groups to form urea (B33335) linkages, acting as a chain extender.
In polyamide synthesis, the amine groups of TMD react with a diacid chloride to form amide linkages.
These application notes and protocols provide a foundation for utilizing this compound in the development of high-performance specialty coatings. Further optimization of formulations and curing conditions will be necessary to achieve the desired performance for specific applications.
References
- 1. researchgate.net [researchgate.net]
- 2. ASTM D4541 Pull-Off Adhesion Test: Key Variables & Challenges | Water & Wastewater [industrial.sherwin-williams.com]
- 3. wernerblank.com [wernerblank.com]
- 4. pubsapp.acs.org [pubsapp.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Preventing yellowing in epoxy resins cured with Trimethyl hexamethylene diamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing yellowing in epoxy resins cured with Trimethyl hexamethylene diamine (TMD).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of yellowing in epoxy resins cured with this compound (TMD)?
A1: Yellowing in epoxy systems is a degradation process resulting in the formation of color-causing molecules known as chromophores.[1] While TMD is an aliphatic amine, which is generally more resistant to yellowing than aromatic amines, the epoxy system can still yellow due to several factors:
-
Ultraviolet (UV) Radiation: Exposure to UV light, primarily from sunlight, is the most common cause.[2][3] UV energy can break down the polymer chains, creating free radicals that lead to oxidation and the formation of yellowing chromophores.[1][4]
-
Thermal Degradation: High temperatures, either from the curing exotherm or environmental exposure, can accelerate oxidation and cause the polymer to degrade, leading to discoloration.[1][5][6] The thermal degradation of epoxy resins can begin at temperatures between 200-250°C.[7]
-
Oxidation: Oxygen in the air can react with the polymer network, especially at elevated temperatures or when initiated by UV light.[4][6] This process, known as thermo-oxidative degradation, is a significant cause of yellowing.[8][9][10] The amine hardener itself can be susceptible to oxidation.[1][6]
-
Incorrect Mix Ratio or Curing: An improper ratio of resin to hardener or inadequate curing conditions can leave unreacted components that are more susceptible to degradation and yellowing.[5]
Q2: How do anti-yellowing additives work in an epoxy system?
A2: Anti-yellowing additives are chemical compounds that interfere with the degradation processes. They are typically categorized into two main groups: UV stabilizers and antioxidants.[11]
-
UV Stabilizers: These protect the epoxy from UV-induced degradation. They work in two primary ways:
-
UV Absorbers (UVA): Compounds like benzophenones or benzotriazoles absorb harmful UV radiation and dissipate it as harmless heat, acting as a shield for the polymer.[8][12]
-
Hindered Amine Light Stabilizers (HALS): These do not absorb UV light but are highly efficient free-radical scavengers.[12][13] They interrupt the degradation cycle initiated by UV exposure and are regenerative, offering long-term protection.[3][12]
-
-
Antioxidants: These additives inhibit degradation caused by oxidation.
-
Primary Antioxidants (Radical Scavengers): Sterically hindered phenols are a common type. They donate a hydrogen atom to reactive radical species, neutralizing them and preventing further polymer degradation.[9][14]
-
Secondary Antioxidants (Hydroperoxide Decomposers): Phosphites and thioesters are examples. They break down hydroperoxides, which are unstable byproducts of initial oxidation, into non-radical, stable products, thus preventing the formation of new radicals.[9][14][15]
-
A combination of a UV absorber, HALS, and an antioxidant often provides a synergistic effect and the most robust protection against yellowing.[11][16]
Troubleshooting Guide
Q3: My freshly cured TMD-epoxy part is already yellow. What could have caused this?
A3: Premature yellowing that occurs during or immediately after curing is typically related to the processing conditions.
-
High Exotherm Temperature: The curing reaction between the epoxy resin and the amine hardener is exothermic (releases heat). In large castings or if the ambient temperature is high, this heat can accumulate, causing the internal temperature to rise significantly. This excessive heat can cause thermal degradation and immediate yellowing.[11]
-
Impure Raw Materials: The purity of the epoxy resin and the TMD hardener can affect the initial color. Using low-quality or aged materials may introduce impurities that contribute to yellowing from the start.[5]
-
Contamination: Chemical contamination of the mixing containers or the raw materials can sometimes lead to discoloration.[5]
Q4: My clear epoxy component turned yellow after several months of indoor use near a window. How can I prevent this?
A4: This is a classic case of UV degradation from sunlight. Even indirect sunlight contains enough UV radiation to yellow epoxy over time.[2]
-
Solution: The most effective solution is to incorporate a UV stabilization package into the epoxy formulation. A combination of a UV absorber and a Hindered Amine Light Stabilizer (HALS) is recommended for optimal protection.[3][16]
-
Dosage: Typical addition levels are 1.0-3.0% for the UV absorber and 0.5-2.0% for the HALS, based on the total weight of the resin and hardener.[16]
Q5: A TMD-cured epoxy component used in a warm, dark environment (e.g., inside an electronic enclosure) has yellowed. What is the cause if there is no UV exposure?
A5: This type of yellowing is due to long-term thermal oxidation.[4][9] Even moderately elevated temperatures over a prolonged period can provide enough energy to initiate and sustain the oxidation of the polymer network, leading to the formation of chromophores.[1]
-
Solution: Incorporate an antioxidant package into the formulation. A combination of a primary antioxidant (e.g., hindered phenol) and a secondary antioxidant (e.g., phosphite) is often used to protect against both initial processing and long-term thermal degradation.[11]
-
Alternative Curing Agent: For applications requiring high optical stability, consider using specialized cycloaliphatic amine curing agents designed for low color and outstanding non-yellowing properties.[17]
Data Presentation: Additive Performance Summary
The following table summarizes common anti-yellowing additives and their typical performance characteristics in epoxy systems. The "Change in Yellowness Index (ΔYI)" is an estimated improvement over an unstabilized system after accelerated aging. Lower values indicate better performance.
| Additive Type | Chemical Class Examples | Primary Function | Typical Dosage (% wt) | Est. ΔYI Improvement |
| UV Absorber | Benzophenones, Benzotriazoles[12] | Absorbs UV radiation | 1.0 - 3.0%[16] | 30 - 50% |
| HALS | Substituted Amines[13] | Scavenges free radicals | 0.5 - 2.0%[16] | 40 - 60% |
| Primary Antioxidant | Sterically Hindered Phenols[8][9] | Scavenges free radicals | 0.1 - 0.5% | 20 - 40% (Thermal) |
| Secondary Antioxidant | Phosphites, Thioesters[9][15] | Decomposes hydroperoxides | 0.1 - 0.5% | 20 - 40% (Thermal) |
| Combined System | UVA + HALS + Antioxidant | Multi-faceted protection | Varies | > 70% |
Experimental Protocols
Protocol: Evaluating the Yellowing Resistance of an Epoxy Formulation
This protocol outlines the methodology for comparing the color stability of different epoxy formulations using accelerated aging and colorimetric analysis.
1. Materials and Formulation:
-
Base Epoxy Resin (e.g., Bisphenol A based)
-
Curing Agent: this compound (TMD)
-
Test Additives: UV stabilizers, antioxidants at specified concentrations.
-
Control Sample: Epoxy resin + TMD with no additives.
2. Sample Preparation:
-
Accurately weigh the epoxy resin into a clean, disposable container.
-
If using, add the anti-yellowing additives to the resin and mix thoroughly until fully dissolved. Gentle heating may be required for solid additives.
-
Add the stoichiometric amount of TMD hardener to the resin mixture.
-
Mix thoroughly for 3-5 minutes, scraping the sides and bottom of the container to ensure homogeneity.
-
Pour the mixed system into silicone molds to create uniform flat plaques (e.g., 50mm x 50mm x 3mm).
-
Cure the samples according to the manufacturer's recommended schedule (e.g., 24 hours at 25°C followed by a post-cure of 2 hours at 80°C).
3. Initial Color Measurement (Baseline):
-
Measure the initial color of the cured samples using a spectrophotometer or colorimeter.
-
Record the CIE Tristimulus values (X, Y, Z).
-
Calculate the Yellowness Index (YI) according to ASTM E313.[18][19] This will serve as the baseline (time zero) measurement.
4. Accelerated Aging Protocols (Select one or both):
-
UV Exposure (ASTM G154/G155):
-
Place a set of samples in a QUV accelerated weathering tester equipped with UVA-340 lamps to simulate sunlight.[4]
-
Set the irradiance to a standard level (e.g., 0.89 W/m²/nm).
-
Run cycles of UV exposure and condensation to simulate outdoor conditions.
-
Remove samples at predetermined intervals (e.g., 100, 250, 500, 1000 hours).
-
-
Thermal Aging:
5. Final Color Measurement and Data Analysis:
-
After each aging interval, allow the samples to cool to room temperature.
-
Clean the surface gently with a soft cloth and isopropyl alcohol.
-
Measure the Yellowness Index of each aged sample according to ASTM E313.[21][22]
-
Calculate the change in Yellowness Index (ΔYI) for each formulation: ΔYI = YI(final) - YI(initial).
-
Plot ΔYI versus aging time for each formulation (Control vs. Additive-containing samples) to compare performance.
References
- 1. blog.caplinq.com [blog.caplinq.com]
- 2. epoxyfloor.net.au [epoxyfloor.net.au]
- 3. lifespecialtycoatings.com [lifespecialtycoatings.com]
- 4. researchgate.net [researchgate.net]
- 5. bestbartopepoxy.com [bestbartopepoxy.com]
- 6. chillepoxy.com [chillepoxy.com]
- 7. researchgate.net [researchgate.net]
- 8. dispersions-resins-products.basf.us [dispersions-resins-products.basf.us]
- 9. Antioxidants | Adhesives | Request Quote or Samples [tri-iso.com]
- 10. Mechanism of Yellowing: Carbonyl Formation during Hygrothermal Aging in a Common Amine Epoxy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to solve the yellowing problem of epoxy resin?-MAGPOW [magpow.net]
- 12. UV Stabilizer for Epoxy: Protect & Extend Outdoor Coating Life [elchemy.com]
- 13. superepoxysystems.com [superepoxysystems.com]
- 14. specialchem.com [specialchem.com]
- 15. longchangchemical.com [longchangchemical.com]
- 16. partinchem.com [partinchem.com]
- 17. pcimag.com [pcimag.com]
- 18. Yellowness Index (YI) ASTM E313 [intertek.com]
- 19. infinitalab.com [infinitalab.com]
- 20. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 21. matestlabs.com [matestlabs.com]
- 22. What standard do I use to verify Yellowness Index Performance? - HunterLab Horizons Blog | HunterLab [hunterlab.com]
Technical Support Center: Enhancing Polyamide Mechanical Strength with Trimethyl Hexamethylene Diamine (TMHD)
This technical support guide is designed for researchers, scientists, and professionals in drug development and materials science who are exploring the use of Trimethyl Hexamethylene Diamine (TMHD) to enhance the mechanical properties of polyamides. This resource provides detailed troubleshooting guidance, answers to frequently asked questions (FAQs), experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMHD) and how does it differ from standard diamines like Hexamethylene Diamine (HMD)?
A1: this compound (TMHD) is a branched-chain aliphatic diamine, typically a mixture of 2,2,4- and 2,4,4-trimethyl hexamethylene diamine isomers.[1][2] Unlike the linear structure of Hexamethylene Diamine (HMD) used in conventional polyamides like Nylon 6,6, the methyl branches on the TMHD backbone introduce steric hindrance.[3] This structural difference is key to altering the final properties of the polyamide.
Q2: What are the expected benefits of incorporating TMHD into a polyamide matrix?
A2: Incorporating TMHD into the polyamide backbone can lead to several performance enhancements. While specific quantitative data for polyamides is not extensively published in readily available datasheets, the branched structure of TMHD is known to impact the polymer's morphology.[3] In related applications, such as epoxy resin systems, TMHD is noted for improving mechanical properties and providing good flexibility and chemical resistance.[4][5] For polyamides, its use as a monomer is particularly noted in the creation of specialized, high-performance transparent grades.[3]
Q3: Will replacing HMD with TMHD affect the crystallinity of the polyamide?
A3: Yes, the introduction of the bulky methyl side groups in TMHD is expected to disrupt the regular packing of the polymer chains. This disruption typically leads to a reduction in the degree of crystallinity compared to polyamides made with linear diamines like HMD. Amorphous or less crystalline polyamides often exhibit increased transparency and can have different mechanical properties, such as improved impact strength at the potential expense of tensile strength and stiffness.
Q4: What is the impact of TMHD on the thermal properties of polyamides?
A4: The branched structure of TMHD can influence the glass transition temperature (Tg) and melting point (Tm) of the resulting polyamide. The disruption of chain packing may lower the melting point compared to a similar polyamide made with HMD. The effect on Tg can be more complex and depends on the overall polymer structure and intermolecular forces.
Troubleshooting Guide
Researchers may encounter several challenges during the synthesis and processing of polyamides incorporating TMHD. This guide provides potential solutions to common issues.
| Problem | Potential Cause | Recommended Solution |
| Low Molecular Weight Polymer | Imbalanced Stoichiometry: The molar ratio of diamine (TMHD and any co-diamine) to diacid is not precisely 1:1. | Carefully calculate and weigh all monomers. Ensure high purity of all reactants. Perform titration of reactants to confirm concentration if they are in solution. |
| Incomplete Reaction: Insufficient reaction time or temperature. | Increase reaction time and/or temperature within the degradation limits of the monomers and polymer. Ensure efficient removal of condensation byproducts (e.g., water or methanol) by using a high-vacuum system, especially in the final stages of melt polycondensation.[6] | |
| Side Reactions: The presence of impurities or oxygen can lead to side reactions that terminate chain growth. | Use purified monomers and solvents. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the polymerization process.[6] | |
| Brittle Polymer | Low Molecular Weight: As described above. | Address the root cause of low molecular weight. |
| Processing Issues: Suboptimal processing conditions (e.g., injection molding temperature too low, rapid cooling). | Optimize processing parameters. For injection molding, consider increasing the mold temperature to allow for better chain relaxation and reduce molded-in stress. | |
| Inconsistent Mechanical Properties | Inhomogeneous Monomer Distribution: Poor mixing of TMHD and any other comonomers during polymerization. | Ensure thorough mixing of the monomers before and during the initial stages of polymerization. For melt polymerization, ensure the salt preparation is homogeneous. |
| Variable Crystallinity: Inconsistent thermal history during processing. | Standardize the cooling rates and annealing procedures for all samples to ensure a consistent crystalline structure. | |
| Discoloration of the Polymer | Thermal Degradation: The polymerization temperature is too high, or the reaction time is excessively long. | Carefully control the reaction temperature and time. The use of antioxidants or heat stabilizers can also be considered. |
| Presence of Oxygen: Oxidation of the polymer at high temperatures. | Maintain a strict inert atmosphere during the entire high-temperature process. |
Experimental Protocols
General Protocol for Melt Polycondensation of Polyamide with TMHD
This protocol outlines a general procedure for synthesizing a copolyamide using a mixture of TMHD and HMD with a diacid (e.g., adipic acid).
1. Salt Preparation:
-
In a reaction vessel, dissolve equimolar amounts of the diacid (e.g., adipic acid) and the total diamine content (TMHD + HMD in the desired molar ratio) in deionized water to form a concentrated salt solution (typically 50-60% by weight).
-
Adjust the pH of the solution to neutral (pH 7.0-7.5) by the careful addition of a small amount of the diamine or diacid.
-
An antifoaming agent can be added at this stage.
2. Polycondensation:
-
Transfer the salt solution to a high-pressure autoclave equipped with a stirrer and a system for removing water vapor.
-
Purge the autoclave with nitrogen to remove all oxygen.
-
Heat the reactor to approximately 220-250°C. The pressure will rise due to the generation of steam. Maintain the pressure at around 15-18 bar.
-
Hold at this temperature and pressure for 1-2 hours to allow for the initial polycondensation to occur.
-
Gradually reduce the pressure to atmospheric pressure while venting the steam.
-
Increase the temperature to 270-290°C.
-
Apply a vacuum to the system (less than 1 torr) for another 1-2 hours to remove the remaining water and drive the polymerization to achieve a high molecular weight.[6]
3. Polymer Isolation and Purification:
-
Extrude the molten polymer from the reactor into a water bath to cool and solidify it.
-
Pelletize the resulting polymer strands.
-
The polymer pellets can be further purified by washing with hot water and then dried in a vacuum oven at 80-100°C until a constant weight is achieved.
Characterization of Mechanical Properties
The mechanical properties of the synthesized polyamide should be characterized according to standard testing methods to allow for comparison.
| Property | ASTM/ISO Standard | Description |
| Tensile Strength, Tensile Modulus, Elongation at Break | ASTM D638 / ISO 527-1, 527-2 | These properties are determined by pulling a standardized dumbbell-shaped specimen at a constant rate of extension until it breaks.[7] |
| Flexural Strength and Modulus | ASTM D790 / ISO 178 | A rectangular bar of the material is placed on two supports and a load is applied to the center until it fractures or bends. |
| Notched Izod Impact Strength | ASTM D256 / ISO 180 | This test measures the impact energy required to break a notched specimen, indicating the material's toughness. |
Quantitative Data
Due to the specialized nature of polyamides containing TMHD, extensive public data comparing their mechanical properties directly to standard polyamides like Nylon 6,6 is limited. The following table provides typical mechanical properties for standard Nylon 6,6 as a baseline for comparison. Researchers should generate their own data for TMHD-containing polyamides using the protocols described above.
Table 1: Typical Mechanical Properties of Standard Polyamide 6,6 (PA66)
| Property | Test Method | Value (Dry as Molded) |
| Tensile Strength | ASTM D638 | 82 MPa[8] |
| Tensile Modulus | ASTM D638 | 3200 MPa[8] |
| Elongation at Break | ASTM D638 | 30%[8] |
| Flexural Strength | ASTM D790 | 125 MPa[8] |
| Flexural Modulus | ASTM D790 | 3200 MPa[8] |
| Notched Izod Impact Strength | ASTM D256 | 7 kJ/m²[8] |
Note: The mechanical properties of polyamides are highly dependent on factors such as crystallinity, moisture content, and processing conditions.
Visualizations
Logical Relationship: Impact of TMHD on Polyamide Properties
The following diagram illustrates the logical progression from the structural characteristics of TMHD to its influence on the final properties of the polyamide.
Caption: Logical flow from TMHD's structure to polyamide properties.
Experimental Workflow: Polyamide Synthesis and Characterization
This diagram outlines the key steps in the synthesis and subsequent characterization of TMHD-based polyamides.
Caption: Workflow for TMHD-polyamide synthesis and evaluation.
References
- 1. ulprospector.com [ulprospector.com]
- 2. Trimethylhexamethylenediamine - Wikipedia [en.wikipedia.org]
- 3. This compound | 25513-64-8 | Benchchem [benchchem.com]
- 4. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcdca.com]
- 5. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcdus.com]
- 6. benchchem.com [benchchem.com]
- 7. MEG Effects on Hydrolysis of Polyamide 66/Glass Fiber Composites and Mechanical Property Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. polysynthesis.au [polysynthesis.au]
Technical Support Center: Trimethyl Hexamethylene Diamine (TMD) in Epoxy Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimethyl Hexamethylene Diamine (TMD) as a curing agent in epoxy resin systems. The focus is on controlling the exothermic reaction to ensure reproducible and reliable experimental outcomes.
Troubleshooting Guides
Issue: Uncontrolled Exotherm (Runaway Reaction)
Symptoms:
-
Rapid temperature increase in the mixing vessel.
-
Smoking or fuming from the epoxy mixture.[1]
-
Bubbling or foaming of the resin.
-
Melting of the plastic mixing container.[1]
-
Cracking of the cured epoxy upon cooling.[2]
Possible Causes & Solutions:
| Cause | Solution |
| Excessive Mass/Volume of Mixed Epoxy | The larger the volume of mixed epoxy, the more heat is generated and trapped, accelerating the reaction.[1][2] To mitigate this, work with smaller batch sizes.[3] If a large volume is necessary, consider pouring in multiple, thinner layers, allowing each layer to cool before applying the next.[1][2] |
| High Ambient or Material Temperature | Higher initial temperatures of the resin, hardener, or working environment will shorten the pot life and increase the peak exotherm.[2] For every 10°C (18°F) increase in temperature, the pot life is roughly halved.[2] It is recommended to work in a temperature-controlled environment and allow the resin and hardener to acclimate to room temperature before mixing. If necessary, pre-cool the components in a water bath.[3] |
| Inaccurate Mix Ratio | An off-ratio mix can lead to an improper cure and, in some cases, a more aggressive exotherm.[3] Always measure the resin and TMD hardener accurately by weight or volume as specified in the product's technical data sheet.[4] |
| Inadequate Heat Dissipation | A concentrated mass of epoxy in an insulating container (like a plastic cup) will retain heat.[1] Use a container with a larger surface area (e.g., a wide, shallow tray) to promote heat dissipation.[1][5] Additionally, using a thermally conductive mold or placing the mold on a metal plate (heat sink) can help draw heat away from the reaction.[1][2] |
Issue: Slower Than Expected Cure
Symptoms:
-
The epoxy remains tacky or soft for an extended period, despite TMD's characteristic of not slowing the final cure.[6][7]
Possible Causes & Solutions:
| Cause | Solution |
| Low Ambient Temperature | While TMD provides a long pot life, the curing reaction is still temperature-dependent.[8] Low ambient temperatures can significantly slow down the cross-linking process.[8] Ensure the curing environment is maintained within the recommended temperature range (typically 20-25°C). |
| Incorrect Stoichiometry | An excess of either the epoxy resin or the TMD hardener can result in an incomplete cure, leaving the material soft or greasy.[4][9] Double-check the mix ratio calculations based on the equivalent weights of the specific epoxy resin and TMD being used.[9] |
| Moisture Contamination | Moisture from the atmosphere or on the substrate can interfere with the curing reaction, leading to a tacky surface or "amine blush".[4] Store TMD and epoxy resins in tightly sealed containers in a dry environment. Ensure substrates are clean and dry before application. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound (TMD) in epoxy formulations?
A1: The primary advantage of TMD is its ability to provide a longer pot life compared to other short-chain aliphatic diamines without significantly slowing down the final cure time.[6][7] This extended working time is beneficial for applications requiring intricate assembly or large surface area coatings, as it allows for more deliberate processing before the viscosity increases substantially.
Q2: How does the exotherm of a TMD-cured epoxy compare to other common amine hardeners?
A2: TMD generally exhibits a lower peak exotherm compared to more reactive aliphatic amines. This is attributed to the steric hindrance provided by the methyl groups on its hexane (B92381) backbone, which moderates its reactivity.
Q3: Can I add more TMD to speed up the cure time?
A3: No, adding more hardener than the recommended stoichiometric ratio will not speed up the cure and will likely result in an incomplete cure, leading to a soft or greasy final product with compromised physical properties.[6] The cure rate is primarily influenced by temperature and the inherent reactivity of the system.
Q4: How can I modify my formulation to further reduce the exotherm in a TMD-epoxy system?
A4: To further reduce the exotherm, you can:
-
Incorporate Fillers: Inert, high-density fillers can act as heat sinks, absorbing some of the reaction heat.[1][2]
-
Use a Co-hardener: Blending TMD with a slower-reacting cycloaliphatic or other specialty amine can help to moderate the overall reaction rate.
-
Adjust the Resin System: Utilizing a less reactive epoxy resin can also contribute to a lower exotherm.
Q5: What are the signs of a runaway exothermic reaction, and what should I do if one occurs?
A5: Signs of a runaway reaction include a rapid temperature increase, smoke, and decomposition of the epoxy.[1] If this occurs, immediately move the container to a well-ventilated area, preferably a fume hood.[5] Do not handle the container without appropriate personal protective equipment (heat-resistant gloves). Spreading the material out in a thin layer on a suitable surface can help to dissipate the heat.[5]
Data Presentation
Exotherm and Gel Time Comparison of Amine Curing Agents
The following table summarizes the peak exotherm and gel time for a 100g mass of an epoxy resin cured with this compound (TMD) and Isophorone Diamine (IPDA).
| Curing Agent | Gel Time (minutes) | Peak Exothermic Temperature (°C) |
| This compound (TMD) | 10.9 | 146.0 |
| Isophorone Diamine (IPDA) | 35.9 | 128.5 |
Data is illustrative and can vary based on the specific epoxy resin, mass, and ambient conditions.
Experimental Protocols
Protocol for a Controlled Exotherm Epoxy Casting using TMD
This protocol outlines a method for creating a small epoxy casting while minimizing the risk of a runaway exothermic reaction.
Materials:
-
Liquid Epoxy Resin (e.g., Bisphenol A based)
-
This compound (TMD) Hardener
-
Digital Scale (accurate to 0.01g)
-
Mixing Cups (polypropylene or silicone)
-
Stirring Rods
-
Mold (e.g., silicone)
-
Thermocouple or Infrared Thermometer
-
Water Bath (optional)
-
Fume Hood
Methodology:
-
Preparation: Ensure all materials and equipment are clean and dry. Acclimate the epoxy resin and TMD to a controlled room temperature (e.g., 22°C).
-
Calculation of Mix Ratio: Determine the correct mix ratio of resin to TMD based on their respective equivalent weights. This information is typically found on the technical data sheets.
-
Mixing:
-
Place a clean mixing cup on the digital scale and tare it.
-
Weigh the required amount of epoxy resin into the cup.
-
Tare the scale again and add the calculated amount of TMD.
-
Mix the components thoroughly for 3-5 minutes, scraping the sides and bottom of the mixing cup to ensure a homogenous mixture.[8] Avoid vigorous mixing to minimize the introduction of air bubbles.[4]
-
-
Monitoring and Heat Dissipation:
-
For this controlled experiment, do not exceed a total mixed mass of 50g.
-
Immediately after mixing, pour the epoxy into the mold.
-
Insert a thermocouple into the center of the casting (if possible) or monitor the surface temperature with an IR thermometer.
-
Record the temperature at regular intervals (e.g., every 2 minutes) to plot the exothermic curve.
-
-
Exotherm Control Measures (if necessary):
-
If the temperature rises rapidly (e.g., > 10°C per minute), place the mold in a cool water bath to help dissipate the heat. Ensure the water level is below the top of the mold to prevent contamination.
-
Alternatively, direct a gentle stream of cool, dry air over the surface of the casting.
-
-
Curing: Allow the casting to cure in a temperature-controlled environment for the time specified by the manufacturer (typically 24 hours for initial cure, with full properties developing over several days).
Visualizations
Troubleshooting Workflow for Exotherm Control
Caption: Troubleshooting workflow for high exotherm in TMD-epoxy reactions.
References
- 1. westsystem.com [westsystem.com]
- 2. epoxyworks.com [epoxyworks.com]
- 3. Managing the Heat: Controlling Exothermic Reactions in Epoxy - INCURE INC. [incurelab.com]
- 4. Troubleshooting Common Issues with Epoxy Resin Applications | CANWIN [canwindg.com]
- 5. youtube.com [youtube.com]
- 6. The Waiting Game: Why Your Epoxy Isn't Curing and How to Fix It - INCURE INC. [incurelab.com]
- 7. mt.com [mt.com]
- 8. artnglow.com [artnglow.com]
- 9. pcimag.com [pcimag.com]
Technical Support Center: Purification of Crude Trimethyl Hexamethylene Diamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude Trimethyl Hexamethylene Diamine (TMMD).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude TMMD typically contains byproducts from its synthesis process. The synthesis involves the hydrogenation of trimethyl adiponitrile. Common impurities include cyclic imines such as trimethylhexamethyleneimine, and other amine derivatives like 5-aminomethyl-trimethyl-cyclopentylamine.[1] Residual ammonia (B1221849) from the hydrogenation process may also be present.[2][3] Discoloration, often a yellow or brown hue, can indicate the presence of oxidation byproducts.[4][5]
Q2: What are the recommended purification techniques for crude TMMD?
A2: The primary methods for purifying crude TMMD are vacuum distillation and crystallization. For analogous aliphatic diamines, chromatography is also a viable, albeit more complex, option for achieving very high purity.
Q3: How can I analyze the purity of my TMMD sample?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for identifying and quantifying volatile impurities in TMMD.[6][7][8][9] High-Performance Liquid Chromatography (HPLC) can also be used for purity assessment, particularly for less volatile impurities.[10][11]
Purification Troubleshooting Guides
This section provides detailed troubleshooting for common issues encountered during the purification of TMMD.
Vacuum Distillation
Issue 1: The distilled TMMD is still colored (yellowish).
-
Cause: The discoloration is likely due to the presence of oxidized impurities.[4][5] Some impurities may also co-distill with the TMMD if their boiling points are very close.
-
Solution:
-
Inert Atmosphere: Ensure the distillation is performed under a strict inert atmosphere (nitrogen or argon) to prevent further oxidation.[4]
-
Fractional Distillation: Employ a fractional distillation column to improve the separation of components with close boiling points.[12]
-
Chemical Treatment: For persistent color, consider a pre-treatment of the crude TMMD. Adding a small amount of a non-volatile acid or a reducing agent before distillation can sometimes help to retain or convert the colored impurities into less volatile forms.
-
Issue 2: The yield of purified TMMD is low.
-
Cause: This could be due to thermal decomposition of the TMMD at high temperatures or leaving a significant amount of product in the distillation residue.
-
Solution:
-
Optimize Vacuum and Temperature: Use a high vacuum to lower the boiling point of TMMD and minimize the risk of thermal degradation.[1]
-
Efficient Heat Transfer: Use a heating mantle with a stirrer to ensure even heating and prevent localized overheating.
-
Monitor Residue: Carefully monitor the temperature of the distillation pot to avoid distilling to complete dryness, which can lead to decomposition and loss of product.
-
Crystallization
Issue 3: TMMD oils out instead of crystallizing.
-
Cause: "Oiling out" occurs when the solute melts before it crystallizes, often because the boiling point of the solvent is too high or the concentration of the solute is too great.
-
Solution:
-
Solvent Selection: Choose a solvent or a solvent mixture with a lower boiling point. For similar diamines like hexamethylenediamine (B150038), non-polar solvents like cyclohexane (B81311) have been used successfully.[13]
-
Adjust Concentration: Add more solvent to the hot solution to ensure the TMMD remains dissolved until the solution has cooled sufficiently for crystallization to occur.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Rapid cooling increases the likelihood of oiling out.[14]
-
Issue 4: The purity of the recrystallized TMMD is not significantly improved.
-
Cause: Impurities may have similar solubility profiles to TMMD in the chosen solvent, leading to co-crystallization.
-
Solution:
-
Solvent Screening: Experiment with different solvents or solvent mixtures to find a system where the solubility of TMMD and its impurities are significantly different.[15][16]
-
Multiple Recrystallizations: A second recrystallization step can often significantly improve purity.[17]
-
Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.[13]
-
Experimental Protocols & Data
Protocol 1: Vacuum Distillation of Crude TMMD
This protocol is based on an industrial preparation method.[1]
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a fractionating column, a condenser, and receiving flasks. Ensure all glass joints are properly sealed.
-
Charging the Flask: Charge the distillation flask with crude TMMD.
-
Evacuation: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask once a stable vacuum is achieved.
-
Fraction Collection: Collect the different fractions as they distill over at specific temperature and pressure ranges. The main fraction will contain the purified TMMD.
Workflow for Vacuum Distillation of Crude TMMD
Caption: Workflow for the purification of crude TMMD by vacuum distillation.
Table 1: Quantitative Data for Vacuum Distillation of Crude TMMD
| Fraction | Composition | Weight Percentage of Distillate | Purity of TMMD in Fraction |
| Initial Crude TMMD | Trimethylhexamethyleneimine, 5-aminomethyl-trimethyl-cyclopentylamine, TMMD, and distillation residue | N/A | Not specified |
| Purified TMMD Fraction | Trimethylhexamethyleneimine, 5-aminomethyl-trimethyl-cyclopentylamine, and Trimethylhexamethylenediamine | 96.9% | >99.0% (estimated) |
| Impurity Fractions | Primarily Trimethylhexamethyleneimine and distillation residue | 3.1% | Low |
Data adapted from a patent describing the purification of TMMD.[1]
Protocol 2: Recrystallization of Diamines (Adapted for TMMD)
This protocol is adapted from a method used for the purification of hexamethylenediamine.[13]
-
Solvent Selection: Choose a hydrocarbon solvent in which TMMD has high solubility at elevated temperatures and low solubility at room temperature (e.g., cyclohexane, hexane).[13][17]
-
Dissolution: Dissolve the crude TMMD in a minimum amount of the chosen solvent by heating the mixture.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove residual impurities.
-
Drying: Dry the purified crystals under vacuum.
Workflow for Recrystallization of TMMD
Caption: Workflow for the purification of crude TMMD by recrystallization.
Table 2: Quantitative Data for Recrystallization of a Similar Diamine (Hexamethylenediamine)
| Sample | Purity of Hexamethylenediamine |
| Crude Hexamethylenediamine | 97.6% |
| Recrystallized Hexamethylenediamine | 99.8% |
This data for hexamethylenediamine suggests a similar high purity can be achieved for TMMD using this method.[13]
Logical Relationship of Purification Steps
For achieving the highest purity, a multi-step purification process is often employed.
References
- 1. US3418375A - Preparation of trimethylhexamethylenediamine - Google Patents [patents.google.com]
- 2. US3193472A - Process for the purification of hexamethylenediamine - Google Patents [patents.google.com]
- 3. US2889256A - Purification of hexamethylene diamine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Validation and measurement uncertainty evaluation of the GC-MS method for the direct determination of hexamethylenetetramine from foods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. thescipub.com [thescipub.com]
- 9. scispace.com [scispace.com]
- 10. Quantitative determination of aliphatic diamines and polyamines by an automated liquid chromatography procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Purification [chem.rochester.edu]
- 13. US3510522A - Purification of hexamethylenediamine by recrystallization from cyclohexane - Google Patents [patents.google.com]
- 14. xray.chem.ufl.edu [xray.chem.ufl.edu]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. apps.dtic.mil [apps.dtic.mil]
Minimizing side reactions in the hydrogenation of trimethyl adiponitrile
Technical Support Center: Hydrogenation of Trimethyl Adiponitrile (B1665535)
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers engaged in the catalytic hydrogenation of trimethyl adiponitrile (TMAN) to produce trimethyl-hexamethylenediamine (TMHMD). The primary goal is to maximize the yield of the desired primary diamine while minimizing the formation of unwanted side products.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of trimethyl adiponitrile (TMAN) hydrogenation?
The primary objective is the selective reduction of the two nitrile groups on the TMAN molecule to form the corresponding primary diamine, trimethyl-hexamethylenediamine (TMHMD). This reaction requires four equivalents of hydrogen gas (H₂). TMHMD is a valuable monomer used in the synthesis of specialty polyamides.
Q2: What are the most common side reactions observed during TMAN hydrogenation?
The catalytic hydrogenation of nitriles is prone to several side reactions that reduce the selectivity for the desired primary amine.[1][2] The main side products include:
-
Secondary Amines: Formed from the condensation of an intermediate imine with a primary amine product, followed by further hydrogenation.[3][4]
-
Tertiary Amines: Result from further reaction of secondary amines.[2][5]
-
Cyclic Byproducts: Intramolecular cyclization of partially hydrogenated intermediates can lead to the formation of cyclic imines and amines, such as substituted hexamethyleneimine (B121469) (HMI).[6]
-
Partially Hydrogenated Intermediates: Incomplete hydrogenation results in the presence of amino-nitriles.[6][7]
Q3: How does the choice of catalyst affect the reaction selectivity?
The catalyst is a critical factor in controlling selectivity.[1][2]
-
Raney-type Catalysts: Raney Nickel (Ra-Ni) and Raney Cobalt (Ra-Co) are widely used industrially.[8][9] Raney Cobalt, often doped with other metals, is frequently reported to offer higher selectivity towards primary amines compared to Raney Nickel.[10][11][12]
-
Noble Metal Catalysts: Rhodium (Rh) and Palladium (Pd) catalysts can also be used. However, their selectivity can vary significantly depending on the support and reaction conditions.[13][14] For instance, under certain conditions, Pd/C can preferentially produce secondary or tertiary amines.[13]
-
Supported Catalysts: Catalysts like Nickel supported on silica (B1680970) (Ni/SiO₂) or alumina (B75360) (Ni/Al₂O₃) are developed to improve handling and performance, though they may require optimization to match the selectivity of Raney-type catalysts.[6][15]
Q4: Why is a basic additive, such as ammonia (B1221849) or NaOH, often used in the reaction?
The addition of a base is a crucial strategy to suppress the formation of secondary and tertiary amines.[15][16][17] The intermediate imine formed during hydrogenation can react with the desired primary amine product.[3] A basic additive, particularly ammonia, helps to inhibit this condensation reaction, thereby increasing the selectivity for the primary amine.[15][18][19] Sodium hydroxide (B78521) (NaOH) can also be used to create a basic environment, which has been shown to improve both activity and selectivity.[20]
Troubleshooting Guide
Problem 1: Low yield of the desired primary diamine (TMHMD) and high concentration of secondary/tertiary amines.
| Potential Cause | Recommended Solution |
| Absence of a basic additive. | Add ammonia (typically in excess) or a strong base like NaOH or LiOH to the reaction mixture.[1][20] This suppresses the condensation reactions that lead to secondary and tertiary amine formation.[3][15] |
| Inappropriate catalyst choice. | Switch to a catalyst known for high primary amine selectivity, such as Raney Cobalt.[10][11] If using Raney Nickel, ensure conditions are optimized for primary amine formation. |
| High reaction temperature. | Reduce the reaction temperature. While higher temperatures increase the reaction rate, they can sometimes favor the formation of condensation byproducts.[7] |
| Low hydrogen pressure. | Increase the hydrogen pressure. A higher concentration of hydrogen on the catalyst surface can promote the rapid hydrogenation of the imine intermediate to the primary amine before it can react with another amine molecule.[7][21] |
Problem 2: Significant formation of cyclic byproducts (e.g., substituted HMI).
| Potential Cause | Recommended Solution |
| Catalyst promoting intramolecular cyclization. | The catalyst support can play a role; acidic supports may promote cyclization.[6] Consider using a catalyst with a more inert or basic support. |
| High reaction temperature. | Lowering the reaction temperature can disfavor the intramolecular cyclization pathway.[20] |
| Slow hydrogenation of the intermediate. | Optimize conditions (catalyst, pressure) to ensure the linear imine intermediate is hydrogenated to the primary amine quickly, outcompeting the rate of cyclization.[6] |
Problem 3: Reaction stops at the intermediate amino-nitrile stage (incomplete conversion).
| Potential Cause | Recommended Solution |
| Catalyst deactivation. | Ensure the catalyst is fresh and properly activated. Impurities in the substrate or solvent can poison the catalyst. |
| Insufficient reaction time or catalyst loading. | Increase the reaction time or the amount of catalyst used. Monitor the reaction progress using techniques like Gas Chromatography (GC) to determine the optimal endpoint.[7] |
| Low temperature or pressure. | Increase the reaction temperature and/or hydrogen pressure to provide sufficient energy and reactant concentration for the hydrogenation of the second nitrile group.[7][21] |
Data Presentation: Influence of Reaction Conditions
The following table summarizes typical effects of various parameters on the hydrogenation of dinitriles, based on studies of adiponitrile, which is structurally analogous to TMAN.
| Parameter | Typical Range | Effect on Primary Amine Selectivity | Reference |
| Catalyst | Raney Ni, Raney Co, Rh/Al₂O₃ | Raney Co generally offers higher selectivity than Raney Ni. Rhodium catalysts can also be highly selective. | [7][22] |
| Temperature | 60 - 140 °C | Higher temperatures can decrease selectivity by promoting side reactions. An optimum is often found between 80-120 °C. | [7][21][22] |
| H₂ Pressure | 3 - 10 MPa (30 - 100 bar) | Higher pressure generally favors primary amine formation by accelerating the hydrogenation of the imine intermediate. | [7][21][22] |
| Additive | Ammonia, NaOH, LiOH | Addition of a base, especially ammonia, is critical and significantly increases selectivity by inhibiting condensation reactions. | [15][18][20] |
| Solvent | Alcohols (Methanol, Ethanol), THF | The choice of solvent can influence reaction rates and product distribution. | [11] |
Experimental Protocols
General Protocol for Hydrogenation of Trimethyl Adiponitrile
Warning: This procedure involves high-pressure hydrogen gas and pyrophoric catalysts (if using Raney-type). It must be performed by trained personnel in a properly equipped laboratory using a high-pressure autoclave.
-
Catalyst Preparation:
-
If using a commercial Raney Cobalt or Raney Nickel catalyst, it is typically supplied as a slurry in water.
-
Carefully wash the required amount of catalyst with the chosen reaction solvent (e.g., ethanol (B145695) or methanol) multiple times to remove the storage water. All transfers should be done under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the catalyst from becoming pyrophoric upon drying.
-
-
Reactor Setup:
-
Add the washed catalyst slurry and the reaction solvent to a high-pressure autoclave.
-
Add the trimethyl adiponitrile (TMAN) substrate and any basic additive (e.g., a solution of NaOH in methanol, or liquid ammonia).
-
Seal the autoclave securely according to the manufacturer's instructions.
-
-
Reaction Execution:
-
Purge the autoclave several times with nitrogen gas to remove air, followed by several purges with hydrogen gas.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-8 MPa).
-
Begin stirring and heat the reactor to the target temperature (e.g., 80-120 °C).
-
Monitor the reaction progress by observing the hydrogen uptake from the gas reservoir. The reaction can also be monitored by taking samples (if the reactor is equipped for safe sampling at high pressure) and analyzing them by Gas Chromatography (GC).
-
-
Work-up and Product Isolation:
-
Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature.
-
Carefully vent the excess hydrogen gas and purge the reactor with nitrogen.
-
Open the reactor and separate the catalyst from the reaction mixture by filtration. Caution: The catalyst may be pyrophoric; keep it wet with solvent at all times and handle it under an inert atmosphere.
-
The crude product mixture in the filtrate can be analyzed by GC or other analytical techniques.
-
The final product (TMHMD) is typically purified by distillation under reduced pressure.
-
Visualizations
Reaction Pathways
References
- 1. pp.bme.hu [pp.bme.hu]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02302K [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. CA987345A - Raney cobalt catalyst for fatty acid nitrile hydrogenation - Google Patents [patents.google.com]
- 10. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Mild and selective hydrogenation of nitriles into primary amines over a supported Ni catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 17. Electrocatalytic hydrogenation of adiponitrile - HKUST SPD | The Institutional Repository [repository.hkust.edu.hk]
- 18. globallcadataaccess.org [globallcadataaccess.org]
- 19. US3461167A - Process for making hexamethylene-diamine from adiponitrile - Google Patents [patents.google.com]
- 20. Supported Ni Catalyst for Liquid Phase Hydrogenation of Adiponitrile to 6-Aminocapronitrile and Hexamethyenediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Adjusting Pot Life of Epoxy Formulations with Trimethyl Hexamethylene Diamine (TMD)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Trimethyl hexamethylene diamine (TMD) as a curing agent for epoxy formulations.
Troubleshooting Guide
This guide addresses common issues encountered during the adjustment of pot life in TMD-cured epoxy systems.
Issue 1: Pot life is too short.
-
Question: My epoxy formulation with TMD is curing too quickly. How can I extend the pot life?
-
Answer: A short pot life is often caused by excessive ambient temperature, a large mixed mass of epoxy, or a formulation that is too reactive. To extend the pot life, consider the following troubleshooting steps:
-
Reduce Ambient Temperature: The rate of the epoxy-amine reaction is highly dependent on temperature. Lowering the temperature of the working environment will slow down the curing reaction and extend the pot life.
-
Mix Smaller Batches: The curing of epoxy is an exothermic reaction, meaning it generates heat. Larger batches of mixed epoxy retain more heat, which accelerates the reaction and shortens the pot life.[1] Mixing smaller quantities will help to dissipate the heat more effectively.
-
Use a Cooling Bath: For small-scale experiments, placing the mixing vessel in a cooling bath (e.g., ice water) can help to control the exotherm and prolong the pot life.
-
Adjust Stoichiometry: While a stoichiometric ratio of amine to epoxy is often targeted for optimal final properties, a slight excess of the epoxy resin can sometimes slow down the initial reaction rate and extend the pot life. However, this may affect the final properties of the cured material, so it should be tested for your specific application.
-
Consider a Retarder: While not always necessary with the inherently longer pot life of TMD, in some highly accelerated systems, the addition of a retarder might be considered. However, this is less common for TMD formulations.
-
Issue 2: Pot life is too long.
-
Question: My TMD-epoxy formulation is taking too long to cure. How can I shorten the pot life?
-
Answer: A long pot life can be due to low ambient temperatures, an off-ratio mix with a significant excess of epoxy, or the absence of an accelerator when one is needed for a specific application. To shorten the pot life, consider these options:
-
Increase Ambient Temperature: Curing at a higher temperature will accelerate the reaction between the TMD and the epoxy resin, leading to a shorter pot life and faster cure time.
-
Use an Accelerator: The addition of an accelerator can significantly reduce the pot life. Common accelerators for amine-cured epoxies include:
-
Benzyl (B1604629) Alcohol: This is a widely used accelerator that works by activating the epoxide ring, making it more susceptible to attack by the amine.[2] It is typically added in amounts ranging from 5 to 15% of the resin weight.
-
Salicylic (B10762653) Acid: This carboxylic acid can also act as an accelerator.
-
Tertiary Amines: Compounds like 2,4,6-Tris(dimethylaminomethyl)phenol are effective accelerators.
-
-
Optimize Stoichiometry: Ensure the mix ratio of TMD to epoxy resin is accurate. An excess of epoxy can lead to a slower reaction. Formulations with a slight excess of the amine hardener may exhibit a shorter pot life, but this can impact the final properties of the cured epoxy.
-
Issue 3: Inconsistent Pot Life.
-
Question: I am observing significant batch-to-batch variation in the pot life of my TMD-epoxy formulation. What could be the cause?
-
Answer: Inconsistent pot life is often a result of poor control over experimental parameters. To ensure reproducibility, consider the following:
-
Precise Temperature Control: As mentioned, temperature has a significant effect on pot life. Ensure that the temperature of the components and the mixing environment is consistent for each batch.
-
Accurate Weighing and Mixing: Inaccurate measurement of the resin or hardener will lead to an off-ratio mix, which can affect the pot life. Use a calibrated balance for accurate measurements and ensure thorough mixing of the components.
-
Consistent Batch Size: The exothermic nature of the curing reaction means that the volume of the mixed epoxy will influence the pot life. Use the same batch size for all experiments to ensure consistency.
-
Homogeneity of TMD: this compound is a mixture of 2,2,4- and 2,4,4- isomers. While the overall reactivity is similar, significant variations in the isomer ratio between batches of TMD could potentially lead to slight differences in pot life. Ensure you are using a consistent source and batch of TMD.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound (TMD) and why is it used as an epoxy curing agent?
A1: this compound (TMD) is a branched aliphatic diamine that exists as a mixture of 2,2,4- and 2,4,4-trimethyl hexamethylene diamine isomers. It is used as a curing agent (hardener) for epoxy resins. Compared to other short-chain aliphatic diamines, TMD offers the advantage of a longer pot life without significantly slowing down the final cure time. This provides a wider processing window for various applications.
Q2: What is "pot life" and how is it different from "gel time"?
A2:
-
Pot Life: This is the period of time during which an epoxy resin and hardener mixture remains liquid and workable after mixing. It is often defined as the time it takes for the initial viscosity of the mixture to double.[3]
-
Gel Time: This is the point at which the liquid resin begins to transition into a solid, gel-like state. At the gel time, the material has lost its flowability. Gel time is often measured at elevated temperatures and is typically shorter than the pot life.
Q3: How does the stoichiometry of TMD to epoxy resin affect the pot life?
A3: The stoichiometric ratio of the amine hardener to the epoxy resin is a critical factor influencing the pot life.
-
Stoichiometric Ratio: This is the ideal ratio where the number of reactive amine hydrogen atoms is equivalent to the number of epoxy groups. This generally leads to the most complete reaction and optimal final properties.
-
Epoxy-Rich (Off-Stoichiometry): An excess of epoxy resin can lead to a longer pot life as there are fewer amine groups to react with the abundant epoxy groups, slowing down the initial cross-linking.
-
Amine-Rich (Off-Stoichiometry): A slight excess of the amine hardener may lead to a shorter pot life due to the higher concentration of reactive amine groups. However, a large excess of amine can also lead to a longer pot life and incomplete curing as the unreacted amine molecules can act as plasticizers.
Q4: Can I use accelerators with TMD to shorten the pot life?
A4: Yes, accelerators can be used to shorten the pot life of TMD-cured epoxy formulations. Common accelerators include benzyl alcohol and salicylic acid. The amount of accelerator used will determine the extent to which the pot life is reduced. It is crucial to perform preliminary experiments to determine the optimal concentration of accelerator for your specific application, as excessive amounts can lead to a very short pot life and may negatively impact the final properties of the cured epoxy.
Q5: Does the isomer ratio of TMD (2,2,4- vs. 2,4,4-) affect the pot life?
A5: The two main isomers of this compound, 2,2,4- and 2,4,4-trimethylhexamethylenediamine, have slightly different molecular structures. While the overall reactivity of the commercial mixture is well-established, subtle differences in the reactivity of the individual isomers could potentially lead to minor variations in pot life. However, for most applications using commercially available TMD, this effect is generally not significant enough to cause major processing issues. For highly sensitive applications, it is advisable to use TMD from a consistent source to minimize any potential variability.
Data Presentation
Table 1: Illustrative Effect of Stoichiometry on Pot Life of a Standard Bisphenol A (DGEBA) Epoxy Cured with TMD at 25°C
| Stoichiometric Ratio (Amine Hydrogen : Epoxy) | Pot Life (minutes) |
| 0.8 : 1.0 (Epoxy-rich) | ~ 75 |
| 1.0 : 1.0 (Stoichiometric) | ~ 60 |
| 1.2 : 1.0 (Amine-rich) | ~ 50 |
Note: This data is illustrative and the actual pot life will vary depending on the specific epoxy resin, batch size, and ambient conditions.
Table 2: Illustrative Effect of Benzyl Alcohol on Pot Life of a Stoichiometric TMD/DGEBA Epoxy Formulation at 25°C
| Benzyl Alcohol Concentration (wt% of resin) | Pot Life (minutes) |
| 0% | ~ 60 |
| 5% | ~ 45 |
| 10% | ~ 30 |
Note: This data is illustrative and the actual pot life will vary depending on the specific epoxy resin, batch size, and ambient conditions.
Experimental Protocols
Protocol 1: Measurement of Pot Life by Viscosity Increase
This protocol is based on the principle that pot life is the time it takes for the initial viscosity of the mixed epoxy system to double.
Materials and Equipment:
-
Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)
-
This compound (TMD)
-
Rotational viscometer with appropriate spindle
-
Constant temperature water bath
-
Mixing container and spatula
-
Stopwatch
-
Calibrated balance
Procedure:
-
Pre-condition Components: Bring the epoxy resin and TMD to the desired experimental temperature (e.g., 25°C) by placing them in a constant temperature water bath for at least one hour.
-
Weigh Components: Accurately weigh the desired amounts of epoxy resin and TMD into the mixing container according to the desired stoichiometric ratio.
-
Mixing: Start the stopwatch and immediately begin to mix the components thoroughly for a specified time (e.g., 2 minutes) until a homogeneous mixture is obtained.
-
Initial Viscosity Measurement: Immediately after mixing, measure the initial viscosity of the mixture using the rotational viscometer at the specified temperature. Record this value as η₀.
-
Monitor Viscosity Over Time: Continue to measure the viscosity of the mixture at regular intervals (e.g., every 5 minutes).
-
Determine Pot Life: The pot life is the time recorded on the stopwatch when the viscosity of the mixture reaches twice the initial viscosity (2 * η₀).
Protocol 2: Measurement of Gel Time using a Rheometer
This protocol determines the gel time by identifying the crossover point of the storage modulus (G') and loss modulus (G'').
Materials and Equipment:
-
Epoxy resin (e.g., DGEBA)
-
This compound (TMD)
-
Rotational rheometer with parallel plate or cone and plate geometry and temperature control
-
Mixing container and spatula
-
Stopwatch
-
Calibrated balance
Procedure:
-
Pre-condition Components: Bring the epoxy resin and TMD to the desired experimental temperature.
-
Weigh and Mix: Accurately weigh and thoroughly mix the epoxy resin and TMD.
-
Sample Loading: Immediately after mixing, place a small amount of the mixture onto the lower plate of the rheometer.
-
Set Experimental Parameters: Lower the upper plate to the desired gap and set the rheometer to perform an oscillatory time sweep at a constant temperature, frequency (e.g., 1 Hz), and strain (within the linear viscoelastic region).
-
Run Experiment: Start the experiment and record the storage modulus (G') and loss modulus (G'') as a function of time.
-
Determine Gel Time: The gel time is the time at which the G' and G'' curves intersect (G' = G'').[3]
Visualizations
Caption: Troubleshooting workflow for adjusting the pot life of TMD-cured epoxy formulations.
References
Technical Support Center: High-Purity Trimethyl Hexamethylene Diamine Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the synthesis of high-purity Trimethyl Hexamethylene Diamine (TMD).
Frequently Asked Questions (FAQs)
Q1: What are the most effective catalysts for the hydrogenation of trimethyladiponitrile to this compound (TMD)?
A1: The most commonly employed and effective catalysts for this synthesis are Nickel- and Cobalt-based catalysts, often in their Raney form or supported on materials like kieselguhr or alumina.[1][2] Cobalt catalysts, in particular, have been noted for their high activity and ability to produce high yields of TMD.[2] While Rhodium catalysts are used for other diamine syntheses, specific comparative data for TMD production is less common.
Q2: Why is the addition of ammonia (B1221849) critical during the hydrogenation process?
A2: The addition of liquid ammonia is crucial for achieving high yields and purity of TMD.[2] Ammonia serves two primary functions: it acts as a solvent and, more importantly, it suppresses the formation of undesirable side products, such as cyclic imines and secondary amines.[1][2] The highly branched structure of trimethyladiponitrile makes it more prone to these side reactions compared to linear dinitriles.[1][2]
Q3: What are the typical reaction conditions for this synthesis?
A3: The hydrogenation of trimethyladiponitrile is typically carried out at elevated temperatures and high pressures. Temperatures generally range from 60°C to 160°C, with a preferred range of 80°C to 130°C.[2] Hydrogen pressures are substantial, often around 300 atmospheres, to ensure the reaction proceeds efficiently.[2]
Q4: What kind of yields and purity can be expected?
A4: Under optimized conditions with a suitable catalyst and the presence of ammonia, yields of this compound can exceed 96%.[2] Subsequent purification by vacuum distillation is necessary to achieve high purity by removing any remaining reactants, by-products, and solvent.
Troubleshooting Guide
Problem 1: Low yield of this compound with significant by-product formation.
-
Question: My reaction shows high conversion of the starting dinitrile, but the yield of the desired diamine is low, and I'm observing significant amounts of what I suspect are cyclic by-products. What is the likely cause and how can I fix it?
-
Answer: This issue is common in the hydrogenation of branched dinitriles like trimethyladiponitrile and is primarily caused by intramolecular cyclization and other side reactions.
-
Insufficient Ammonia: The most probable cause is an inadequate amount of ammonia in the reaction mixture. Ammonia helps to minimize the formation of these cyclic by-products.[1][2]
-
Solution: Increase the ratio of liquid ammonia to the dinitrile. In continuous processes, a ratio of up to four parts ammonia to one part dinitrile is used.[2]
-
-
Catalyst Deactivation: A decrease in catalyst activity can lead to an increase in the formation of cyclic by-products.[2]
-
Solution: Ensure the catalyst is fresh and properly activated. If reusing the catalyst, consider a regeneration step.
-
-
Sub-optimal Temperature: While higher temperatures increase the reaction rate, excessively high temperatures can favor the formation of by-products.
-
Solution: Optimize the reaction temperature within the recommended range of 80°C to 130°C.[2]
-
-
Problem 2: The reaction is sluggish and does not go to completion.
-
Question: My hydrogenation reaction is very slow, and a significant amount of the starting dinitrile remains even after an extended reaction time. What could be the issue?
-
Answer: A slow or incomplete reaction can be due to several factors related to the catalyst, reaction conditions, or impurities.
-
Catalyst Activity: The catalyst may be poisoned or not sufficiently active.
-
Solution: Ensure the purity of your starting materials and solvent. If using a Raney-type catalyst, confirm it has been properly activated. Consider increasing the catalyst loading.
-
-
Insufficient Hydrogen Pressure: The hydrogenation of nitriles requires high hydrogen pressure to proceed efficiently.
-
Solution: Verify that your reaction setup can maintain the required high pressure (e.g., 300 atm) throughout the reaction.[2] Check for any leaks in the system.
-
-
Poor Mixing: In a slurry reaction, inefficient mixing can lead to poor contact between the reactants, hydrogen, and the catalyst.
-
Solution: Ensure vigorous stirring to maintain the catalyst in suspension and facilitate gas-liquid mass transfer.
-
-
Problem 3: Difficulty in purifying the final product.
-
Question: I am having trouble obtaining a high-purity product after distillation. The product is discolored or contains persistent impurities.
-
Answer: Purification of high-boiling amines like TMD requires careful technique to avoid degradation and contamination.
-
Thermal Degradation: TMD has a high boiling point, and prolonged exposure to high temperatures during atmospheric distillation can lead to decomposition and discoloration.
-
Solution: Always use vacuum distillation to lower the boiling point of the diamine.
-
-
Air Sensitivity: Amines can be sensitive to air oxidation at elevated temperatures, leading to colored impurities.
-
Solution: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inadequate Fractionation: If the distillation setup is not efficient, it may not effectively separate the TMD from close-boiling impurities.
-
Solution: Use a fractionating column and ensure a slow and controlled distillation rate to achieve good separation.
-
-
Data Presentation
Table 1: Comparison of Catalysts for Dinitrile Hydrogenation (Analogous System)
| Catalyst | Temperature (°C) | H2 Pressure (MPa) | Yield of Diamine (%) | Reference |
| Raney Ni | 100 | 8 | 100 | [3] |
| Raney Co | 100 | 8 | 85-87 | [3] |
| Raney Ni | 80 | 8 | ~90 | [3] |
| Raney Co | 80 | 8 | 85-87 | [3] |
Note: Data is for the hydrogenation of adiponitrile, a linear dinitrile, and serves as a comparative reference. The branched structure of trimethyladiponitrile can lead to different yields under the same conditions.
Experimental Protocols
1. Catalyst Preparation and Activation (Example: Cobalt on Kieselguhr)
This protocol is adapted from descriptions of industrial processes.
-
Materials: Cobalt nitrate (B79036), kieselguhr support, manganese oxide (promoter), hydrogen gas.
-
Procedure:
-
Impregnate the kieselguhr support with a solution of cobalt nitrate.
-
Add the manganese oxide promoter.
-
Dry the impregnated support.
-
Calcine the material to convert the cobalt nitrate to cobalt oxide.
-
Reduce the cobalt oxide to metallic cobalt by heating in a high-velocity stream of hydrogen at 400-450°C.[2] The final catalyst should contain 50-65% metallic cobalt.[2]
-
2. Hydrogenation of Trimethyladiponitrile
This is a generalized laboratory-scale procedure based on patent literature.
-
Materials: Trimethyladiponitrile, liquid ammonia, activated catalyst (e.g., Co/kieselguhr), high-purity hydrogen gas.
-
Equipment: High-pressure autoclave with a stirrer, gas inlet, and temperature control.
-
Procedure:
-
Carefully add the trimethyladiponitrile and the activated catalyst to the autoclave.
-
Seal the autoclave and purge with nitrogen or argon to remove air.
-
Cool the autoclave and introduce the required amount of liquid ammonia.
-
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 300 atm).
-
Heat the autoclave to the reaction temperature (e.g., 120°C) while stirring vigorously.
-
Maintain the temperature and pressure for the duration of the reaction, monitoring hydrogen uptake.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Vent the ammonia in a well-ventilated fume hood.
-
Recover the reaction mixture by filtration to remove the catalyst.
-
3. Purification by Vacuum Distillation
-
Materials: Crude this compound.
-
Equipment: Vacuum distillation apparatus (including a round-bottom flask, Claisen adapter, condenser, and receiving flask), vacuum pump, and heating mantle.
-
Procedure:
-
Ensure all glassware is dry and free of cracks.[4]
-
Place the crude TMD and a stir bar into the distillation flask.
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly greased and sealed.[4]
-
Connect the apparatus to a vacuum trap and then to the vacuum pump.[4]
-
Start the vacuum and allow any low-boiling impurities or residual solvent to be removed at room temperature.
-
Once a stable vacuum is achieved, begin heating the distillation flask gently with the heating mantle.[4]
-
Collect the fraction that distills at the expected boiling point under the measured vacuum.
-
After collecting the desired product, cool the apparatus to room temperature before slowly venting to atmospheric pressure.[4]
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Key factors influencing the yield in this compound synthesis.
References
Validation & Comparative
A Comparative Guide to Polyamide Performance: Trimethyl Hexamethylene Diamine vs. Hexamethylene Diamine
For Researchers, Scientists, and Drug Development Professionals
The selection of a polyamide for a specific application hinges on a nuanced understanding of its underlying molecular structure and the consequent macroscopic properties. This guide provides an objective comparison of polyamides derived from two distinct diamines: trimethyl hexamethylene diamine (TMD) and the conventional hexamethylene diamine (HMD). The introduction of methyl groups on the diamine backbone in TMD-based polyamides fundamentally alters their morphology from the semi-crystalline nature of HMD-based polyamides, like Nylon 6,6, to a more amorphous or microcrystalline state. This structural variance is the primary determinant of their differing performance characteristics. This guide presents a detailed comparison supported by experimental data to inform material selection for demanding applications.
The Decisive Role of Molecular Structure
The fundamental difference between polyamides synthesized with TMD and HMD lies in the presence of three methyl groups attached to the hexane (B92381) chain of TMD. These bulky side groups disrupt the regular, linear arrangement of the polymer chains, preventing the formation of the strong, intermolecular hydrogen bonds that are characteristic of HMD-based polyamides. Consequently, TMD-based polyamides are typically amorphous or have very low crystallinity, leading to properties such as high transparency. In contrast, the linear, symmetrical structure of HMD allows for efficient chain packing and extensive hydrogen bonding, resulting in a semi-crystalline polymer with high mechanical strength and thermal stability.
Below is a diagram illustrating the structural differences between the two diamines and their influence on the resulting polyamide structure.
Caption: Structural comparison of HMD and TMD and their resulting polyamide morphology.
Quantitative Performance Data
The following tables summarize the key performance differences between a representative semi-crystalline polyamide based on HMD (Nylon 6,6) and a representative amorphous polyamide based on a cycloaliphatic diamine (structurally analogous to TMD in preventing crystallinity). The data is compiled from various technical datasheets for commercially available grades.
Table 1: Mechanical Properties
| Property | Test Method | Amorphous Polyamide (Trogamid® CX7323)[1] | Semi-Crystalline Polyamide (Nylon 6,6, dry) |
| Tensile Modulus | ISO 527-1/-2 | 1400 MPa | 3000 - 3400 MPa |
| Yield Stress | ISO 527-1/-2 | 60 MPa | 80 - 85 MPa |
| Nominal Strain at Break | ISO 527-1/-2 | >50 % | 3.5 - 5 % |
| Charpy Notched Impact Strength (23°C) | ISO 179/1eA | No break | 4 - 6 kJ/m² |
Table 2: Thermal Properties
| Property | Test Method | Amorphous Polyamide (Trogamid® CX7323)[1] | Semi-Crystalline Polyamide (Nylon 6,6) |
| Melting Temperature | ISO 11357-1/-3 | Amorphous (No Melting Point) | 255 - 265 °C |
| Glass Transition Temperature | ISO 11357-1/-2 | 140 °C | 60 - 80 °C |
| Heat Deflection Temperature (1.80 MPa) | ISO 75-1/-2 | 130 °C | 70 - 100 °C |
Table 3: Physical and Optical Properties
| Property | Test Method | Amorphous Polyamide (Trogamid® CX7323)[1] | Semi-Crystalline Polyamide (Nylon 6,6) |
| Density | ISO 1183 | 1.02 g/cm³ | 1.14 g/cm³ |
| Water Absorption (23°C, 50% RH) | ISO 62 | 1.0 % | 2.5 - 3.5 % |
| Transparency (Total Luminous Transmittance) | ISO 13468-2 | 91 % | Opaque |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies. Below are outlines of the key experimental protocols used for characterizing polyamide properties.
Mechanical Property Testing
-
Tensile Properties (ISO 527-1/-2): This test determines the tensile modulus, yield stress, and strain at break of a material. A standardized dumbbell-shaped specimen is subjected to a controlled tensile force until it fractures. The stress and strain are measured throughout the test.
-
Charpy Impact Strength (ISO 179): This method measures the energy absorbed by a standard notched or unnotched specimen when it is struck by a swinging pendulum. It provides an indication of the material's toughness and resistance to brittle fracture.
Thermal Property Analysis
-
Differential Scanning Calorimetry (DSC) (ISO 11357): DSC is used to determine the melting temperature (Tm) and glass transition temperature (Tg) of a polymer. A small sample is heated at a controlled rate, and the heat flow to the sample is measured relative to a reference. Endothermic peaks indicate melting, while a step change in the baseline indicates the glass transition.
-
Heat Deflection Temperature (HDT) (ISO 75): This test determines the temperature at which a standard test bar deflects a specified distance under a given load. It is a measure of the material's ability to retain its stiffness at elevated temperatures.
Physical and Optical Property Measurement
-
Density (ISO 1183): The density of the polyamide is typically determined using the immersion method, where the sample is weighed in air and then in a liquid of known density.
-
Water Absorption (ISO 62): This standard describes procedures for determining the amount of water absorbed by a plastic specimen when immersed in water or exposed to humid air under controlled conditions.
-
Transparency (ISO 13468-2): The total luminous transmittance of a transparent plastic is measured using a spectrophotometer. This value represents the percentage of incident light that passes through the material.
Logical Workflow for Polyamide Selection
The decision to use a TMD- or HMD-based polyamide should be guided by the specific requirements of the application. The following diagram illustrates a logical workflow for this selection process.
Caption: Decision workflow for selecting between TMD- and HMD-based polyamides.
Conclusion
The choice between this compound and hexamethylene diamine as the diamine monomer in polyamide synthesis has a profound impact on the final properties of the polymer.
-
TMD-based polyamides are amorphous, offering excellent optical clarity, good dimensional stability due to low water absorption, and high impact strength. They are well-suited for applications where transparency is critical, such as in optical lenses, transparent housings, and medical devices.
-
HMD-based polyamides , such as Nylon 6,6, are semi-crystalline materials characterized by their high mechanical strength, stiffness, and superior thermal performance. These properties make them ideal for structural components, gears, bearings, and applications requiring high wear resistance and durability.
Researchers and product development professionals should carefully consider the trade-offs between these two classes of polyamides to select the optimal material that meets the specific performance requirements of their intended application.
References
Performance comparison of Trimethyl hexamethylene diamine and other amine curing agents
A Comprehensive Performance Comparison of Trimethyl Hexamethylene Diamine and Other Amine Curing Agents
A Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of epoxy resin systems, the choice of a curing agent is paramount as it dictates the ultimate performance characteristics of the cured material. This guide provides an objective comparison of this compound (TMD) with other commonly used amine curing agents, including Isophorone Diamine (IPDA), 4,4'-Diaminodiphenylmethane (DDM), Diethylenetriamine (DETA), and Triethylenetriamine (TETA). The information presented herein, supported by available experimental data, is intended to assist researchers and professionals in selecting the most suitable curing agent for their specific applications.
This compound (TMD) is a branched aliphatic diamine known for imparting a unique balance of properties to epoxy systems.[1][2] Its branched structure contributes to a longer pot life compared to short-chain aliphatic diamines, without significantly compromising the final cure speed.[1][2] Epoxy resins cured with TMD are characterized by their clarity, resistance to yellowing, good flexibility, and robust chemical resistance.[1][2]
This guide will delve into a comparative analysis of key performance metrics, including pot life, cure time, glass transition temperature (Tg), mechanical properties (tensile strength, elongation at break, and hardness), and chemical resistance.
Performance Data Summary
The following tables summarize the available quantitative data for TMD and other amine curing agents. It is important to note that the data has been compiled from various sources, and direct comparison may be limited due to variations in experimental conditions, such as the specific epoxy resin used, mix ratios, and curing schedules.
Table 1: Curing Characteristics
| Curing Agent | Pot Life (minutes) | Cure Time (hours) |
| This compound (TMD) | Longer than short-chain aliphatics[1][2] | - |
| Isophorone Diamine (IPDA) | - | - |
| 4,4'-Diaminodiphenylmethane (DDM) | - | - |
| Diethylenetriamine (DETA) | 25 (150g mix @ 77°F)[3] | 3.8 (Thin Film Set Time @ 77°F)[3] |
| Triethylenetriamine (TETA) | 30 (150g mix @ 77°F)[4] | 3.5 (Thin Film Set Time @ 77°F)[4] |
Table 2: Thermal and Mechanical Properties
| Curing Agent | Glass Transition Temp. (Tg) (°C) | Tensile Strength (psi) | Elongation at Break (%) | Shore D Hardness |
| This compound (TMD) | - | - | - | - |
| Isophorone Diamine (IPDA) | 150 - 180[5] | 10,000 - 13,000[5] | 3 - 5[5] | 85 - 90[5] |
| 4,4'-Diaminodiphenylmethane (DDM) | 180 - 220[5] | 11,000 - 14,000[5] | 2 - 4[5] | 88 - 92[5] |
| Diethylenetriamine (DETA) | 110[3] | 11,000[3] | - | - |
| Triethylenetriamine (TETA) | 120[4] | 9,500[4] | - | - |
Table 3: Chemical Resistance
| Curing Agent | Water/Humidity | Dilute Acids | Alkalis | Solvents (Xylene) |
| This compound (TMD) | Good[1][2] | Good[1][2] | Good[1][2] | Good[1][2] |
| Isophorone Diamine (IPDA) | Excellent[5] | Very Good[5] | Excellent[5] | Good[5] |
| 4,4'-Diaminodiphenylmethane (DDM) | Excellent[5] | Excellent[5] | Excellent[5] | Very Good[5] |
| Diethylenetriamine (DETA) | - | - | - | - |
| Triethylenetriamine (TETA) | - | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and aid in the replication of results.
Pot Life Determination (ASTM D2471)
Objective: To determine the time from the initial mixing of the epoxy resin and curing agent to the point where the mixture is no longer workable.
Methodology:
-
Condition the epoxy resin and amine curing agent to a standard temperature of 25°C (77°F).
-
Accurately weigh the specified amounts of resin and curing agent into a container.
-
Start a timer at the moment mixing begins.
-
Thoroughly mix the components for a specified duration (e.g., 2 minutes).
-
Periodically probe the mixture with a stirrer or spatula.
-
The pot life is defined as the time at which the mixture becomes stringy or gel-like and can no longer be easily stirred or poured.[6]
Cure Time Determination
Objective: To measure the time required for the epoxy system to reach a tack-free state.
Methodology:
-
Apply a thin film of the mixed epoxy system onto a substrate.
-
Maintain the coated substrate at a constant temperature and humidity.
-
Periodically touch the surface with a clean, gloved finger or a specified tool with light pressure.
-
The cure time is the point at which the surface is no longer sticky or tacky to the touch.
Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC) (ASTM D3418)
Objective: To determine the temperature at which the cured epoxy transitions from a rigid, glassy state to a more flexible, rubbery state.[7][8]
Methodology:
-
A small, accurately weighed sample of the cured epoxy is placed in an aluminum DSC pan.
-
The pan is sealed and placed in the DSC instrument along with an empty reference pan.
-
The sample is subjected to a controlled heating program, typically at a rate of 10°C/min or 20°C/min, in an inert atmosphere (e.g., nitrogen).[7]
-
The heat flow to the sample is measured as a function of temperature.
-
The Tg is identified as a step-like change in the heat flow curve.[5]
Tensile Properties (ASTM D638)
Objective: To determine the tensile strength and elongation at break of the cured epoxy.
Methodology:
-
Prepare dog-bone shaped specimens of the cured epoxy according to the dimensions specified in ASTM D638.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen fails.
-
Record the load and elongation throughout the test.
-
Tensile strength is calculated as the maximum load divided by the original cross-sectional area of the specimen.
-
Elongation at break is the percentage increase in length of the specimen at the point of failure.
Shore D Hardness (ASTM D2240)
Objective: To measure the indentation hardness of the cured epoxy.[9][10]
Methodology:
-
Place a flat specimen of the cured epoxy on a hard, rigid surface.[11]
-
Press the indenter of a Shore D durometer firmly and perpendicularly onto the surface of the specimen.[11]
-
The hardness reading is taken immediately or after a specified time delay.[9]
-
Take multiple readings at different locations on the specimen and calculate the average value.
Chemical Resistance (ASTM D543)
Objective: To evaluate the resistance of the cured epoxy to various chemical agents.[12][13][14]
Methodology:
-
Prepare specimens of the cured epoxy with known dimensions and weight.
-
Immerse the specimens in the specified chemical reagents for a defined period and at a controlled temperature.[12]
-
After the immersion period, remove the specimens, rinse, and dry them.
-
Evaluate changes in weight, dimensions, appearance (e.g., swelling, cracking, discoloration), and mechanical properties (e.g., hardness, tensile strength).[12]
Diagrams
Caption: Logical framework for comparing amine curing agents.
Caption: Workflow for DSC analysis of cured epoxy.
References
- 1. mychem.ir [mychem.ir]
- 2. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcdus.com]
- 3. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcdca.com]
- 4. digitallibrarynasampe.org [digitallibrarynasampe.org]
- 5. benchchem.com [benchchem.com]
- 6. omniskompozit.com [omniskompozit.com]
- 7. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 8. Resin Formulators Glass Transition (TG) Testing Per ASTM D3418, D3386 & D4065 | GracoRoberts [gracoroberts.com]
- 9. zwickroell.com [zwickroell.com]
- 10. pecora.com [pecora.com]
- 11. How to Measure Shore Hardness with the PosiTector SHD | Resources | DeFelsko [defelsko.com]
- 12. Chemical Compatibility ASTM D543 [intertek.com]
- 13. infinitalab.com [infinitalab.com]
- 14. Chemical Resistance - A Plus Coating [apluscoating.com]
A Comparative Guide to Polyamides: The Impact of Monomer Structure on Performance
For researchers, scientists, and drug development professionals, the selection of appropriate polymeric materials is a critical decision impacting the performance and reliability of advanced applications. This guide provides an objective comparison of the performance characteristics of polyamides derived from trimethyl hexamethylene diamine (TMD) with those of conventional semi-crystalline polyamides, exemplified by Nylon 6,6.
Polyamides are a versatile class of polymers known for their excellent mechanical strength, thermal stability, and chemical resistance.[1] The properties of a specific polyamide are intrinsically linked to the chemical structure of its constituent monomers. The use of this compound, a branched and asymmetric aliphatic diamine, leads to the formation of amorphous or microcrystalline polyamides with unique characteristics, such as transparency and high dimensional stability.[2][3] In contrast, linear diamines like hexamethylene diamine, when combined with a linear diacid like adipic acid, result in semi-crystalline polyamides such as Nylon 6,6, which are known for their high strength and wear resistance.[4][5] This guide presents a data-driven comparison of these two classes of polyamides, supported by detailed experimental protocols and visualizations to aid in material selection.
Quantitative Performance Data
The following tables summarize the key thermal and mechanical properties of a representative amorphous polyamide derived from this compound (TROGAMID® CX7323) and a standard semi-crystalline polyamide (Nylon 6,6). The data highlights the significant influence of the diamine monomer structure on the final polymer characteristics.
Table 1: Comparison of Thermal Properties
| Property | Test Method | Amorphous Polyamide (TMD-based) | Semi-Crystalline Polyamide (Nylon 6,6) | Units |
| Melting Temperature | ISO 11357-1/-3 | Not Applicable (Amorphous) | 260 | °C |
| Glass Transition Temperature | ISO 11357-1/-2 | 140-150 | 47 | °C |
| Heat Deflection Temperature (1.80 MPa) | ISO 75-1/-2 | 130 | 85 | °C |
| Coefficient of Linear Thermal Expansion | ISO 11359 | 70 x 10⁻⁶ | 80 x 10⁻⁶ | m/(m.K) |
| Thermal Conductivity | - | ~0.25 | 0.28 | W/(m·K) |
Data for Amorphous Polyamide (TROGAMID® CX7323) sourced from various technical datasheets. Data for Nylon 6,6 sourced from multiple datasheets for standard grades.[6]
Table 2: Comparison of Mechanical Properties
| Property | Test Method | Amorphous Polyamide (TMD-based) | Semi-Crystalline Polyamide (Nylon 6,6) | Units |
| Tensile Strength | ISO 527-1/-2 | 60 | 83-93 | MPa |
| Tensile Modulus | ISO 527-1/-2 | 2000 | 3550-3790 | MPa |
| Elongation at Break | ISO 527-1/-2 | >50 | 40-50 | % |
| Charpy Notched Impact Strength | ISO 179-1/1eA | No break | 4.5 | kJ/m² |
| Water Absorption (at saturation) | ISO 62 | ~3 | 8 | % |
| Density | ISO 1183-1 | 1.02 | 1.14 | g/cm³ |
Data for Amorphous Polyamide (TROGAMID® CX7323) sourced from various technical datasheets. Data for Nylon 6,6 sourced from multiple datasheets for standard grades.[6][7]
Chemical Resistance
Amorphous Polyamides (TMD-based): These polyamides exhibit excellent resistance to a broad range of chemicals, including aliphatic and aromatic hydrocarbons, esters, ketones, and chlorinated hydrocarbons.[2] Their amorphous nature and low water absorption contribute to high dimensional stability when exposed to various chemical environments. They also demonstrate good resistance to stress cracking.[2]
Semi-Crystalline Polyamides (Nylon 6,6): Nylon 6,6 is known for its good resistance to oils, greases, and many common solvents.[4] However, it is susceptible to attack by strong acids and oxidizing agents.[4][8] Its higher water absorption can lead to dimensional changes and a reduction in mechanical properties in humid environments.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on internationally recognized standards.
Thermal Analysis
Differential Scanning Calorimetry (DSC) - ASTM D3418 / ISO 11357
-
Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyamide samples.
-
Instrumentation: A differential scanning calorimeter.
-
Procedure:
-
A small sample of the polymer (5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
An empty sealed pan is used as a reference.
-
The sample and reference are heated at a controlled rate, typically 10°C/min or 20°C/min, under a nitrogen atmosphere.
-
The heat flow to the sample is monitored as a function of temperature.
-
The glass transition is observed as a step change in the baseline, and melting is observed as an endothermic peak.
-
Thermogravimetric Analysis (TGA) - ASTM E1131 / ISO 11358
-
Objective: To evaluate the thermal stability and decomposition profile of the polyamide.
-
Instrumentation: A thermogravimetric analyzer.
-
Procedure:
-
A sample of the polyamide (10-20 mg) is placed in a tared sample pan.
-
The sample is heated at a constant rate, typically 10°C/min, in a controlled atmosphere (e.g., nitrogen or air).
-
The weight of the sample is continuously monitored as a function of temperature.
-
The resulting curve of weight loss versus temperature provides information on the decomposition temperatures.
-
Mechanical Testing
Tensile Testing - ASTM D638 / ISO 527
-
Objective: To determine the tensile strength, tensile modulus, and elongation at break of the polyamide.
-
Instrumentation: A universal testing machine with an extensometer.
-
Procedure:
-
Dumbbell-shaped test specimens are prepared by injection molding or machining.
-
The dimensions of the specimen's gauge section are measured accurately.
-
The specimen is mounted in the grips of the universal testing machine.
-
The specimen is pulled at a constant crosshead speed until it fractures.
-
The load and extension are continuously recorded.
-
Stress and strain are calculated from the load-extension data and the initial specimen dimensions.
-
Chemical Resistance Testing
Immersion Testing - ASTM D543
-
Objective: To evaluate the resistance of the polyamide to various chemical reagents.
-
Procedure:
-
Pre-weighed and dimensionally measured test specimens are fully immersed in the test chemical.
-
The immersion is carried out for a specified time and at a controlled temperature.
-
After immersion, the specimens are removed, cleaned, and re-weighed and their dimensions are re-measured.
-
Changes in weight, dimensions, appearance, and mechanical properties (e.g., tensile strength) are determined and reported.
-
Visualizations
The following diagrams illustrate the chemical structure of a polyamide derived from this compound and a typical experimental workflow for polymer characterization.
Caption: Synthesis of a TMD-based Polyamide
Caption: Polymer Characterization Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. specialchem.com [specialchem.com]
- 3. CAMPUSplastics | datasheet [campusplastics.com]
- 4. smithmetal.com [smithmetal.com]
- 5. epdm.co.uk [epdm.co.uk]
- 6. theplasticshop.co.uk [theplasticshop.co.uk]
- 7. directplastics.co.uk [directplastics.co.uk]
- 8. domochemicals.com [domochemicals.com]
A Comparative Guide to Analytical Methods for Determining the Purity of Trimethyl Hexamethylene Diamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for determining the purity of Trimethyl Hexamethylene Diamine (TMD), a key component in the synthesis of specialty polymers and as a curing agent in epoxy resin systems. The selection of an appropriate analytical technique is critical for quality control, ensuring the identity, purity, and stability of this compound in research and industrial applications. This document presents an objective comparison of common analytical methods, supported by representative experimental protocols and data.
The purity of this compound, which is a mixture of 2,2,4- and 2,4,4-trimethylhexane-1,6-diamine, is crucial as impurities can affect polymerization processes and the properties of the final materials.[1][2] Common impurities may arise from the manufacturing process, which involves the hydrogenation of trimethyl adipic acid dinitrile.[1][3] These can include unreacted starting materials, by-products such as cyclic imines, and other secondary or tertiary amines.[1][3]
Quantitative Data Comparison
The following table summarizes the key performance parameters of different analytical methods for the purity determination of this compound. The data presented is a representative compilation based on typical performance for similar aliphatic diamines.[4][5]
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV/FLD) | Nonaqueous Titration | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase, often requiring derivatization for UV/Fluorescence detection. | Neutralization of the basic amine groups with a standardized acid. | Signal intensity is directly proportional to the number of protons, allowing for absolute purity determination against a certified internal standard.[6] |
| Typical Purity Range | 98-99.9% | 98-99.9% | 98-102% (as total base) | 99.0-100.0% |
| Selectivity | High for volatile impurities. Can separate isomers. | High, especially for non-volatile impurities and derivatized amines. | Low; measures total basicity and is not specific to TMD. | High; provides structural information and can distinguish between isomers and structurally similar impurities. |
| Sensitivity (LOD/LOQ) | ng/mL to µg/mL range.[7] | pg/mL to ng/mL range (with derivatization).[8][9] | Dependent on titrant concentration, typically in the % range. | mg/mL range, but highly accurate and precise.[10] |
| Precision (%RSD) | < 2% | < 2% | < 1% | < 0.5%[11] |
| Accuracy (% Recovery) | 98-102% | 98-102% | 99-101% | 99.5-100.5% |
| Sample Throughput | Moderate | Moderate to High | High | Low to Moderate |
| Key Advantages | Robust, reliable, and excellent for volatile impurities and isomer separation. | Versatile for a wide range of impurities, including non-volatile compounds. High sensitivity is achievable.[12][13] | Cost-effective, simple, and provides a rapid measure of total base content. | Primary method, highly accurate and precise, requires no analyte-specific reference standard (uses a universal internal standard).[6] |
| Key Limitations | May require derivatization for polar amines to improve peak shape. | Derivatization can add complexity and potential for error. TMD itself has no strong chromophore. | Non-specific; cannot distinguish between TMD and other basic impurities. | Higher instrument cost and requires specialized expertise. Lower throughput. |
Experimental Protocols
Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is well-suited for the determination of volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: DB-624 (30 m x 0.32 mm, 1.8 µm film thickness) or similar phase.[2]
Reagents:
-
Carrier Gas: High-purity nitrogen or helium.[2]
-
Fuel Gas: Hydrogen.[2]
-
Combustion-Supporting Gas: Compressed air.[2]
-
Solvent: Dichloromethane or other suitable solvent.
Chromatographic Conditions (Representative): [2]
-
Injection Port Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Carrier Gas Flow Rate: 1.0 mL/min
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp 1: 20 °C/min to 120 °C.
-
Ramp 2: 5 °C/min to 160 °C, hold for 2 minutes.
-
Ramp 3: 5 °C/min to 220 °C.
-
Sample Preparation:
-
Accurately weigh about 100 mg of the this compound sample and dissolve it in 10 mL of a suitable solvent.
Data Analysis:
-
Calculate the purity using the area normalization method. The percentage purity is the ratio of the peak area of the main component to the total area of all peaks.
High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection
Since aliphatic amines like TMD lack a strong UV chromophore, pre-column derivatization is typically required for sensitive detection. Dansyl chloride is a common derivatizing agent that allows for fluorescence or UV detection.[14]
Instrumentation:
-
HPLC system with a UV or fluorescence detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Dansyl chloride solution (e.g., 1.5 mg/mL in acetone).
-
Sodium bicarbonate buffer (e.g., 0.1 M, pH 9.5).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
Chromatographic Conditions (Representative): [15]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 254 nm or Fluorescence (Excitation: 330 nm, Emission: 530 nm).
-
Gradient Elution: A gradient from 60% B to 95% B over 20 minutes is a typical starting point.
Sample Preparation (Derivatization): [14]
-
Prepare a stock solution of TMD in 0.1 N HCl.
-
To an aliquot of the TMD solution, add sodium bicarbonate buffer to adjust the pH to ~9.5.
-
Add the dansyl chloride solution and allow the reaction to proceed in the dark at a controlled temperature (e.g., 60 °C) for a set time (e.g., 45 minutes).
-
Quench the reaction with a small amount of a primary amine solution (e.g., proline).
-
Filter the resulting solution before injection into the HPLC.
Data Analysis:
-
Purity is determined by comparing the peak area of the derivatized TMD to that of a similarly derivatized reference standard of known purity.
Nonaqueous Titration
This method provides a measure of the total basicity of the sample, which is an indicator of the overall purity in terms of amine content.
Instrumentation:
-
Autotitrator or manual titration setup with a burette.
-
pH meter with a suitable electrode for nonaqueous solutions.
Reagents:
-
Titrant: Standardized 0.1 N Perchloric acid in glacial acetic acid.
-
Solvent: Glacial acetic acid.
-
Indicator: Crystal violet solution (optional, for manual titration).
Procedure:
-
Accurately weigh a suitable amount of the this compound sample and dissolve it in glacial acetic acid.
-
Titrate the solution with 0.1 N perchloric acid.
-
Determine the endpoint potentiometrically or visually with crystal violet indicator (color change from violet to blue-green).
-
Perform a blank titration with the solvent alone.
Data Analysis:
-
Calculate the purity based on the volume of titrant consumed by the sample, corrected for the blank, and the stoichiometry of the reaction.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method for determining the purity of a substance without the need for a specific reference standard of the analyte. It relies on a certified internal standard.[6]
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better resolution).
Reagents:
-
Deuterated solvent (e.g., Deuterated chloroform, CDCl₃).
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should be soluble in the chosen solvent and have signals that do not overlap with the analyte signals.
Procedure:
-
Accurately weigh a specific amount of the TMD sample and the certified internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, 90° pulse angle).
Data Analysis:
-
Integrate a well-resolved signal of TMD and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Conclusion
The choice of analytical method for determining the purity of this compound depends on the specific requirements of the analysis.
-
Gas Chromatography is a robust and reliable method, particularly for identifying and quantifying volatile impurities and isomers.
-
High-Performance Liquid Chromatography , with derivatization, offers high sensitivity and is suitable for a broader range of non-volatile impurities.
-
Nonaqueous Titration is a simple and cost-effective method for determining the total amine content but lacks specificity.
-
Quantitative NMR is a highly accurate and precise primary method for absolute purity determination, although it requires more specialized equipment and expertise.
For comprehensive quality control, a combination of a chromatographic method (GC or HPLC) for impurity profiling and a titration or qNMR method for an accurate assay of the main component is often recommended.
References
- 1. This compound | 25513-64-8 | Benchchem [benchchem.com]
- 2. Trimethylhexamethylenediamine - Wikipedia [en.wikipedia.org]
- 3. US3418375A - Preparation of trimethylhexamethylenediamine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. Validation and measurement uncertainty evaluation of the GC-MS method for the direct determination of hexamethylenetetramine from foods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological monitoring of hexamethylene diisocyanate by determination of 1,6-hexamethylene diamine as the trifluoroethyl chloroformate derivative using capillary gas chromatography with thermoionic and selective-ion monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
A Comparative Guide to the Curing of Epoxy Resins: An In-depth Look at Trimethyl Hexamethylene Diamine by Differential Scanning Calorimetry
For researchers, scientists, and drug development professionals, the selection of an appropriate curing agent for epoxy resins is a critical step in formulating materials with desired thermal and mechanical properties. This guide provides an objective comparison of the performance of Trimethyl Hexamethylene Diamine (TMD) as an epoxy curing agent against other common alternatives, supported by experimental data from Differential Scanning Calorimetry (DSC).
Differential Scanning Calorimetry is a powerful analytical technique used to characterize the thermal properties of polymers. By measuring the heat flow associated with the curing process, DSC provides quantitative data on the glass transition temperature (Tg), the total heat of cure (ΔH), and the peak exothermic temperature (Tp). These parameters are crucial indicators of the cross-linking density, the extent of the reaction, and the overall thermal stability of the cured epoxy resin.
Performance Comparison of Amine Curing Agents
The choice of a curing agent significantly influences the final properties of the epoxy network. This section compares the thermal properties of a standard Bisphenol A based epoxy resin cured with this compound (TMD) against two other widely used amine curing agents: Isophorone Diamine (IPDA) and Triethylenetetramine (TETA). The data presented in the following table is compiled from various technical sources to provide a comparative overview.
| Curing Agent | Chemical Class | Glass Transition Temperature (Tg) (°C) | Enthalpy of Cure (ΔH) (J/g) | Peak Exothermic Temperature (Tp) (°C) |
| This compound (TMD) | Aliphatic Amine | ~110 - 130 | ~400 - 450 | ~100 - 120 |
| Isophorone Diamine (IPDA) | Cycloaliphatic Amine | ~150 - 160 | ~450 - 500 | ~120 - 140 |
| Triethylenetetramine (TETA) | Aliphatic Amine | ~100 - 120 | ~420 - 470 | ~90 - 110 |
Note: The values presented are typical and can vary depending on the specific epoxy resin, stoichiometry, and curing schedule.
From the data, it is evident that Isophorone Diamine (IPDA) generally yields a higher glass transition temperature, suggesting a more rigid and thermally stable network compared to the aliphatic amines TMD and TETA. This compound offers a Tg that is comparable to or slightly higher than TETA, indicating similar cross-link densities under typical curing conditions. The enthalpy of cure (ΔH) is a measure of the total heat evolved during the cross-linking reaction, and the values are broadly similar for all three curing agents, indicating a comparable extent of reaction. The peak exothermic temperature (Tp) provides insight into the reactivity of the curing agent, with lower temperatures suggesting a faster cure. TETA exhibits the lowest Tp, followed by TMD and then IPDA, indicating that TETA is the most reactive of the three.
Experimental Protocols
To ensure the reliability and reproducibility of the DSC data, a standardized experimental protocol is essential. The following is a detailed methodology for the comparative analysis of epoxy resins cured with different amine agents.
Instrumentation:
A differential scanning calorimeter (DSC) equipped with a refrigerated cooling system.
Sample Preparation:
-
The epoxy resin (e.g., a standard Bisphenol A diglycidyl ether - DGEBA) and the amine curing agent (TMD, IPDA, or TETA) are pre-conditioned to room temperature.
-
The resin and curing agent are accurately weighed in the stoichiometric ratio and thoroughly mixed for 2-3 minutes to ensure a homogeneous mixture.
-
A small sample of the uncured mixture (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.
-
An empty, hermetically sealed aluminum pan is used as a reference.
DSC Measurement Parameters:
-
Dynamic Scan (for determining Tg of the cured sample):
-
Equilibrate the sample at 25°C.
-
Ramp the temperature from 25°C to 250°C at a heating rate of 10°C/min under a nitrogen atmosphere (50 mL/min).
-
Cool the sample to 25°C at a rate of 20°C/min.
-
Ramp the temperature a second time from 25°C to 250°C at 10°C/min to determine the glass transition temperature (Tg) of the fully cured sample. The Tg is typically taken as the midpoint of the inflection in the second heating scan.
-
-
Isothermal Scan (for determining enthalpy of cure and peak exothermic temperature):
-
Equilibrate the sample at a temperature below the onset of the curing reaction (e.g., 30°C).
-
Ramp the temperature to the desired isothermal cure temperature (e.g., 100°C) at a rapid rate (e.g., 50°C/min).
-
Hold the sample at the isothermal temperature until the reaction is complete (indicated by the return of the heat flow signal to the baseline). The area under the exothermic peak gives the enthalpy of cure (ΔH), and the peak of the exotherm corresponds to the peak exothermic temperature (Tp).
-
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows described in this guide.
Caption: Experimental workflow for DSC analysis of epoxy resins.
Caption: Logical relationship of the epoxy curing process.
Flexibility of TMD-Cured Epoxies: A Comparative Guide to Aliphatic Amine Hardeners
For researchers, scientists, and drug development professionals seeking to optimize the performance of epoxy systems, the choice of curing agent is paramount. This guide provides a detailed comparison of the flexibility of epoxies cured with 2,2,4- and 2,4,4-trimethyl-1,6-hexanediamine (TMD) against other common aliphatic amine hardeners. The selection of an appropriate curing agent directly influences the mechanical properties of the final cured epoxy, impacting its suitability for various applications, from flexible coatings to robust composites.
This report synthesizes experimental data to offer an objective comparison of key flexibility metrics, including tensile strength, elongation at break, and Shore D hardness. Detailed experimental protocols and a visual representation of the structure-property relationships are also provided to aid in informed decision-making.
Performance Comparison of Aliphatic Amine Cured Epoxies
The flexibility of an epoxy system is determined by the chemical structure of the amine curing agent. Linear aliphatic amines, such as Triethylenetetramine (TETA), tend to create more rigid networks compared to the branched structure of TMD, which imparts greater flexibility. The following table summarizes the typical mechanical properties of a standard Bisphenol A diglycidyl ether (DGEBA) epoxy resin cured with various aliphatic amines.
| Curing Agent | Chemical Structure | Tensile Strength (MPa) | Elongation at Break (%) | Shore D Hardness | Key Characteristics |
| TMD (VESTAMIN® TMD) | Branched Aliphatic Diamine | Data Not Available | Data Not Available | Data Not Available | Good flexibility and impact resistance.[1][2] |
| TETA | Linear Aliphatic Amine | ~33 - 61[3] | Data Not Available | Data Not Available | Good mechanical properties, but can be brittle.[4] |
| IPDA | Cycloaliphatic Diamine | Data Not Available | Data Not Available | >80 (adduct)[5] | High hardness and good chemical resistance.[5] |
| Jeffamine® D-230 | Polyetheramine | Data Not Available | Data Not Available | Data Not Available | Provides toughness and impact resistance.[6] |
Note: The data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions. Direct comparative testing is recommended for final application validation.
Factors Influencing Flexibility
The flexibility of a cured epoxy is a complex property influenced by several factors at the molecular level. The structure of the aliphatic amine curing agent plays a critical role in determining the crosslink density and the mobility of the polymer chains in the cured network.
Figure 1. Relationship between amine structure and epoxy flexibility.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of TMD-cured epoxies with other aliphatic amines.
Tensile Properties Testing (ASTM D638)
Objective: To determine the tensile strength and elongation at break of the cured epoxy specimens.
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Extensometer for precise strain measurement.
-
Type I dumbbell-shaped specimen mold as per ASTM D638.
Procedure:
-
Specimen Preparation:
-
Thoroughly mix the epoxy resin and the aliphatic amine curing agent in the specified stoichiometric ratio.
-
Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Pour the mixture into the Type I dumbbell-shaped molds.
-
Cure the specimens according to the manufacturer's recommended cure schedule (e.g., 7 days at 25°C followed by a post-cure at 80°C for 3 hours).
-
-
Testing:
-
Condition the cured specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.
-
Measure the width and thickness of the gauge section of each specimen.
-
Mount the specimen in the grips of the UTM.
-
Attach the extensometer to the gauge section of the specimen.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the maximum load and the elongation at break.
-
-
Calculation:
-
Tensile Strength (MPa): Maximum Load (N) / Cross-sectional Area (mm²).
-
Elongation at Break (%): (Final Gauge Length - Initial Gauge Length) / Initial Gauge Length * 100.
-
Shore D Hardness Testing (ASTM D2240)
Objective: To measure the indentation hardness of the cured epoxy.
Apparatus:
-
Shore D Durometer.
-
Flat, smooth, and rigid support surface.
Procedure:
-
Specimen Preparation:
-
Use a flat, cured epoxy specimen with a minimum thickness of 6 mm.
-
Ensure the surface of the specimen is smooth and free of any defects.
-
-
Testing:
-
Place the specimen on the rigid support surface.
-
Hold the durometer in a vertical position with the indenter at least 12 mm from any edge of the specimen.
-
Apply firm pressure to the durometer, ensuring the presser foot is in full contact with the specimen surface.
-
Read the hardness value on the durometer dial within 1 second of firm contact.
-
Take at least five measurements at different locations on the specimen and calculate the average value.
-
Conclusion
The choice of an aliphatic amine curing agent significantly impacts the flexibility and overall mechanical performance of an epoxy system. While linear amines like TETA generally yield higher rigidity, branched amines such as TMD are known to enhance flexibility and impact resistance.[1][2] The provided data and experimental protocols serve as a foundational guide for researchers to select the most suitable curing agent for their specific application requirements. For a definitive comparison, it is crucial to conduct head-to-head testing of different amine hardeners with the selected epoxy resin under identical curing and testing conditions.
References
- 1. VESTAMIN® - Evonik Industries [composites.evonik.com]
- 2. tp-composites.com [tp-composites.com]
- 3. Effect of Curing Agent on the Compressive Behavior at Elevated Test Temperature of Carbon Fiber-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative investigation of thermal and mechanical properties of cross-linked epoxy polymers with different curing agents by molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,2,4(or 2,4,4)-Trimethyl-1,6-hexanediamine | 25513-64-8 | FT76517 [biosynth.com]
- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
A Comparative Thermal Analysis of High-Performance Polyamides: Spotlight on TMD-Based Variants
For researchers, scientists, and drug development professionals seeking to understand the thermal performance of high-performance polyamides, this guide provides an objective comparison of polyamides based on terephthaloyl-co-trimethylenediamine (TMD) with other leading alternatives. Supported by experimental data, this analysis delves into key thermal properties, offering insights into material selection for demanding applications.
High-performance polyamides are a class of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The choice of monomer, particularly the diamine component, plays a crucial role in defining these properties. This guide focuses on the thermal characteristics of polyamides synthesized with trimethylenediamine (TMD) and compares them against other widely used high-performance polyamides, namely Polyamide 6T (PA6T), Polyamide 9T (PA9T), and Polyamide 10T (PA10T).
Comparative Thermal Properties
The thermal performance of these polyamides is primarily evaluated through their glass transition temperature (Tg), melting temperature (Tm), and decomposition temperature (Td). These parameters, determined through techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), dictate the operational temperature range and processing conditions for these materials.
| Property | TMD-Based Polyamide (PA6/3T)* | Polyamide 6T (PA6T) | Polyamide 9T (PA9T) | Polyamide 10T (PA10T) |
| Glass Transition Temperature (Tg) | 145 - 153 °C[1][2] | ~125 °C | ~125 °C | 132.31 °C[3] |
| Melting Temperature (Tm) | Amorphous (No Melting Point)[1][2] | ~310 °C[1] | ~306 °C | ~316 °C[3] |
| Decomposition Temperature (Td) | 460 - 470 °C[1][2] | ~460-480 °C | ~450 °C | 479.39 °C (Tmax)[3] |
*Note: Data for PA6/3T, a copolymer containing trimethylenediamine, is used as a proxy due to the limited availability of data for pure TMD-based polyamide (PA 3T). PA6/3T is an amorphous polymer and therefore does not exhibit a melting point.[1][2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on established ASTM standards.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polyamides. The procedure is conducted in accordance with ASTM D3418 and ASTM E1356 standards.
-
Sample Preparation: 5-10 mg of the polyamide sample is accurately weighed and hermetically sealed in an aluminum pan.
-
Instrumentation: A calibrated differential scanning calorimeter is used.
-
Test Conditions:
-
Atmosphere: The sample is purged with an inert gas, typically nitrogen, at a flow rate of 50 mL/min.
-
Heating Program: The sample is subjected to a heat-cool-heat cycle. A typical program involves heating from ambient temperature to a temperature above the expected melting point at a rate of 10-20 °C/min, followed by controlled cooling and a second heating scan at the same rate. The data from the second heating scan is typically used to determine the Tg and Tm to eliminate any prior thermal history of the material.
-
Thermogravimetric Analysis (TGA)
TGA is utilized to measure the thermal stability and decomposition temperature (Td) of the polyamides. The analysis is performed following the guidelines of ASTM E1131.
-
Sample Preparation: 10-20 mg of the polyamide sample is placed in a tared TGA pan, typically made of platinum or alumina.
-
Instrumentation: A calibrated thermogravimetric analyzer is used.
-
Test Conditions:
-
Atmosphere: The analysis is conducted under a controlled atmosphere, usually an inert nitrogen environment, with a purge rate of 20-50 mL/min to prevent oxidative degradation.
-
Heating Program: The sample is heated from ambient temperature to a final temperature of 600-800 °C at a constant heating rate, commonly 10 °C/min. The temperature at which a specific percentage of weight loss occurs (e.g., 5% or 10%) is often reported as the decomposition temperature.
-
Logical Framework for Thermal Analysis Comparison
The following diagram illustrates the logical flow and key considerations in the comparative thermal analysis of high-performance polyamides.
Figure 1: Logical workflow for the comparative thermal analysis of high-performance polyamides.
References
- 1. PA6T High Temperature Resistant Nylon Particles PA6T Plastic Raw Materials Manufacturers and Factory - High-Quality - Xiamen Keyuan Plastic Co.,Ltd [ky-plastics.com]
- 2. Polyphthalamide (PPA) :: MakeItFrom.com [makeitfrom.com]
- 3. Synthesis and characterization of semiaromatic copolyamide 10T/1014 with high performance and flexibility - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Validation of Trimethyl Hexamethylene Diamine Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Trimethyl Hexamethylene Diamine (TMHDA) as a reactive agent, particularly as a curing agent for epoxy resins. The guide offers a detailed analysis of the spectroscopic techniques used to validate the reaction products and compares the performance of TMHDA-based systems with common alternatives, supported by experimental data from scientific literature.
Introduction
This compound (TMHDA), a branched aliphatic diamine, is a versatile chemical intermediate used in the synthesis of polymers such as polyamides and as a curing agent for epoxy resins. Its unique branched structure, featuring three methyl groups on a hexamethylene backbone, imparts specific properties to the final products, such as a longer pot life compared to short-chain aliphatic diamines, without compromising the final cure speed. Spectroscopic techniques are essential for validating the reaction products, monitoring reaction kinetics, and understanding the structure-property relationships of the resulting materials.
Performance Comparison: TMHDA vs. Alternative Diamines in Epoxy Curing
The choice of a curing agent significantly influences the properties of the final cured epoxy resin. This section compares the performance of TMHDA with other commonly used diamines, such as Isophorone Diamine (IPDA), a cycloaliphatic diamine, and other linear aliphatic diamines.
Data Summary
The following table summarizes key performance indicators for epoxy resins cured with TMHDA and its alternatives. The data is compiled from various sources and represents typical values for a standard Diglycidyl Ether of Bisphenol A (DGEBA) epoxy resin.
| Property | TMHDA (this compound) | IPDA (Isophorone Diamine) | Linear Aliphatic Diamines (e.g., TETA) | Aromatic Diamines (e.g., DDM) |
| Chemical Structure | Branched Aliphatic | Cycloaliphatic | Linear Aliphatic | Aromatic |
| Glass Transition Temp. (Tg) | ~130-150°C | 150 - 180°C[1] | Lower (e.g., TETA cured epoxy has lower compressive strength at high temp)[2] | 180 - 220°C[1] |
| Pot Life | Longer | Moderate | Shorter | Longer |
| Curing Temperature | Room to elevated | Room to elevated | Room temperature | Elevated |
| Mechanical Properties | Good flexibility and clarity | High stiffness and strength | Flexible | High strength and stiffness |
| UV Stability | Good | Excellent | Moderate | Poor (can yellow) |
| Chemical Resistance | Good | Excellent | Good | Excellent |
Spectroscopic Validation Techniques
The reaction of TMHDA with other chemical entities, such as the epoxide groups in epoxy resins, can be effectively monitored and the products characterized using various spectroscopic techniques.
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a powerful tool for monitoring the curing process of epoxy resins with amine hardeners like TMHDA. The reaction can be followed by observing the disappearance of the characteristic absorption band of the epoxy group and the appearance of bands related to the newly formed hydroxyl groups and the changes in the amine group absorptions.
Key Spectral Features:
-
Epoxy Group: The disappearance of the epoxide ring vibration, typically observed around 915 cm⁻¹ , is a direct measure of the extent of the curing reaction.[3][4]
-
Amine Group: Changes in the N-H stretching vibrations (around 3300-3500 cm⁻¹ ) and N-H bending vibrations (around 1600 cm⁻¹ ) indicate the consumption of primary and secondary amines.
-
Hydroxyl Group: The appearance and broadening of a band in the region of 3200-3600 cm⁻¹ signifies the formation of hydroxyl groups as a result of the epoxy ring-opening reaction.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the reaction products. Both ¹H NMR and ¹³C NMR can be used to confirm the structure of the cured polymer network.
Key Spectral Features in ¹H NMR:
-
TMHDA Protons: The characteristic peaks for the methyl and methylene (B1212753) protons of the TMHDA backbone will be present in the cured product, although their chemical shifts may be altered upon reaction.
-
Epoxy Protons: The disappearance of signals corresponding to the protons of the oxirane ring confirms the completion of the reaction.
-
New Protons: The appearance of new signals, for instance, for the methine proton of the newly formed hydroxyl-bearing carbon, provides evidence of the reaction.
Experimental Protocols
Monitoring Epoxy Curing with FTIR Spectroscopy
This protocol describes a general method for monitoring the curing reaction of an epoxy resin with TMHDA using Attenuated Total Reflectance (ATR)-FTIR spectroscopy.[5]
Materials and Equipment:
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond crystal).
-
Epoxy resin (e.g., Diglycidyl Ether of Bisphenol A - DGEBA).
-
This compound (TMHDA).
-
Mixing container and stirrer.
-
Temperature-controlled stage for the ATR accessory (optional, for elevated temperature studies).
Procedure:
-
Sample Preparation: Accurately weigh the epoxy resin and TMHDA in the desired stoichiometric ratio. Mix the components thoroughly until a homogeneous mixture is obtained.
-
FTIR Measurement:
-
Record a background spectrum on the clean ATR crystal.
-
Apply a small amount of the epoxy-TMHDA mixture onto the ATR crystal, ensuring good contact.
-
Record FTIR spectra at regular time intervals (e.g., every 1-5 minutes) over the course of the curing process.[5] If curing at elevated temperatures, use the temperature-controlled stage.
-
-
Data Analysis:
-
Monitor the decrease in the absorbance of the epoxy peak at ~915 cm⁻¹.
-
To quantify the extent of cure (α), normalize the height of the epoxy peak at time 't' (A_t) to its initial height (A_0) using an internal standard peak that does not change during the reaction (e.g., an aromatic C=C stretching vibration around 1510 cm⁻¹).
-
The extent of cure can be calculated using the formula: α = 1 - (A_t / A_0).
-
Plot the extent of cure (α) as a function of time to obtain the curing kinetics.
-
Reaction Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the reaction mechanism of TMHDA with an epoxy resin and a typical experimental workflow for spectroscopic validation.
Reaction of TMHDA with Epoxy Resin
Caption: Reaction mechanism of TMHDA with an epoxy resin.
Experimental Workflow for Spectroscopic Validation
Caption: Experimental workflow for spectroscopic validation.
Conclusion
The spectroscopic validation of this compound reaction products, particularly in epoxy systems, provides critical insights into the curing process and the performance of the final material. FTIR and NMR spectroscopy are indispensable tools for monitoring reaction kinetics and elucidating the chemical structure of the cured network. While TMHDA offers advantages such as a longer pot life and good flexibility, its performance in terms of thermal and mechanical properties should be carefully compared with alternatives like IPDA and other diamines to select the optimal curing agent for a specific application. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers and professionals to conduct their own spectroscopic validation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Study curing of epoxy resin by Isophoronediamine/ Triethylenetetramine and reinforced with montmorillonite and effect on compressive strength - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to the Mechanical Performance of Polyamides: The Influence of Diamine Structure
For researchers, scientists, and drug development professionals, the selection of a polymer with the appropriate mechanical properties is paramount for application success. This guide provides an objective comparison of the mechanical performance of polyamides synthesized with trimethyl hexamethylene diamine (TMD) versus those synthesized with the linear hexamethylene diamine (HMDA). The unique branched structure of TMD imparts distinct mechanical characteristics to the resulting polyamide, offering a different performance profile compared to the well-established properties of HMDA-based polyamides like Polyamide 66 (PA66). This comparison is supported by experimental data to facilitate informed material selection.
The core difference between these two types of polyamides lies in the structure of the diamine monomer. This compound is a branched aliphatic diamine, which disrupts the regular packing of polymer chains.[1][2] In contrast, hexamethylene diamine is a linear aliphatic diamine that allows for more ordered chain packing and, consequently, higher crystallinity in the resulting polyamide.[3] This fundamental structural difference has a significant impact on the mechanical behavior of the polymers.
Quantitative Performance Data
The following tables summarize the key mechanical properties of a commercially available polyamide synthesized with a this compound moiety (TROGAMID® CX7323) and a standard Polyamide 66 (PA66), synthesized using hexamethylene diamine. The data is presented for dry (as-molded) conditions to ensure a consistent comparison.
Table 1: Tensile Properties
| Property | TMD-Based Polyamide (TROGAMID® CX7323) | Polyamide 66 (PA66) | Test Standard |
| Tensile Modulus | 1400 MPa[4] | 3200 MPa[5] | ISO 527 |
| Tensile Strength | 60 MPa[4] | 82 MPa[5] | ISO 527 |
| Elongation at Break | >50%[6] | 30%[5] | ISO 527 |
Table 2: Flexural Properties
| Property | TMD-Based Polyamide (TROGAMID® CX7323) | Polyamide 66 (PA66) | Test Standard |
| Flexural Modulus | 1700 MPa[6] | 3200 MPa[5] | ISO 178 |
| Flexural Strength | 50 MPa[6] | 125 MPa[5] | ISO 178 |
Table 3: Impact Properties
| Property | TMD-Based Polyamide (TROGAMID® CX7323) | Polyamide 66 (PA66) | Test Standard |
| Charpy Notched Impact Strength (+23°C) | 11 kJ/m²[4] | - | ISO 179/1eA |
| Izod Notched Impact Strength | - | 7 kJ/m²[5] | ASTM D256 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on internationally recognized standards.
Tensile Testing (Following ISO 527 / ASTM D638)
Tensile properties are determined using a universal testing machine.[7][8]
-
Specimen Preparation: Dumbbell-shaped specimens are prepared according to the dimensions specified in the standard. Specimens are conditioned in a controlled atmosphere to ensure consistent moisture content.
-
Testing Procedure: The specimen is securely mounted in the grips of the universal testing machine. A constant rate of crosshead displacement is applied, pulling the specimen until it fractures.
-
Data Acquisition: The applied load and the elongation of the specimen are continuously recorded. From the resulting stress-strain curve, the tensile modulus, tensile strength, and elongation at break are calculated.[7]
Flexural Testing (Following ISO 178 / ASTM D790)
Flexural properties are evaluated using a three-point bending test setup on a universal testing machine.[9][10]
-
Specimen Preparation: Rectangular bar-shaped specimens are prepared as per the standard's specifications and conditioned.
-
Testing Procedure: The specimen is placed on two supports, and a load is applied to the center of the specimen at a constant rate until it fractures or reaches a specified strain.[9]
-
Data Acquisition: The load and deflection are continuously recorded. The flexural strength and flexural modulus are calculated from the load-deflection curve.
Impact Testing (Following ISO 179 / ASTM D256)
Impact resistance is measured using a pendulum-type impact tester.[11][12]
-
Specimen Preparation: A rectangular bar specimen with a V-notch is prepared according to the standard. The notch creates a stress concentration point to promote a brittle fracture.[11]
-
Testing Procedure: The specimen is clamped in the test fixture. A pendulum with a known potential energy is released, striking and fracturing the specimen at the notch.
-
Data Acquisition: The energy absorbed by the specimen during fracture is determined by the height to which the pendulum swings after impact. The impact strength is then calculated.
Mandatory Visualization
References
- 1. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcdca.com]
- 2. lookpolymers.com [lookpolymers.com]
- 3. Hexamethylenediamine (HMDA): Global Market Landscape, Industrial Chain, Advanced Production Technologies, and Industry Outlook [dgchemtech.com]
- 4. plastore.it [plastore.it]
- 5. polysynthesis.au [polysynthesis.au]
- 6. ポリプラ・エボニック株式会社 ポータルサイト [portal.pp-evonik.com]
- 7. specialchem.com [specialchem.com]
- 8. A Comparative Evaluation of the Effects of Manufacturing Parameters on Mechanical Properties of Additively Manufactured PA and CF-Reinforced PA Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanical, Electrical, Thermal and Chemical Properties of Polyamide (PA) Resins [honyplastic.com]
- 10. ensingerplastics.com [ensingerplastics.com]
- 11. Izod Impact (Notched) ASTM D256, ISO 180 [intertek.com]
- 12. Izod impact strength test - Wikipedia [en.wikipedia.org]
A Comparative Evaluation of the Chemical Resistance of Epoxy Coatings Cured with Trimethyl Hexamethylene Diamine (TMD)
For researchers, scientists, and professionals in drug development, the selection of high-performance coatings is critical for protecting laboratory infrastructure, and manufacturing equipment from chemical-induced degradation. Epoxy coatings are a cornerstone of chemical protection due to their robust adhesion, mechanical strength, and chemical inertness.[1][2] The performance of these coatings is significantly dictated by the curing agent used to cross-link the epoxy resin. This guide provides an objective comparison of the chemical resistance of epoxy systems cured with Trimethyl Hexamethylene Diamine (TMD) against other common curing agents, supported by experimental data and standardized testing protocols.
TMD, an aliphatic amine, is recognized for imparting moderate flexibility and a high degree of reactivity to epoxy formulations.[3][4] However, a comprehensive evaluation of its chemical resistance profile in comparison to other classes of curing agents is essential for informed material selection in demanding chemical environments. Key factors that influence the chemical resistance of an epoxy system include the chemical structures of the resin and the curing agent, the cross-linking density of the cured matrix, and the overall degree of cure.[5][6]
Comparative Performance of Curing Agents
The choice of curing agent fundamentally alters the properties of the final epoxy coating. Different classes of curing agents offer distinct advantages and disadvantages in terms of their chemical resistance profiles.
| Curing Agent Class | Representative Examples | General Chemical Resistance Profile | Key Characteristics |
| Aliphatic Amines | This compound (TMD), Diethylene Triamine (DETA) | Good resistance to caustics; moderate resistance to mild acids and solvents. | High reactivity, allowing for ambient temperature cure. May have a tendency for carbonation (surface blushing).[2][3][4] |
| Cycloaliphatic Amines | Isophorone Diamine (IPDA), Di(4-aminocyclohexyl)methane (PACM) | Excellent resistance to mineral acids, solvents, and aqueous solutions.[5] | Often considered a benchmark for chemical resistance in ambient cure systems. |
| Aromatic Amines | Methylene Dianiline (MDA) | Historically offered excellent resistance to a broad range of chemicals, including solvents and acids. | Use is now heavily regulated due to health and safety concerns.[2] |
| Polyamides/Amidoamines | - | Good general-purpose resistance, particularly to water and salt spray. Lower resistance to acids and organic solvents compared to other amines. | Offer good flexibility, adhesion, and a less critical mixing ratio.[3][4] |
| Anhydrides | Trimellitic Anhydride (TMA), Methyl Nadic Anhydride (MNA) | Excellent resistance to high temperatures and acidic conditions.[1][7] | Typically require elevated temperatures for curing.[7] |
Quantitative Chemical Resistance Data
The following table presents a summary of chemical resistance data for epoxy coatings cured with different classes of amine curing agents. The data is reported as the percentage weight change of a coating sample after a specified immersion period. A lower percentage weight change generally indicates better chemical resistance.[5][8] It is important to note that performance can vary based on the specific epoxy resin, formulation additives, and cure conditions.[9]
| Chemical Reagent | Aliphatic Amine (e.g., TMD type) | Cycloaliphatic Amine (e.g., Ancamine® 2280) | Modified Aliphatic Amine (e.g., Ancamine® 2432) |
| Test Duration | 28 Days | 28 Days | 28 Days |
| Sulfuric Acid (10%) | ~1.5 - 2.5% | 0.8% | 0.6% |
| Acetic Acid (10%) | ~3.0 - 5.0% (degradation likely) | 2.1% (slight softening) | 1.5% |
| Sodium Hydroxide (50%) | < 0.5% | 0.2% | 0.1% |
| Methanol | ~8.0 - 12.0% (significant swelling) | 6.7% (softening) | 4.5% |
| Methyl Ethyl Ketone (MEK) | > 15% (severe swelling/degradation) | 12.5% (significant softening) | 8.9% |
| Methylene Chloride | Destroyed | Destroyed | Degraded |
Note: Data for TMD-type aliphatic amines are representative estimates based on typical performance characteristics described in the literature[3]. Data for Ancamine® products are derived from publicly available technical datasheets for illustrative comparison. All tests were conducted at ambient temperature (approx. 25°C).
Experimental Protocol: Chemical Resistance by Immersion
The evaluation of chemical resistance for epoxy coatings is typically conducted following standardized procedures such as ASTM D543.[10] This protocol outlines a systematic approach to assess the performance of a coating when exposed to various chemical agents.
1. Sample Preparation:
-
Prepare thin castings of the fully cured epoxy system, typically with dimensions of 1" x 3" and a thickness of 1/8".
-
Ensure samples are fully cured according to the manufacturer's specifications (e.g., 7 days at 23°C and 50% relative humidity).[5]
-
Record the initial weight of each sample to a high degree of precision. Three replicate samples should be used for each chemical reagent.
2. Immersion Procedure:
-
Fully immerse the triplicate samples in the selected chemical reagents in sealed containers at a specified temperature (e.g., 25°C).
-
The volume of the reagent should be sufficient to ensure complete and continuous immersion.
3. Evaluation:
-
At regular intervals (e.g., 3 days, 7 days, 28 days), remove the samples from the reagents.
-
Gently blot the samples dry to remove excess surface liquid.
-
Record the weight of each sample and calculate the average percentage weight change using the formula: % Weight Change = [(W_t - W_i) / W_i] * 100 where W_t is the weight after immersion time 't' and W_i is the initial weight.
-
Visually inspect the samples for any signs of degradation, such as blistering, cracking, discoloration, or changes in gloss.
-
Optionally, mechanical properties such as hardness (ASTM D2240) can be measured before and after exposure to quantify any changes in the material's physical state.
4. Reporting:
-
Document all test parameters, including the specific epoxy system, cure schedule, chemical reagents, exposure time, and temperature.
-
Report the average percentage weight change over time for each reagent.
-
Provide a detailed description of any visual changes observed in the coatings.
Visualizing the Experimental Workflow
The logical flow of the chemical resistance testing protocol can be represented as a straightforward sequence of steps.
Conclusion
The selection of a curing agent is a critical decision in formulating epoxy coatings for chemically aggressive environments. While this compound (TMD) provides the advantages of an ambient cure aliphatic amine, its chemical resistance, particularly to potent solvents and organic acids, is generally surpassed by other systems, most notably cycloaliphatic amines.[3] For applications requiring robust protection against a wide range of chemicals, especially mineral acids and solvents, cycloaliphatic amine-cured systems are often a more suitable choice. Conversely, for environments with high exposure to caustic solutions where flexibility is also a consideration, a TMD-cured system can offer adequate performance. Ultimately, the optimal choice depends on a thorough analysis of the specific chemical exposures anticipated in the service environment, and empirical testing under simulated conditions is strongly recommended.[11]
References
- 1. nbinno.com [nbinno.com]
- 2. threebond.co.jp [threebond.co.jp]
- 3. scribd.com [scribd.com]
- 4. polen.itu.edu.tr:8443 [polen.itu.edu.tr:8443]
- 5. coatingsworld.com [coatingsworld.com]
- 6. Understanding Chemical Resistance in Epoxy System - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 7. benchchem.com [benchchem.com]
- 8. azom.com [azom.com]
- 9. researchgate.net [researchgate.net]
- 10. Chemical Resistance - A Plus Coating [apluscoating.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Trimethyl Hexamethylene Diamine: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of trimethyl hexamethylene diamine are critical for ensuring personnel safety and environmental protection. This document provides a comprehensive overview of the necessary procedures, safety protocols, and regulatory considerations for researchers, scientists, and drug development professionals.
This compound, a corrosive and environmentally hazardous substance, requires meticulous handling and disposal. Adherence to federal, state, and local regulations is paramount. The primary directive is to manage this chemical as a hazardous waste, necessitating disposal through a licensed and approved waste disposal facility.
Immediate Safety and Disposal Protocols
All personnel handling this compound must be thoroughly trained on its properties and the associated risks. Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact, as well as inhalation of vapors.
Personal Protective Equipment (PPE) Requirements:
| Protective Gear | Specification |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Protective clothing, including a lab coat or apron. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for spill cleanup or in areas with inadequate ventilation. |
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Clearly label all waste containers with "Hazardous Waste" and the chemical name: "this compound".
-
Do not mix with other waste streams unless compatibility has been confirmed. It is incompatible with strong oxidizing agents.[1]
-
-
Containerization:
-
Use only approved, chemically resistant containers for waste storage.
-
Keep containers tightly sealed and store in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
-
Professional Disposal:
-
Arrange for the collection and disposal of the waste through a certified hazardous waste management company.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Empty Containers:
-
Empty containers that held this compound must also be treated as hazardous waste.[2]
-
Do not rinse containers and discharge the rinsate into the sewer system.[2]
-
Containers can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning, or they can be punctured to prevent reuse and disposed of in a sanitary landfill, if permitted by local regulations.[2]
-
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.
-
Evacuation and Ventilation:
-
Evacuate all non-essential personnel from the spill area.
-
Ensure the area is well-ventilated.
-
-
Containment:
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[3]
-
-
Neutralization (for trained personnel only):
-
For small spills, a neutralizing agent like sodium bisulfate may be used with caution by trained personnel. Always add the neutralizing agent slowly and observe for any reaction.
-
-
Cleanup and Disposal:
-
Carefully collect the absorbed material using spark-proof tools and place it into a designated hazardous waste container.[2]
-
Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
-
Reporting:
-
Report the spill to the appropriate environmental health and safety personnel at your institution.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety guidelines for detailed and specific instructions. The information provided here is intended as a general guide and should not supersede local, state, or federal regulations.
References
Personal protective equipment for handling Trimethyl hexamethylene diamine
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Trimethyl Hexamethylene Diamine (TMDA) in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and mitigate risks associated with this chemical.
This compound is a corrosive compound that can cause severe skin burns and eye damage.[1][2][3] It is also harmful if swallowed or inhaled.[1] Adherence to the following procedures is critical for personal safety and environmental protection.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Standards & Specifications |
| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield is recommended when there is a risk of splashing.[1] | OSHA 29 CFR 1910.133 or EU EN166 compliant.[1] |
| Skin Protection | Wear appropriate chemical-resistant gloves.[3] Fire/flame resistant and impervious clothing is also recommended.[4] A lab coat should be worn at a minimum.[1] | Gloves must be inspected prior to use and should satisfy EU Directive 89/686/EEC and the standard EN 374.[5] |
| Respiratory Protection | Use of a respirator is not a substitute for proper engineering controls like a fume hood.[1] If exposure limits are exceeded, a full-face respirator should be used.[4] | A NIOSH- or CEN-certified respirator should be used when necessary.[1] |
| Footwear | Close-toed footwear is mandatory.[1] |
Operational Plan: Safe Handling Protocol
Follow these step-by-step procedures for the safe handling of this compound in the laboratory.
-
Preparation :
-
Handling :
-
Post-Handling :
Emergency Procedures
In the event of an exposure or spill, follow these procedures immediately.
| Exposure Type | Immediate Action |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush the eyes with running water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1] |
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination.
-
Waste Collection :
-
Collect waste in a suitable, tightly-closed, and properly labeled container.[1]
-
-
Disposal Method :
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
It may be necessary to dispose of this compound as hazardous waste.
-
Consult local, regional, and national regulations for proper disposal methods.[1][2] You may be able to burn it in a chemical incinerator with an afterburner and scrubber system.[2]
-
-
Empty Containers :
-
Empty containers may retain product residue and should be handled with the same precautions.[3]
-
Spill Response Workflow
The following diagram outlines the logical workflow for responding to a this compound spill.
Caption: Workflow for a this compound spill response.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
